Product packaging for 1H-1,2,4-triazol-5-ylmethanol(Cat. No.:CAS No. 123372-69-0)

1H-1,2,4-triazol-5-ylmethanol

Cat. No.: B031318
CAS No.: 123372-69-0
M. Wt: 99.09 g/mol
InChI Key: UDDMDSNULOKCLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1H-1,2,4-triazol-5-ylmethanol is a high-value, bifunctional heterocyclic building block of significant interest in medicinal chemistry and agrochemical research. Its structure incorporates both the 1,2,4-triazole ring, a privileged scaffold known for its diverse biological activities, and a hydroxymethyl group, which serves as a versatile synthetic handle for further derivatization. This compound is primarily employed as a key synthon in the synthesis of more complex molecules, particularly as a ligand in metal-organic frameworks (MOFs) or as a core structure in the development of potential pharmaceutical agents.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H5N3O B031318 1H-1,2,4-triazol-5-ylmethanol CAS No. 123372-69-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1H-1,2,4-triazol-5-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5N3O/c7-1-3-4-2-5-6-3/h2,7H,1H2,(H,4,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDDMDSNULOKCLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC(=N1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00329849
Record name 1H-1,2,4-triazol-5-ylmethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00329849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

99.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123372-69-0
Record name 1H-1,2,4-triazol-5-ylmethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00329849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1H-1,2,4-triazol-3-yl)methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide on the Core Chemical Properties and Structure of 1H-1,2,4-triazol-5-ylmethanol and its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a detailed overview of the chemical properties and structure of 1H-1,2,4-triazole-ylmethanol isomers. Due to the limited availability of specific data for 1H-1,2,4-triazol-5-ylmethanol, this document focuses on the closely related and better-characterized isomer, (1-Methyl-1H-[1][2][3]triazol-3-yl)-methanol, while also providing general information applicable to the 1,2,4-triazole core. This guide includes a summary of quantitative data, general experimental methodologies for the synthesis of 1,2,4-triazole derivatives, and visualizations to illustrate key concepts.

Introduction to the 1,2,4-Triazole Core

The 1,2,4-triazole is a five-membered heterocyclic ring containing three nitrogen atoms and two carbon atoms. This aromatic ring system is a vital scaffold in medicinal chemistry and materials science due to its unique chemical properties and diverse biological activities. Derivatives of 1,2,4-triazole have demonstrated a wide range of pharmacological effects, including antifungal, antiviral, anticancer, and anti-inflammatory properties.[4][5] The arrangement of nitrogen atoms in the ring allows for various substitution patterns, leading to a vast library of derivatives with distinct biological and chemical characteristics.

Chemical Structure and Properties of (1-Methyl-1H-[1][2][3]triazol-3-yl)-methanol

While specific data for this compound is scarce in publicly available literature, extensive information exists for its isomers. This section details the known properties of (1-Methyl-1H-[1][2][3]triazol-3-yl)-methanol as a representative example.

Table 1: Chemical Identifiers and Properties of (1-Methyl-1H-[1][2][3]triazol-3-yl)-methanol

PropertyValueReference
IUPAC Name (1-Methyl-1H-1,2,4-triazol-3-yl)methanol[6]
Synonyms 1-Methyl-1H-1,2,4-triazole-3-methanol[6]
CAS Number 135242-93-2[6]
Molecular Formula C4H7N3O[6]
Molecular Weight 113.12 g/mol [6]
Appearance Powder or liquid[6]
Melting Point 73-75 °C[3]
Boiling Point 296.8±42.0 °C (Predicted)[2]
pKa 13.16±0.10 (Predicted)[2]
SMILES CN1C=NC(=C1)CO
InChI Key WEDYTSQNYJKOPC-UHFFFAOYSA-N[6]

Experimental Protocols: General Synthesis of 1,2,4-Triazole Derivatives

The synthesis of 1,2,4-triazole derivatives can be achieved through various synthetic routes. A common method involves the cyclization of a thiosemicarbazide derivative. The following is a generalized protocol and should be adapted based on the specific target molecule.

General Synthesis of 4-Amino-3-substituted-1H-1,2,4-triazole-5(4H)-thione

  • Formation of Potassium Dithiocarbazinate: A substituted acid hydrazide is dissolved in absolute ethanol containing potassium hydroxide. Carbon disulfide is added dropwise while stirring. The mixture is stirred for a specified time, and the resulting potassium dithiocarbazinate salt is precipitated, filtered, and dried.

  • Cyclization with Hydrazine Hydrate: The potassium dithiocarbazinate is refluxed with hydrazine hydrate in water. The reaction is monitored for the cessation of hydrogen sulfide evolution. Upon completion, the solution is cooled and acidified with hydrochloric acid to precipitate the 4-amino-3-substituted-1H-1,2,4-triazole-5(4H)-thione. The product is then filtered, washed, and recrystallized.[7]

Diagram 1: General Synthesis Workflow for 1,2,4-Triazole Derivatives

G cluster_start Starting Materials cluster_reaction1 Step 1: Dithiocarbazinate Formation cluster_reaction2 Step 2: Cyclization start1 Substituted Acid Hydrazide proc1 Dissolution in Ethanol start1->proc1 start2 Carbon Disulfide proc2 Addition of CS2 start2->proc2 start3 Potassium Hydroxide start3->proc1 start4 Hydrazine Hydrate proc5 Reflux with Hydrazine Hydrate start4->proc5 proc1->proc2 proc3 Stirring proc2->proc3 proc4 Precipitation & Filtration proc3->proc4 int1 Potassium Dithiocarbazinate proc4->int1 int1->proc5 proc6 Acidification (HCl) proc5->proc6 proc7 Filtration & Recrystallization proc6->proc7 prod 4-Amino-3-substituted-1H-1,2,4-triazole-5(4H)-thione proc7->prod

Caption: General workflow for the synthesis of 1,2,4-triazole thione derivatives.

Analytical Methods for Characterization

The characterization of 1,2,4-triazole derivatives typically involves a combination of spectroscopic and chromatographic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are crucial for elucidating the chemical structure, confirming the substitution pattern on the triazole ring, and identifying the presence of functional groups.

  • Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern of the synthesized compound, confirming its identity.

  • Infrared (IR) Spectroscopy: Used to identify the presence of specific functional groups, such as N-H, C=N, and C-O bonds.

  • High-Performance Liquid Chromatography (HPLC): Employed to determine the purity of the compound. A common method utilizes a C18 column with a mobile phase consisting of a mixture of acetonitrile and water with trifluoroacetic acid as an additive, and UV detection at 200 nm.[8]

Biological Activities of 1,2,4-Triazole Derivatives

Derivatives of 1,2,4-triazole are known for a broad spectrum of biological activities.[4] These activities are highly dependent on the nature and position of the substituents on the triazole ring.

  • Antifungal Activity: Many commercially available antifungal drugs, such as fluconazole and itraconazole, contain a 1,2,4-triazole moiety.[5] They function by inhibiting the enzyme lanosterol 14α-demethylase, which is essential for the synthesis of ergosterol, a vital component of the fungal cell membrane.

  • Anticancer Activity: Certain 1,2,4-triazole derivatives have shown promise as anticancer agents by targeting various cellular pathways, including tubulin polymerization and aromatase inhibition.[9]

  • Other Activities: A wide range of other biological effects have been reported for 1,2,4-triazole derivatives, including antibacterial, antiviral, anti-inflammatory, and anticonvulsant activities.[4]

Diagram 2: Logical Relationship of 1,2,4-Triazole Isomers

G cluster_isomers Positional Isomers of Methanol Substituted 1H-1,2,4-Triazole Core 1H-1,2,4-Triazole Core Isomer1 (1H-1,2,4-triazol-1-yl)methanol Core->Isomer1 Substitution at N1 Isomer3 (1H-1,2,4-triazol-3-yl)methanol Core->Isomer3 Substitution at C3 Isomer5 (1H-1,2,4-triazol-5-yl)methanol (Limited Data Available) Core->Isomer5 Substitution at C5

Caption: Positional isomers of hydroxymethyl-1H-1,2,4-triazole.

Conclusion

The 1,2,4-triazole scaffold remains a highly attractive platform for the development of novel therapeutic agents and functional materials. While specific data on this compound is limited, the extensive research on its isomers, such as (1-Methyl-1H-[1][2][3]triazol-3-yl)-methanol, provides valuable insights into the chemical and biological properties of this class of compounds. Further investigation into the synthesis and characterization of less common isomers is warranted to fully explore the chemical space and potential applications of 1,2,4-triazole derivatives.

References

Interpreting the Spectroscopic Fingerprints of 1,2,4-Triazoles: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry and materials science, valued for its presence in a multitude of bioactive compounds.[1][2] Accurate structural elucidation of novel 1,2,4-triazole derivatives is paramount, relying on a synergistic interpretation of data from various spectroscopic techniques. This guide offers an in-depth analysis of the key spectroscopic signatures of 1,2,4-triazole compounds, tailored for researchers, scientists, and drug development professionals.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique for elucidating the carbon-hydrogen framework of 1,2,4-triazole derivatives.

¹H NMR Spectroscopy

Proton NMR provides critical information about the electronic environment of protons. In 1,2,4-triazole derivatives, the chemical shift of the C-H proton on the triazole ring is a key indicator. This proton typically resonates in the downfield region of the spectrum. The specific chemical shifts are influenced by the substituents on the ring and the tautomeric form present.[3][4]

¹³C NMR Spectroscopy

Carbon NMR is instrumental in identifying the carbon atoms of the triazole ring. The chemical shifts of the triazole ring carbons are distinct and provide confirmatory structural evidence.[5][6] For instance, in some derivatives, the C-3 and C-5 carbons of the triazole ring can be observed at specific ppm ranges.[2][7]

Table 1: Typical ¹H and ¹³C NMR Chemical Shifts for Substituted 1,2,4-Triazole Derivatives

NucleusFunctional GroupTypical Chemical Shift (δ, ppm)Reference(s)
¹H Triazole Ring C-H7.5 - 8.8[4]
NH (if present)12.67 (broad singlet)[7][8]
CH₂ (adjacent to ring)~4.4[7][8]
NH₂ (on ring)~5.4[7][8]
¹³C Triazole C-3156.5 - 157.1[2][7][8]
Triazole C-5160.3 - 160.9[2][7][8]
Imine (C=N)149 - 169[5]
Thionyl (C=S)150 - 160[9][10]

Note: Chemical shifts are highly dependent on the solvent and the specific nature and position of substituents on the triazole ring.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the various functional groups within a molecule based on their characteristic vibrational frequencies. For 1,2,4-triazoles, key absorption bands correspond to N-H, aromatic C-H, C=N, and C=C stretching vibrations.[2][11] The presence or absence of specific peaks, such as a strong absorption for a C=S group in mercapto-substituted triazoles, can help distinguish between possible tautomeric forms.[9][10]

Table 2: Characteristic FT-IR Absorption Bands for 1,2,4-Triazole Derivatives

Functional GroupWavenumber (cm⁻¹)Reference(s)
N-H stretching3126 - 3300[2][11][12]
C-H aromatic stretching3032 - 3097[2][11]
S-H stretching (thiol)2550 - 2790[9][10][12]
C=N stretching1600 - 1411[9]
C=C aromatic stretching1483 - 1529[2][11]
-N=N- stretching~1543[2][11]
C=S stretching (thione)1166 - 1258[9]

Mass Spectrometry (MS)

Mass spectrometry is a vital tool for determining the molecular weight and elemental composition of 1,2,4-triazole compounds. The fragmentation patterns observed, particularly with techniques like Electron Ionization (EI) and Electrospray Ionization (ESI), provide valuable structural clues.[13][14]

Under EI, the 1,2,4-triazole ring often undergoes cleavage. A characteristic fragmentation of the unsubstituted 1H-1,2,4-triazole involves the loss of HCN, resulting in a major fragment ion.[13] For substituted triazoles, fragmentation can be more complex, sometimes involving the loss of a nitrogen molecule (N₂) to form a nitrilium ion.[13] ESI-MS studies, often coupled with varying fragmentor voltages, help in elucidating these complex fragmentation pathways.[13][14]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. Unsubstituted 1,2,4-triazole shows a weak absorption at around 205 nm.[9] The position of the maximum absorption (λmax) can be influenced by the presence of substituents and the solvent. For example, 5-substituted-3-mercapto-1,2,4-triazoles in ethanol typically show two absorption bands, with the band at a higher wavelength attributed to the C=S chromophore.[9] The pH of the mobile phase can also affect the UV-Vis spectrum.[15]

Table 3: Typical UV-Vis Absorption Maxima for 1,2,4-Triazole Derivatives

Compound TypeTypical λmax (nm)NotesReference(s)
Unsubstituted 1,2,4-triazole~205Weak absorption[9]
N-acetyl-1,2,4-triazole221.5Bathochromic shift compared to unsubstituted[9]
5-substituted-3-mercapto-1,2,4-triazoles252-256 and 288-298The higher wavelength band is due to the C=S group[9]

Experimental Protocols

Detailed methodologies are crucial for obtaining reproducible and high-quality spectroscopic data.

NMR Spectroscopy Protocol
  • Sample Preparation : Dissolve a small amount (typically 1-5 mg) of the purified 1,2,4-triazole derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[2][4] Ensure the sample is fully dissolved.

  • Data Acquisition : Record the ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz).[8][16] Use residual solvent peaks as internal standards (e.g., CDCl₃: δ 7.26 for ¹H, δ 77.0 for ¹³C; DMSO-d₆: δ 2.50 for ¹H, δ 39.5 for ¹³C).[16]

  • Data Processing and Analysis : Process the acquired Free Induction Decay (FID) with Fourier transformation, phase correction, and baseline correction. Analyze the resulting spectra to determine chemical shifts (δ), coupling constants (J), and integration values.[2] Advanced experiments like COSY, HSQC, and HMBC can be used for complete structural assignment.[6]

FT-IR Spectroscopy Protocol
  • Sample Preparation :

    • Solid Samples : Finely grind a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.[1]

    • Liquid Samples : Place a thin film of the liquid between two salt plates (e.g., NaCl or KBr).[1]

  • Data Acquisition : Record a background spectrum of the empty sample holder or a pure KBr pellet. Then, record the sample spectrum, typically over a range of 4000-400 cm⁻¹. The instrument software will automatically subtract the background spectrum.[1]

  • Data Analysis : Analyze the positions and intensities of the absorption bands to identify the functional groups present in the molecule.[1][2]

Mass Spectrometry (ESI-MS) Protocol
  • Sample Preparation : Dissolve the sample in an appropriate volatile solvent (e.g., methanol, acetonitrile, water, or a combination) to a concentration of approximately 10-100 micrograms per mL.[17] High concentrations of non-volatile salts or buffers like phosphate and HEPES should be avoided as they interfere with electrospray ionization.[17][18] The solution must be free of precipitates; filter if necessary.[17]

  • Data Acquisition :

    • Instrumentation : Use a mass spectrometer equipped with an Electrospray Ionization (ESI) source.[13]

    • Parameters : Set the capillary voltage (e.g., ~4000 V), drying gas (e.g., Nitrogen) flow rate (e.g., ~10 L/min), and scan range (e.g., m/z 100–1000).[1][13]

    • Fragmentation : To induce and study fragmentation, acquire spectra at varying fragmentor voltages (e.g., 0 V, 100 V, 200 V).[13][14]

  • Data Analysis : Analyze the mass-to-charge ratio (m/z) of the molecular ion to determine the molecular weight. Interpret the fragmentation pattern by comparing spectra at different fragmentor voltages to propose fragmentation pathways and confirm the structure.

Visualizing Spectroscopic Workflows and Pathways

Diagrams are essential for visualizing complex processes in chemical analysis.

Spectroscopic_Analysis_Workflow Synthesis Synthesis of Novel 1,2,4-Triazole Compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification Sample_Prep Sample Preparation Purification->Sample_Prep NMR NMR Spectroscopy (¹H, ¹³C, 2D) Sample_Prep->NMR MS Mass Spectrometry (ESI, EI) Sample_Prep->MS IR FT-IR Spectroscopy Sample_Prep->IR UV_Vis UV-Vis Spectroscopy Sample_Prep->UV_Vis Data_Analysis Combined Data Interpretation NMR->Data_Analysis MS->Data_Analysis IR->Data_Analysis UV_Vis->Data_Analysis Structure_Elucidation Structure Elucidation & Purity Confirmation Data_Analysis->Structure_Elucidation

Caption: A generalized workflow for the synthesis and spectral analysis of a chemical compound.[1]

MS_Fragmentation_Pathway M_plus Molecular Ion [M]˙⁺ Loss_N2 Loss of N₂ M_plus->Loss_N2 Loss_HCN Loss of HCN M_plus->Loss_HCN Loss_Substituent Loss of Substituent (R) M_plus->Loss_Substituent Fragment1 Nitrilium Ion Fragment Loss_N2->Fragment1 Fragment2 [M - HCN]˙⁺ Fragment Loss_HCN->Fragment2 Fragment3 [M - R]⁺ Fragment Loss_Substituent->Fragment3

Caption: Generalized EI-MS fragmentation pathways for the 1,2,4-triazole ring system.[13]

References

The 1,2,4-Triazole Nucleus: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1,2,4-triazole, a five-membered heterocyclic ring containing three nitrogen atoms, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique physicochemical properties, including metabolic stability, hydrogen bonding capability, and dipole character, allow for high-affinity interactions with a wide range of biological targets. This has led to the incorporation of the 1,2,4-triazole nucleus into a diverse array of clinically significant drugs with a broad spectrum of biological activities. This technical guide provides a comprehensive overview of the significant biological activities of 1,2,4-triazole derivatives, complete with quantitative data, detailed experimental protocols, and visualizations of key mechanisms of action.

Diverse Pharmacological Profile of 1,2,4-Triazole Derivatives

Derivatives of the 1,2,4-triazole core exhibit a remarkable range of pharmacological activities, including antifungal, antibacterial, anticancer, antiviral, anti-inflammatory, and antitubercular effects.[1] This versatility stems from the triazole ring's ability to act as a bioisostere for amide, ester, and carboxylic acid functionalities, enabling it to modulate the pharmacological profile of a molecule.[2]

Antifungal Activity

The most prominent application of 1,2,4-triazoles is in the development of antifungal agents.[3] Triazole antifungals, such as the clinically used fluconazole and itraconazole, function by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[3][4] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. Inhibition of this pathway disrupts membrane integrity, leading to fungal cell death.[4]

Antifungal_Mechanism cluster_fungal_cell Fungal Cell Lanosterol Lanosterol CYP51 CYP51 Disrupted_Membrane Disrupted Cell Membrane Ergosterol Ergosterol Fungal_Cell_Membrane Fungal Cell Membrane Triazole_Antifungal 1,2,4-Triazole Antifungal Agent Triazole_Antifungal->CYP51 Inhibition

Table 1: Antifungal Activity of 1,2,4-Triazole Derivatives

CompoundFungal StrainMIC (µg/mL)Reference
4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives (5b, 5c, 5d, 5e, 5m, 5n)Microsporum gypseumSuperior to ketoconazole[5]
Thiazolo[4,5-d]pyrimidine hybrids with (1H-1,2,4) triazole (2a, 2b, 2c, 3a, 3b)Various pathogenic fungi0.06 - 2 (Excellent)[6]
1,2,3-Benzotriazine-4-one containing triazolesCandida albicans, Cryptococcus neoformans0.0156 - 2.0[6]
(Z)-1-(6-(4-bromo-2-chlorophenoxy)pyridin-3-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one O-methyl oxime (5a4)S. sclerotiorum, P. infestans, R. solani, B. cinerea1.59, 0.46, 0.27, 11.39 (EC50)[7]
(Z)-1-(6-(2-chlorophenoxy)pyridin-3-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one O-benzyl oxime (5b2)S. sclerotiorum0.12 (EC50)[7]
Antibacterial Activity

1,2,4-Triazole derivatives have demonstrated significant potential as antibacterial agents against both Gram-positive and Gram-negative bacteria.[8][9] Hybrid molecules, combining the 1,2,4-triazole scaffold with other antibacterial pharmacophores like quinolones, have shown promise in overcoming drug resistance.[9][10]

Table 2: Antibacterial Activity of 1,2,4-Triazole Derivatives

CompoundBacterial StrainMIC (µg/mL)Reference
4-amino-5-aryl-4H-1,2,4-triazole derivative (with 4-trichloromethyl group)E. coli, B. subtilis, P. aeruginosa, P. fluoroscens5[10]
Ofloxacin analogue with 1,2,4-triazoleS. aureus, S. epidermis, B. subtilis, E. coli0.25 - 1[10]
Clinafloxacin-triazole hybridGram-positive and Gram-negative bacteria0.25 - 32[10]
4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol derivative (5e)Staphylococcus aureusSuperior to streptomycin[5]
2-methylpiperazine compound (12h)MDR E. coli0.25[10]
Anticancer Activity

The 1,2,4-triazole nucleus is a key component in a number of anticancer agents.[11] These compounds exert their antiproliferative effects through various mechanisms, including the inhibition of enzymes such as epidermal growth factor receptor (EGFR), BRAF, and tubulin polymerization.[4][12]

Anticancer_Signaling_Pathways Triazole_Anticancer 1,2,4-Triazole Anticancer Agent EGFR EGFR Triazole_Anticancer->EGFR Inhibition BRAF BRAF Triazole_Anticancer->BRAF Inhibition Tubulin Tubulin Triazole_Anticancer->Tubulin Inhibition of Polymerization

Table 3: Anticancer Activity of 1,2,4-Triazole Derivatives

CompoundCancer Cell LineIC50 (µM)TargetReference
8cVarious-EGFR (IC50 = 3.6 µM), BRAF, Tubulin[4][12]
8dVarious-BRAF, Tubulin[4][12]
TP1-TP7Murine melanoma (B16F10)41.12 - 61.11-[13]
10aMCF-7, Hela, A5496.43, 5.6, 21.1-[9]
17MCF-7, Caco-20.31, 4.98-[14]
22MCF-7, Caco-23.31, 4.98-[14]
25MCF-7, Caco-24.46, 7.22-[14]
Antiviral Activity

1,2,4-triazole derivatives have demonstrated a broad spectrum of antiviral activities against various DNA and RNA viruses, including influenza, HIV, and hepatitis viruses.[6][15][16] Ribavirin, a well-known antiviral drug, features a 1,2,4-triazole carboxamide moiety.[6][15] The mechanism of antiviral action can vary, with some compounds inhibiting viral enzymes like neuraminidase.[17]

Table 4: Antiviral Activity of 1,2,4-Triazole Derivatives

CompoundVirusActivityReference
R-configuration enantiomers of 1,2,4-triazole-3-thionesInfluenza A (H1N1)Potential drug candidates[6]
Compound 3 (doravirine analogue)HIV-1Excellent efficacy[6]
Compound 9cInfluenza H5N1, H1N1IC50 = 2.280 µM[17]
Anti-inflammatory Activity

Certain 1,2,4-triazole derivatives exhibit potent anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform.[3][18] Selective COX-2 inhibitors are desirable as they can reduce inflammation with a lower risk of gastrointestinal side effects associated with non-selective NSAIDs.

Anti_inflammatory_Mechanism Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 Metabolism Prostaglandins Prostaglandins COX2->Prostaglandins Synthesis Inflammation Inflammation Prostaglandins->Inflammation Triazole_Anti_inflammatory 1,2,4-Triazole Anti-inflammatory Agent Triazole_Anti_inflammatory->COX2 Inhibition

Table 5: Anti-inflammatory Activity of 1,2,4-Triazole Derivatives (COX Inhibition)

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Reference
1>10020.5[18]
4117.81.76[18]
1413.50.04[18]
21a9.152.13[18]
21b8.851.98[18]
8a-g, 10a,b, 11a-g-0.04 - 0.16
Antitubercular Activity

The emergence of multidrug-resistant tuberculosis has necessitated the development of new antitubercular agents. 1,2,4-triazole derivatives have shown promising activity against Mycobacterium tuberculosis.[19][20][21]

Table 6: Antitubercular Activity of 1,2,4-Triazole Derivatives

CompoundStrainMIC (µg/mL)Reference
6aM. tuberculosis H37Rv6.25[20]
6e, 6hM. tuberculosis H37RvIC50 and IC90 < 100[19]
C4M. tuberculosis H37Ra0.976[21]
C8, C11, C14M. tuberculosis H37Ra31.25 - 62.5[21]
5DM. tuberculosis H37Rv0.8

Experimental Protocols

This section provides generalized experimental protocols for the synthesis and biological evaluation of 1,2,4-triazole derivatives, based on methodologies reported in the scientific literature.

General Synthesis of 4-Amino-5-substituted-4H-1,2,4-triazole-3-thiols

Synthesis_Workflow Start Substituted Benzoic Acid + Thiocarbohydrazide Heating Heat to melt (e.g., 145°C for 40 min) Start->Heating Neutralization Treat with NaHCO3 solution Heating->Neutralization Washing Wash with water Neutralization->Washing Filtration Collect by filtration Washing->Filtration Recrystallization Recrystallize from Ethanol/DMF Filtration->Recrystallization Product 4-Amino-5-substituted-4H-1,2,4-triazole-3-thiol Recrystallization->Product

Procedure:

  • A mixture of a substituted benzoic acid (0.01 M) and thiocarbohydrazide (0.01 M) is heated until it melts.[5]

  • The reaction mixture is maintained at a specific temperature (e.g., 145°C) for a defined period (e.g., 40 minutes).[5]

  • After cooling, the product is treated with a sodium bicarbonate solution to neutralize any unreacted acid.[5]

  • The solid product is then washed with water and collected by filtration.[5]

  • The crude product is purified by recrystallization from a suitable solvent system, such as ethanol and dimethylformamide.[5]

In Vitro Antibacterial Susceptibility Testing (Broth Dilution Method)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against various bacterial strains.

Materials:

  • Synthesized 1,2,4-triazole derivatives

  • Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Pseudomonas aeruginosa)

  • Nutrient broth

  • 96-well microtiter plates

  • Standard antibiotic (e.g., Streptomycin, Ciprofloxacin)

  • Solvent for compounds (e.g., DMSO)

Procedure:

  • Prepare a stock solution of each test compound in a suitable solvent.

  • Perform serial two-fold dilutions of the stock solutions in nutrient broth in the wells of a 96-well microtiter plate to obtain a range of concentrations.

  • Prepare a standardized inoculum of each bacterial strain.

  • Add the bacterial inoculum to each well containing the diluted compounds.

  • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

In Vitro Antifungal Susceptibility Testing (Disc Diffusion Method)

Objective: To assess the antifungal activity of the synthesized compounds.

Materials:

  • Synthesized 1,2,4-triazole derivatives

  • Fungal strains (e.g., Candida albicans, Aspergillus niger, Microsporum gypseum)

  • Sabouraud Dextrose Agar (SDA)

  • Sterile filter paper discs

  • Standard antifungal drug (e.g., Ketoconazole)

  • Solvent for compounds (e.g., DMSO)

Procedure:

  • Prepare a stock solution of each test compound in a suitable solvent.

  • Impregnate sterile filter paper discs with the stock solutions of the test compounds and the standard drug.

  • Prepare a standardized inoculum of each fungal strain and spread it evenly onto the surface of SDA plates.

  • Place the impregnated discs on the surface of the inoculated agar plates.

  • Incubate the plates at an appropriate temperature (e.g., 25-28°C) for 48-72 hours.

  • Measure the diameter of the zone of inhibition around each disc. A larger zone of inhibition indicates greater antifungal activity.

In Vitro Anticancer Activity (MTT Assay)

Objective: To evaluate the cytotoxic effect of the synthesized compounds on cancer cell lines.

Materials:

  • Synthesized 1,2,4-triazole derivatives

  • Cancer cell lines (e.g., MCF-7, Hela, A549)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at a specific density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the synthesized compounds and a standard anticancer drug for a specified duration (e.g., 48 hours).

  • After the incubation period, add MTT solution to each well and incubate for a few hours to allow the formation of formazan crystals by viable cells.

  • Add a solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength using a microplate reader.

  • The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is then determined.[9][13]

In Vitro Anti-inflammatory Activity (COX Inhibition Assay)

Objective: To determine the inhibitory effect of the synthesized compounds on COX-1 and COX-2 enzymes.

Materials:

  • Synthesized 1,2,4-triazole derivatives

  • COX-1 and COX-2 enzyme preparations

  • Arachidonic acid (substrate)

  • Reaction buffer

  • Standard COX inhibitors (e.g., Celecoxib, Indomethacin)

  • Detection reagents for prostaglandin E2 (PGE2)

Procedure:

  • Pre-incubate the COX-1 or COX-2 enzyme with various concentrations of the test compounds or a standard inhibitor.

  • Initiate the enzymatic reaction by adding arachidonic acid.

  • Incubate the reaction mixture for a specific time at a controlled temperature.

  • Stop the reaction and measure the amount of PGE2 produced using a suitable method, such as an enzyme immunoassay (EIA).

  • Calculate the percentage of inhibition of enzyme activity for each compound concentration.

  • Determine the IC50 value, which is the concentration of the compound required to inhibit 50% of the enzyme activity.[3][18]

In Vitro Antitubercular Activity (Microplate Alamar Blue Assay - MABA)

Objective: To determine the MIC of the synthesized compounds against Mycobacterium tuberculosis.

Materials:

  • Synthesized 1,2,4-triazole derivatives

  • Mycobacterium tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with OADC

  • 96-well microtiter plates

  • Alamar Blue reagent

  • Standard antitubercular drugs (e.g., Isoniazid, Rifampicin)

Procedure:

  • Dispense the supplemented Middlebrook 7H9 broth into the wells of a 96-well plate.

  • Perform serial dilutions of the test compounds in the wells.

  • Add a standardized inoculum of M. tuberculosis H37Rv to each well.

  • Include a drug-free control and a sterile control.

  • Incubate the plates at 37°C for 5-7 days.

  • Add Alamar Blue reagent to each well and re-incubate for 24 hours.

  • A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.[19][20]

Conclusion

The 1,2,4-triazole nucleus continues to be a highly valuable and versatile scaffold in the field of medicinal chemistry. Its presence in a wide array of therapeutic agents highlights its importance in drug design and development. The diverse biological activities, coupled with favorable pharmacokinetic properties, ensure that 1,2,4-triazole derivatives will remain a focal point of research for the discovery of novel and more effective therapeutic agents to combat a wide range of diseases. This guide serves as a foundational resource for researchers and professionals in the field, providing a comprehensive overview of the biological activities, mechanisms of action, and key experimental methodologies associated with this remarkable heterocyclic core.

References

An In-depth Technical Guide to the Physicochemical Characteristics of 1H-1,2,4-triazol-5-ylmethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical characteristics of 1H-1,2,4-triazol-5-ylmethanol. Due to the limited availability of experimental data for this specific isomer, this guide also includes data for the parent compound, 1H-1,2,4-triazole, and other closely related isomers to provide a comparative context for researchers.

Physicochemical Properties

The following tables summarize the known and predicted physicochemical properties of this compound, along with experimental data for 1H-1,2,4-triazole and other relevant isomers.

Table 1: General and Physical Properties

PropertyThis compound1H-1,2,4-triazole (Parent Compound)(1-Methyl-1H-[1][2][3]triazol-5-yl)methanol1H-1,2,4-triazol-1-ylmethanol
Molecular Formula C₃H₅N₃OC₂H₃N₃C₄H₇N₃OC₃H₅N₃O
Molecular Weight ( g/mol ) 99.0969.07113.1299.09
Appearance Not specifiedWhite to pale yellow crystalline solid[4]White crystalline powder[5]White to light yellow powder to crystal[6]
Melting Point (°C) Not specified119 - 121[1]Not specified68.0 to 72.0[6]
Boiling Point (°C) 281.1 ± 42.0 (Predicted)[1]260[1]Not specifiedNot specified
Density (g/cm³) 1.27 ± 0.1 (Predicted)[1]1.13[1]Not specifiedNot specified

Table 2: Solubility and Partition Coefficients

PropertyThis compound1H-1,2,4-triazole (Parent Compound)
Solubility in Water Not specifiedVery soluble[2][4]
Solubility in Organic Solvents Not specifiedSoluble in ethanol, methanol, and acetone[4]
logP (Octanol-Water Partition Coefficient) Not specified-0.6

Table 3: Acidity and Basicity

PropertyThis compound1H-1,2,4-triazole (Parent Compound)
pKa 13.24 ± 0.20 (Predicted)[1]10.26[2]
pKa of Conjugate Acid Not specified2.45[2]

Table 4: Spectroscopic Data

Property1H-1,2,4-triazole (Parent Compound)
¹H NMR (Methanol-d₄), δ (ppm) C₃–H, 7.92; C₅–H, 8.85[1]
¹³C NMR (Methanol-d₄), δ (ppm) C₃, 147.4; C₅, 147.4[1]
UV (THF), λnm (ε) 216.5 (3.66)[1]

Experimental Protocols

2.1. Proposed Synthesis of this compound

A plausible synthetic route to this compound involves the cyclization of an appropriate amidrazone with a carboxylic acid derivative.

  • Step 1: Synthesis of Formylamidrazone.

    • React hydrazine with formamide to generate formylamidrazone. This reaction is typically carried out by heating the reactants, often in the absence of a solvent.

  • Step 2: Cyclization with Glycolic Acid.

    • The formylamidrazone is then reacted with glycolic acid. This condensation reaction, followed by cyclization and dehydration, is expected to yield this compound. The reaction is typically performed at elevated temperatures, and a dehydrating agent or azeotropic removal of water can be employed to drive the reaction to completion.

  • Purification.

    • The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, or by column chromatography on silica gel.

2.2. Analytical Methods

2.2.1. High-Performance Liquid Chromatography (HPLC)

  • Instrumentation: An HPLC system equipped with a UV detector is suitable for the analysis.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is commonly used for triazole derivatives.

  • Mobile Phase: A gradient elution with a mixture of water (containing 0.1% formic acid) and acetonitrile is a good starting point.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength of approximately 210 nm.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition.

2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrumentation: A standard NMR spectrometer (e.g., 400 MHz).

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄).

  • ¹H NMR: Acquire a standard proton NMR spectrum to determine the chemical shifts and coupling constants of the protons.

  • ¹³C NMR: Acquire a proton-decoupled carbon NMR spectrum to identify the number and types of carbon atoms.

  • 2D NMR: Techniques such as COSY and HSQC can be used to confirm the structure and assign the proton and carbon signals.

2.2.3. Fourier-Transform Infrared (FTIR) Spectroscopy

  • Instrumentation: An FTIR spectrometer.

  • Sample Preparation: The sample can be analyzed as a solid using an ATR (Attenuated Total Reflectance) accessory or by preparing a KBr pellet.

  • Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.

  • Interpretation: Identify characteristic absorption bands for functional groups such as O-H (alcohol), N-H (triazole ring), and C-N and C=N (triazole ring) stretches.

Mandatory Visualizations

The following diagrams illustrate a proposed synthetic workflow and a general analytical workflow for this compound.

Synthesis_Workflow Hydrazine Hydrazine Formylamidrazone Formylamidrazone Hydrazine->Formylamidrazone Formamide Formamide Formamide->Formylamidrazone Cyclization Cyclization/ Dehydration Formylamidrazone->Cyclization GlycolicAcid Glycolic Acid GlycolicAcid->Cyclization Product This compound Cyclization->Product Purification Purification (Recrystallization/ Chromatography) Product->Purification FinalProduct Pure Product Purification->FinalProduct

Caption: Proposed synthetic workflow for this compound.

Analytical_Workflow Sample Sample of This compound HPLC HPLC Analysis Sample->HPLC NMR NMR Spectroscopy (¹H, ¹³C, 2D) Sample->NMR FTIR FTIR Spectroscopy Sample->FTIR Purity Purity Determination HPLC->Purity Structure Structural Elucidation NMR->Structure FunctionalGroups Functional Group Identification FTIR->FunctionalGroups

Caption: General analytical workflow for the characterization of this compound.

References

The 1,2,4-Triazole Scaffold: A Cornerstone in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Discovery and Development of 1,2,4-Triazole Derivatives for Researchers, Scientists, and Drug Development Professionals.

The 1,2,4-triazole ring, a five-membered heterocycle containing three nitrogen atoms, stands as a privileged scaffold in medicinal chemistry. Its unique physicochemical properties have made it a cornerstone in the development of a wide array of therapeutic agents, leading to market approval for over thirty-five drugs. This versatile nucleus is metabolically stable and acts as a crucial pharmacophore, capable of engaging with biological targets through hydrogen bonding. The broad spectrum of pharmacological activities exhibited by 1,2,4-triazole derivatives—including antifungal, anticancer, antiviral, antibacterial, and anti-inflammatory properties—continues to drive extensive research into novel synthetic methodologies and therapeutic applications.

Classical and Modern Synthetic Routes to the 1,2,4-Triazole Core

The construction of the 1,2,4-triazole ring has been achieved through various synthetic strategies, from classical named reactions to modern, more efficient methods.

One of the earliest methods is the Pellizzari reaction , first described in 1911, which involves the condensation of an amide with a hydrazide at high temperatures.[1] While historically significant, this reaction often requires harsh conditions and can result in low yields.[1]

Another foundational method is the Einhorn-Brunner reaction , which synthesizes 1,2,4-triazoles through the acid-catalyzed condensation of imides with alkyl hydrazines.[2][3] This method offers a degree of regioselectivity, with the acyl group from the stronger corresponding carboxylic acid preferentially occupying the 3-position of the triazole ring.[2][3]

More contemporary approaches have focused on improving efficiency and sustainability. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool, dramatically reducing reaction times and increasing yields for 1,2,4-triazole synthesis.[4] Additionally, various catalytic systems, including copper-catalyzed reactions, have been developed to facilitate the construction of the triazole ring under milder conditions with a broader tolerance for different functional groups.[5]

Below is a generalized workflow for the synthesis of 1,2,4-triazole derivatives, highlighting both classical and modern approaches.

G cluster_start Starting Materials cluster_methods Synthetic Methods Amide Amide Pellizzari Pellizzari Reaction (High Temperature) Amide->Pellizzari Hydrazide Acyl Hydrazide Hydrazide->Pellizzari Imide Diacylamine (Imide) EinhornBrunner Einhorn-Brunner Reaction (Acid Catalysis) Imide->EinhornBrunner Hydrazine Hydrazine Hydrazine->EinhornBrunner Modern Modern Methods (e.g., Microwave, Cu-Catalysis) Hydrazine->Modern Nitrile Nitrile Nitrile->Modern Amidrazone Amidrazone Amidrazone->Modern Oxidative Cyclization Triazole 1,2,4-Triazole Core Pellizzari->Triazole EinhornBrunner->Triazole Modern->Triazole

General Synthetic Workflow for 1,2,4-Triazole Core

Key Therapeutic Applications and Mechanisms of Action

The therapeutic success of 1,2,4-triazole derivatives is largely attributed to their potent and selective inhibition of key enzymes in pathogenic organisms and cancer cells.

Antifungal Activity: Inhibition of Lanosterol 14α-Demethylase (CYP51)

The most prominent application of 1,2,4-triazoles is in the treatment of fungal infections. Marketed drugs like fluconazole and itraconazole are mainstays in antifungal therapy. Their mechanism of action involves the potent inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[6] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. The N4 nitrogen of the 1,2,4-triazole ring coordinates with the heme iron atom in the active site of CYP51, disrupting ergosterol production. This leads to the accumulation of toxic sterol precursors and ultimately compromises the integrity and function of the fungal cell membrane.[6]

G Triazole 1,2,4-Triazole Antifungal Drug (e.g., Fluconazole) CYP51 Lanosterol 14α-demethylase (CYP51) Triazole->CYP51 Inhibits Ergosterol Ergosterol CYP51->Ergosterol Catalyzes conversion to Lanosterol Lanosterol Lanosterol->CYP51 Substrate Membrane Fungal Cell Membrane (Disrupted Integrity) Ergosterol->Membrane Essential component of Inhibition->Ergosterol Blocks Production

Antifungal Mechanism of 1,2,4-Triazoles
Anticancer Activity: Aromatase Inhibition and Beyond

In oncology, 1,2,4-triazole derivatives such as letrozole and anastrozole are highly effective aromatase inhibitors used in the treatment of hormone-receptor-positive breast cancer.[2] Aromatase is a cytochrome P450 enzyme responsible for the final step in estrogen biosynthesis. By inhibiting this enzyme, these drugs reduce circulating estrogen levels, thereby slowing the growth of estrogen-dependent tumors.[2]

Beyond aromatase inhibition, novel 1,2,4-triazole derivatives have been developed to target other key pathways in cancer progression, including the inhibition of tyrosine kinases and tubulin polymerization. This demonstrates the versatility of the 1,2,4-triazole scaffold in generating compounds with diverse anticancer mechanisms.

Quantitative Structure-Activity Relationship (QSAR) Insights

QSAR studies have been instrumental in optimizing the therapeutic potential of 1,2,4-triazole derivatives by correlating their structural features with biological activity. These studies have provided valuable insights for the rational design of new, more potent, and selective agents.

For antifungal 1,2,4-triazoles, QSAR models have highlighted the importance of specific physicochemical and topological parameters for their activity against various fungal strains, including Candida albicans.[7] These models can aid in predicting the antifungal efficacy of novel derivatives.[7][8]

Similarly, in the realm of anticancer research, QSAR analyses have been applied to 1,2,4-triazole-based compounds to identify key structural requirements for their cytotoxic effects against different cancer cell lines.[9][10] These studies have shown that electrostatic and steric interactions play a significant role in determining their biological activity.[9]

The following tables summarize key quantitative data for representative antifungal and anticancer 1,2,4-triazole derivatives.

Table 1: Antifungal Activity of Selected 1,2,4-Triazole Derivatives

CompoundFungal StrainMIC (µg/mL)Reference
Fluconazole Analogue 7aC. albicans0.0313 - 1[6]
Fluconazole Analogue 6C. albicans0.0625 - 1[6]
Myrtenal Derivative 24P. piricola90-98% inhibition at 50 µg/mL[6]
Fluconazole-based Compound 8bC. albicans (resistant)0.25[11][12]
Fluconazole-based Compound 8cC. albicans (resistant)0.125[11][12]

Table 2: Anticancer Activity of Selected 1,2,4-Triazole Derivatives

CompoundCancer Cell LineIC₅₀ (µM)Reference
Triazolo-thiadiazole 7General-[9][13]
Triazolo-thiadiazole 8General-[9][13]
Triazolo-thiadiazole 10General-[9][13]
1,2,4-Triazole Derivative B4MCF-720.35[14]

Detailed Experimental Protocols

To facilitate further research and development, this section provides detailed experimental protocols for the synthesis of key 1,2,4-triazole structures.

Protocol 1: Synthesis of 3,5-Diphenyl-1,2,4-triazole via Pellizzari Reaction

Materials:

  • Benzamide

  • Benzoylhydrazide

Procedure:

  • Prepare an intimate mixture of benzamide (1.21 g, 0.01 mol) and benzoylhydrazide (1.36 g, 0.01 mol).[15]

  • Heat the mixture in an oil bath at 250 °C for 3 hours. Water vapor will evolve as the reaction progresses.[15]

  • Allow the mixture to cool to room temperature.

  • Pulverize the resulting solid mass and wash with a dilute solution of hydrochloric acid to remove unreacted starting materials.[15]

  • The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Protocol 2: Synthesis of 1,5-Diphenyl-1,2,4-triazole via Einhorn-Brunner Reaction

Materials:

  • N-formylbenzamide

  • Phenylhydrazine

  • Glacial Acetic Acid

Procedure:

  • Dissolve N-formylbenzamide (1.49 g, 0.01 mol) and phenylhydrazine (1.08 g, 0.01 mol) in glacial acetic acid (20 mL).[15]

  • Reflux the mixture for 4 hours.[15]

  • Cool the reaction mixture to room temperature, allowing the product to precipitate.

  • Collect the solid product by filtration and wash with a small amount of cold ethanol.

  • Recrystallize the crude product from ethanol to obtain pure 1,5-diphenyl-1,2,4-triazole.

Protocol 3: General Procedure for Microwave-Assisted Synthesis

Materials:

  • Aromatic hydrazide

  • Substituted nitrile

  • n-Butanol (solvent)

Procedure:

  • Combine the aromatic hydrazide (0.005 mol) and the substituted nitrile (0.0055 mol) in a 20 mL microwave reaction vessel with 10 mL of n-butanol.

  • Seal the vessel and subject it to microwave irradiation at a specified temperature and time, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and isolate the product using standard aqueous workup procedures.

Protocol 4: Synthesis of a Letrozole Precursor

Materials:

  • 4-(chloromethyl)benzonitrile

  • 1H-1,2,4-triazole salt

  • 4-halobenzonitrile

  • A suitable base (e.g., sodium bis(trimethylsilyl)amide)

  • Organic solvent (e.g., dimethylformamide)

Procedure:

  • React 4-(halomethyl)benzonitrile with a salt of 1H-1,2,4-triazole to form 4-[1-(1,2,4-triazolyl)methyl]benzonitrile.[16]

  • In a one-pot synthesis, combine the resulting intermediate with a 4-halobenzonitrile in an organic solvent.[16]

  • Add the base dropwise to the mixture to facilitate the reaction, ultimately forming letrozole.[16]

Conclusion

The 1,2,4-triazole scaffold continues to be a highly fruitful area of research in medicinal chemistry. Its adaptability allows for the creation of a vast library of derivatives with a wide range of biological activities. While classical synthetic methods laid the groundwork, modern techniques are enabling the rapid and efficient discovery of novel 1,2,4-triazole-based drug candidates. The deep understanding of their mechanisms of action, aided by computational tools like QSAR, will undoubtedly lead to the development of next-generation therapeutics with improved efficacy and safety profiles. This guide serves as a comprehensive resource for professionals dedicated to advancing the field of drug discovery through the exploration of this remarkable heterocyclic system.

References

Tautomerism in Substituted 1,2,4-Triazole Systems: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tautomerism in substituted 1,2,4-triazole systems, a critical aspect for understanding the chemical behavior, biological activity, and therapeutic potential of this important class of heterocyclic compounds. The 1,2,4-triazole core is a prevalent scaffold in numerous pharmaceuticals, agrochemicals, and materials, making a thorough understanding of its tautomeric preferences essential for rational drug design and development.[1][2][3][4][5]

This document details the various tautomeric forms of substituted 1,2,4-triazoles, the factors governing their equilibrium, and the experimental and computational methodologies employed for their characterization. Quantitative data on tautomer stability is presented in structured tables, and detailed experimental protocols for key analytical techniques are provided. Furthermore, visual diagrams generated using Graphviz are included to illustrate tautomeric equilibria, the influence of substituents, and experimental workflows.

Introduction to Tautomerism in 1,2,4-Triazoles

Prototropic tautomerism, the migration of a proton, is a fundamental phenomenon in 1,2,4-triazole chemistry.[1] The unsubstituted 1,2,4-triazole can exist in two primary tautomeric forms: the 1H-1,2,4-triazole and the 4H-1,2,4-triazole.[6][7] Additionally, a third, generally less stable tautomer, the 2H-1,2,4-triazole, can also be considered. The position of the proton on the triazole ring significantly influences the molecule's electronic distribution, hydrogen bonding capabilities, and overall geometry, which in turn dictates its reactivity and interaction with biological targets.[8]

For substituted 1,2,4-triazoles, the nature and position of the substituent can dramatically alter the tautomeric landscape. Substituents with labile protons, such as hydroxyl (-OH), thiol (-SH), or amino (-NHR) groups, introduce additional possibilities of thione-thiol, keto-enol, and imine-enamine tautomerism, further complicating the equilibrium.[2]

Tautomeric Forms of Substituted 1,2,4-Triazoles

The primary annular tautomers of a C-substituted 1,2,4-triazole are the 1H, 2H, and 4H forms. The equilibrium between these forms is influenced by a variety of factors.

Tautomeric_Equilibria cluster_substituents Influencing Factors T1 1H-Tautomer T2 2H-Tautomer T1->T2 T3 4H-Tautomer T1->T3 T2->T3 Substituent Effects Substituent Effects Solvent Polarity Solvent Polarity Temperature Temperature pH pH

Caption: General tautomeric equilibria in substituted 1,2,4-triazoles.

Thione-Thiol Tautomerism

In 1,2,4-triazoles substituted with a mercapto group (-SH), a significant thione-thiol tautomerism exists. The equilibrium can shift between the thione form (C=S) and the thiol form (C-S-H).[2][9] Generally, in the solid state and in various solvents, the thione form is predominant.[9]

Thione_Thiol_Tautomerism Thione Thione Form (C=S) Thiol Thiol Form (C-SH) Thione->Thiol H⁺ migration

Caption: Thione-thiol tautomerism in mercapto-substituted 1,2,4-triazoles.

Factors Influencing Tautomeric Equilibrium

The delicate balance between tautomeric forms is governed by several interconnected factors:

  • Substituent Effects: The electronic nature and position of substituents play a crucial role. Electron-donating groups and electron-withdrawing groups can stabilize or destabilize different tautomers by altering the electron density within the triazole ring.[10] The position of the substituent is also critical; for instance, an ortho-substituted aryl group can lead to intramolecular hydrogen bonding, significantly favoring a specific tautomer.[10][11]

  • Solvent Effects: The polarity of the solvent can have a profound impact on the tautomeric equilibrium. Polar solvents may favor more polar tautomers by establishing stabilizing intermolecular interactions.

  • Physical State: The dominant tautomer in the solid state, as determined by X-ray crystallography, may not be the most abundant tautomer in solution. Crystal packing forces can stabilize a particular tautomeric form that is less favored in the solution phase.

  • Temperature and pH: Changes in temperature can shift the equilibrium, and the pH of the medium can dictate the protonation state of the triazole ring, thereby influencing the tautomeric preference.

Quantitative Analysis of Tautomer Stability

Computational studies, primarily using Density Functional Theory (DFT), have been instrumental in quantifying the relative stabilities of 1,2,4-triazole tautomers. The tables below summarize representative data from the literature.

Table 1: Calculated Relative Energies of Tautomers for Substituted 1,2,4-Triazoles

SubstituentTautomerMethodBasis SetRelative Energy (kcal/mol)Reference
3-amino1HDFT6-311++G(d,p)0.00[12]
2HDFT6-311++G(d,p)2.35[12]
4HDFT6-311++G(d,p)4.68[12]
3-thiolThione (1H)B3LYP6-31G(d,p)0.00[9]
Thiol (2H)B3LYP6-31G(d,p)>0[9]
Thiol (4H)B3LYP6-31G(d,p)>0[9]

Note: The relative stabilities can vary depending on the computational method and basis set employed.

Table 2: Quantum Chemical Parameters for Different 1,2,4-Triazole Tautomers

CompoundParameterValueReference
1,2,4-triazole-3-thiol (TL 2A)HOMO (eV)-5.922[13]
LUMO (eV)-1.106[13]
Dipole Moment (D)4.311[13]
1,2,4-triazole-3-thione (TL 2B)HOMO (eV)-6.149[13]
LUMO (eV)-1.056[13]
Dipole Moment (D)4.697[13]
1,2,4-triazole-3-thiol (TL 2C)HOMO (eV)-5.768[13]
LUMO (eV)-1.415[13]
Dipole Moment (D)3.686[13]

Experimental Protocols for Tautomer Characterization

A combination of spectroscopic and crystallographic techniques is essential for the unambiguous characterization of tautomeric forms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for studying tautomeric equilibria in solution.[14][15] The chemical shifts of ¹H, ¹³C, and ¹⁵N nuclei are sensitive to the electronic environment, which differs between tautomers.

Protocol for ¹H, ¹³C, and ¹⁵N NMR Analysis:

  • Sample Preparation: Dissolve the substituted 1,2,4-triazole in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, Methanol-d₄) at a concentration of 5-10 mg/mL. The choice of solvent is critical as it can influence the tautomeric equilibrium.

  • Data Acquisition:

    • Acquire ¹H NMR spectra to observe the chemical shifts and coupling constants of the protons, particularly the N-H proton.

    • Acquire ¹³C NMR spectra. The chemical shifts of the ring carbons are indicative of the tautomeric form.

    • If possible, acquire ¹⁵N NMR spectra, as the nitrogen chemical shifts are highly sensitive to the protonation site.

  • 2D NMR Experiments: Perform 2D NMR experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) to establish correlations between protons and carbons/nitrogens, which can help in assigning the structure of the dominant tautomer.

  • Variable Temperature (VT) NMR: Conduct NMR experiments at different temperatures to study the dynamics of the tautomeric equilibrium. Changes in the spectra with temperature can provide thermodynamic parameters for the tautomerization process.

Single-Crystal X-ray Diffraction

X-ray crystallography provides definitive structural information in the solid state, including the precise location of protons, thereby unambiguously identifying the tautomeric form present in the crystal.[12][16]

Protocol for Single-Crystal X-ray Diffraction:

  • Crystal Growth: Grow single crystals of the substituted 1,2,4-triazole suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution in an appropriate solvent or solvent mixture.

  • Data Collection: Mount a suitable single crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.

  • Structure Solution and Refinement: Process the collected data and solve the crystal structure using direct methods or Patterson methods. Refine the structural model against the experimental data. Hydrogen atoms can often be located from the difference Fourier map, confirming the tautomeric form.[17]

  • Data Analysis: Analyze the refined crystal structure to determine bond lengths, bond angles, and intermolecular interactions (e.g., hydrogen bonding), which provide a detailed picture of the solid-state structure of the dominant tautomer.

UV/vis Spectroscopy Combined with Theoretical Modeling

UV/vis spectroscopy can be a valuable tool, especially when combined with theoretical calculations, to distinguish between tautomers in solution.[10][11]

Protocol for UV/vis Spectroscopy and Theoretical Correlation:

  • Experimental Spectra: Record the UV/vis absorption spectrum of the compound in the solvent of interest.

  • Computational Modeling:

    • Perform geometry optimization and frequency calculations for all possible tautomers using DFT methods (e.g., B3LYP, M06-2X) with an appropriate basis set (e.g., 6-311++G(d,p)).[1]

    • Simulate the UV/vis spectra for the most stable tautomers using Time-Dependent DFT (TD-DFT).

  • Spectral Comparison: Compare the simulated spectra with the experimental spectrum. A good match between the experimental and a calculated spectrum for a particular tautomer provides strong evidence for its predominance in solution. A weighted sum of the spectra of multiple tautomers can be used if an equilibrium exists.[1]

Workflow for Tautomerism Investigation

The comprehensive study of tautomerism in a substituted 1,2,4-triazole involves an integrated approach combining synthesis, spectroscopy, crystallography, and computational modeling.

Tautomerism_Investigation_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Tautomer Analysis cluster_interpretation Data Interpretation & Conclusion Synthesis Synthesis of Substituted 1,2,4-Triazole Purification Purification and Initial Characterization Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, ¹⁵N, 2D, VT) Purification->NMR Xray Single-Crystal X-ray Diffraction Purification->Xray UVvis UV/vis Spectroscopy Purification->UVvis Computational Computational Modeling (DFT, TD-DFT) Purification->Computational Interpretation Correlate Experimental and Theoretical Data NMR->Interpretation Xray->Interpretation UVvis->Interpretation Computational->Interpretation Conclusion Identify Dominant Tautomer(s) and Equilibrium Factors Interpretation->Conclusion

Caption: Integrated workflow for the investigation of tautomerism.[12]

Conclusion

Tautomerism is an intrinsic and influential feature of substituted 1,2,4-triazole systems. A thorough understanding and characterization of the tautomeric preferences are paramount for medicinal chemists and drug development professionals to establish robust structure-activity relationships, optimize drug-receptor interactions, and predict the physicochemical properties of new chemical entities. The integrated application of advanced spectroscopic techniques, single-crystal X-ray diffraction, and computational modeling, as outlined in this guide, provides a powerful strategy for elucidating the complex tautomeric behavior of this versatile heterocyclic scaffold.

References

The Therapeutic Potential of the 1H-1,2,4-Triazol-5-ylmethanol Scaffold: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The 1H-1,2,4-triazole ring is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its metabolic stability and ability to engage in hydrogen bonding as both a donor and acceptor.[1] This versatile core is present in numerous approved drugs with a wide range of therapeutic applications. This technical guide focuses on the therapeutic potential of derivatives of the 1H-1,2,4-triazol-5-ylmethanol core, exploring its significance in the development of novel agents against cancer, fungal and bacterial infections, and neurological disorders. While research on the parent compound, this compound, is limited, the extensive investigation of its derivatives highlights the vast potential of this chemical scaffold in drug discovery and development.

Anticancer Applications

Derivatives of the 1H-1,2,4-triazole core have demonstrated significant potential as anticancer agents, with numerous studies reporting their efficacy against a variety of cancer cell lines.[2][3] The versatility of the triazole ring allows for the synthesis of diverse molecular architectures that can interact with various oncogenic targets.

Signaling Pathways and Molecular Targets

Several signaling pathways and molecular targets have been identified for 1,2,4-triazole derivatives. Notably, these compounds have been shown to inhibit key enzymes and proteins involved in cancer cell proliferation and survival, such as EGFR, BRAF, and tubulin.[4]

anticancer_pathways cluster_drug 1,2,4-Triazole Derivatives cluster_targets Molecular Targets cluster_effects Cellular Effects drug 1,2,4-Triazole Derivative EGFR EGFR drug->EGFR BRAF BRAF drug->BRAF Tubulin Tubulin drug->Tubulin inhibition Inhibition of Proliferation EGFR->inhibition BRAF->inhibition apoptosis Induction of Apoptosis Tubulin->apoptosis

Caption: Molecular targets of 1,2,4-triazole anticancer derivatives.

Quantitative Data for Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected 1,2,4-triazole derivatives against various cancer cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Compound ClassCancer Cell LineIC50 (µM)Reference
Diarylurea derivatives with triazole moietyHT-29 (Colon)0.90[5]
H460 (Lung)0.85[5]
MDA-MB-231 (Breast)1.54[5]
Coumarin-3-yl-thiazol-3-yl-1,2,4-triazolin-3-onesVarious0.16 - 1.12[5]
Non-carboxylic naproxen analoguesMCF-7 (Breast)4.83 - 12.07[5]
MDA-231 (Breast)4.83 - 12.07[5]
HeLa (Cervical)4.83 - 12.07[5]
HCT-116 (Colon)4.83 - 12.07[5]
8c (unspecified 1,2,4-triazole derivative)EGFR Inhibition3.6[4]
Experimental Protocols: Anticancer Activity Screening

A general workflow for the synthesis and evaluation of the anticancer properties of 1,2,4-triazole derivatives is outlined below.

anticancer_workflow cluster_synthesis Synthesis and Characterization cluster_screening In Vitro Anticancer Screening cluster_mechanistic Mechanistic Studies start Starting Materials (e.g., 1H-1,2,4-triazole) synthesis Chemical Synthesis of 1,2,4-Triazole Derivatives start->synthesis purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification characterization Structural Characterization (NMR, IR, MS) purification->characterization cell_lines Selection of Human Cancer Cell Lines characterization->cell_lines mtt_assay MTT Assay for Cell Viability cell_lines->mtt_assay ic50 Determination of IC50 Values mtt_assay->ic50 enzyme_inhibition Enzyme Inhibition Assays (e.g., EGFR, BRAF) ic50->enzyme_inhibition docking Molecular Docking Studies enzyme_inhibition->docking

Caption: Workflow for anticancer drug discovery with 1,2,4-triazoles.

Methodology for MTT Assay: The antiproliferative activity of the synthesized 1,2,4-triazole compounds is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[4]

  • Cell Seeding: Human cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After incubation, the MTT reagent is added to each well and incubated for a further 2-4 hours. Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 values are determined by plotting the percentage of inhibition versus the concentration of the compound.

Antifungal and Antibacterial Applications

The 1,2,4-triazole scaffold is a cornerstone of many clinically used antifungal drugs, such as fluconazole and itraconazole.[5] This highlights the significant potential of this compound derivatives as novel antimicrobial agents.

Mechanism of Antifungal Action

The primary mechanism of action for many triazole-based antifungal agents is the inhibition of lanosterol 14α-demethylase (CYP51), a key enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[6]

antifungal_mechanism cluster_drug 1,2,4-Triazole Derivative cluster_enzyme Fungal Enzyme cluster_pathway Ergosterol Biosynthesis cluster_effect Cellular Effect drug 1,2,4-Triazole Derivative cyp51 CYP51 (14α-demethylase) drug->cyp51 Inhibition ergosterol Ergosterol lanosterol Lanosterol lanosterol->ergosterol CYP51 disruption Disruption of Fungal Cell Membrane ergosterol->disruption anticonvulsant_mechanism cluster_drug 1,2,4-Triazole Derivative cluster_receptor Neurotransmitter Receptor cluster_effect Neuronal Effect drug 1,2,4-Triazole Derivative gaba_receptor GABA-A Receptor drug->gaba_receptor Binding inhibition Enhanced Neuronal Inhibition gaba_receptor->inhibition anticonvulsant Anticonvulsant Activity inhibition->anticonvulsant

References

Stability and degradation pathways of 1,2,4-triazoles

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Stability and Degradation Pathways of 1,2,4-Triazoles

The 1,2,4-triazole nucleus is a foundational scaffold in medicinal chemistry and agrochemicals, prized for its metabolic stability and versatile chemical properties.[1][2] This five-membered heterocycle, containing three nitrogen atoms, is a core component of numerous antifungal agents, anticancer drugs, and pesticides.[3][4][5] Understanding the stability and degradation of this privileged structure is paramount for the development of safe and effective molecules. This guide provides a comprehensive overview of the chemical, thermal, photochemical, and metabolic degradation pathways of 1,2,4-triazoles, complete with quantitative data, detailed experimental protocols, and visual diagrams of key processes.

Core Structure and Inherent Stability

The stability of the 1,2,4-triazole ring is attributed to its aromaticity, arising from the delocalization of six π-electrons.[1] It exists in two tautomeric forms, 1H-1,2,4-triazole and 4H-1,2,4-triazole, with the 1H form being the more stable.[3] While generally considered stable, the 1,2,4-triazole ring is susceptible to degradation under specific environmental and physiological conditions.

Chemical Degradation: Hydrolysis

The hydrolytic stability of 1,2,4-triazoles can be influenced by pH, temperature, and the nature of substituents on the triazole ring. While the core triazole ring is relatively resistant to hydrolysis, certain derivatives can undergo degradation, particularly under acidic or basic conditions.

Quantitative Data on Hydrolytic Degradation
CompoundpHTemperature (°C)Half-life (t½)Reference
Epoxiconazole4.025120 days[6]
7.025131 days[6]
9.025151 days[6]
Tebuconazole4.025257 days[6]
7.025198 days[6]
9.025187 days[6]
Flutriafol4.025204 days[6]
7.025182 days[6]
9.025182 days[6]
1-Benzoyl-1,2,4-triazolepH-independentVarious near TMD of waterFirst-order kinetics observed[7]
ADD17014 (triazoline)2.2 - 10.723pH-dependent[8]
Experimental Protocol for Hydrolysis Studies

A standard protocol for assessing the hydrolytic stability of 1,2,4-triazole derivatives involves the following steps:

  • Preparation of Buffer Solutions : Prepare a series of buffer solutions at different pH values (e.g., pH 4, 7, and 9) to simulate acidic, neutral, and basic conditions.

  • Sample Preparation : Dissolve a known concentration of the test compound in each buffer solution.

  • Incubation : Incubate the samples at a constant temperature (e.g., 25°C) in the dark to prevent photodegradation.

  • Sampling : At specified time intervals, withdraw aliquots from each solution.

  • Analysis : Quantify the concentration of the parent compound in each aliquot using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection.[8][9]

  • Data Analysis : Determine the degradation kinetics and calculate the half-life (t½) of the compound at each pH value.

G Experimental Workflow for Hydrolysis Stability Testing cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare Buffer Solutions (e.g., pH 4, 7, 9) B Dissolve Test Compound A->B C Incubate at Constant Temperature (e.g., 25°C) in the dark B->C D Withdraw Aliquots at Time Intervals C->D E Quantify Parent Compound (e.g., HPLC-UV/MS) D->E F Calculate Half-life (t½) E->F

Workflow for Hydrolysis Stability Assessment

Photochemical Degradation

Many 1,2,4-triazole-containing compounds, particularly fungicides, are susceptible to photodegradation when exposed to sunlight. The rate of degradation is dependent on the chemical structure of the molecule and the environmental conditions.

Quantitative Data on Photodegradation
CompoundConditionsHalf-life (t½)Reference
EpoxiconazoleIn water, light exposure0.68 hours[6]
TebuconazoleIn water, light exposure2.35 hours[6]
FlutriafolIn water, light exposure9.30 hours[6]
1H-1,2,4-triazoleIn air, hydroxyl radical reaction107 days (estimated)[10]
ItraconazoleSolid state, UV-Vis irradiation< 72 hours (significant degradation)[11]
PosaconazoleSolid state, UV-Vis irradiation< 72 hours (significant degradation)[11]
FluconazoleSolid state, UV-Vis irradiation> 72 hours (less degradation)[11]
VoriconazoleSolid state, UV-Vis irradiation> 72 hours (less degradation)[11]
HexaconazoleIn solutionDegradation rate dependent on solvent polarity[12]
Experimental Protocol for Photostability Testing

The photostability of 1,2,4-triazoles can be evaluated according to ICH Q1B guidelines, which involve both forced degradation and confirmatory studies.[13][14]

  • Sample Preparation : Prepare samples of the drug substance or product. For solutions, use a chemically inert and transparent container.

  • Light Source : Expose the samples to a light source that produces both UV and visible light, such as a xenon lamp or a metal halide lamp. The overall illumination should be not less than 1.2 million lux hours, and the near UV energy should be not less than 200 watt hours/square meter.[13]

  • Control Samples : Protect a set of identical samples from light to serve as dark controls.

  • Forced Degradation : In initial studies, expose the substance to light until significant degradation has occurred to identify degradation products and pathways.

  • Confirmatory Studies : Test the substance or product in its proposed packaging to assess its photostability under storage and use conditions.

  • Analysis : At appropriate time points, analyze the samples for the appearance of degradation products and the loss of the parent compound using a suitable stability-indicating analytical method.[11]

G General Photostability Testing Workflow A Prepare Samples (Substance/Product) B Expose to UV/Vis Light Source (ICH Q1B Conditions) A->B C Store Dark Controls A->C D Analyze Samples at Time Intervals (Stability-Indicating Method) B->D C->D E Identify and Quantify Degradation Products D->E F Determine Photodegradation Rate E->F

Workflow for Photostability Testing

Thermal Degradation

The thermal stability of 1,2,4-triazoles is a critical parameter, especially for drug substances and products that may be exposed to high temperatures during manufacturing or storage. Thermal decomposition can lead to the formation of various degradation products.

Quantitative Data on Thermal Degradation
CompoundDecomposition Temperature (°C)Analytical TechniqueReference
3-Amino-1,2,4-triazoleOnset at 166°C, two-stage decompositionTGA/DTG[15]
2,4-Dihydro-3H-1,2,4-triazol-3-ylidene-nitramideExothermic peak at 209°CDSC[15]
5-Amino-1,2,4-triazol-3-yl-acetic acidEndothermic peak at 184°C (melting)DSC[15]
MM4c, MM4d, MM4e (derivatives)Stable up to ~200°C, one-step degradationTGA/DSC[16]
Imidazo[2,1-c][16][17][18]triazines (derivatives)Decompose above 250°CTGA/DTG[19]
Experimental Protocol for Thermal Stability Analysis

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are commonly employed to assess the thermal stability of 1,2,4-triazoles.[16][18]

  • Sample Preparation : Place a small, accurately weighed amount of the sample into an appropriate pan (e.g., aluminum or ceramic).

  • TGA Analysis : Heat the sample in the TGA instrument under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10°C/min). The instrument measures the change in mass as a function of temperature.

  • DSC Analysis : Heat a sample in the DSC instrument alongside an empty reference pan. The instrument measures the difference in heat flow between the sample and the reference, identifying endothermic (melting) and exothermic (decomposition) events.

  • Evolved Gas Analysis (Optional) : Couple the TGA instrument to a Fourier Transform Infrared Spectrometer (FTIR) or a Mass Spectrometer (MS) to identify the gaseous products evolved during decomposition.[18]

  • Data Analysis : Analyze the TGA and DSC thermograms to determine the onset of decomposition, melting points, and the temperature ranges of degradation events.

Metabolic Degradation

In a biological system, 1,2,4-triazoles can undergo metabolic transformation, primarily in the liver. The metabolic stability of these compounds is a key determinant of their pharmacokinetic profile and potential for drug-drug interactions.

Quantitative Data on Metabolic Stability
CompoundSystemHalf-life (t½)Reference
1,5-disubstituted 1,2,3-triazoles (as disulfide mimetics)Human liver S9 stability assaysCalculated from exponential decay[20]
Experimental Protocol for In Vitro Metabolic Stability Assay

In vitro metabolic stability assays are crucial for predicting the in vivo clearance of a drug candidate.[21][22][23] A typical protocol using liver microsomes is as follows:

  • Preparation of Incubation Mixture : Prepare an incubation mixture containing liver microsomes (from human or other species), a buffered solution (e.g., phosphate buffer, pH 7.4), and the test compound at a known concentration.

  • Initiation of Reaction : Pre-warm the mixture to 37°C and initiate the metabolic reaction by adding a cofactor, typically NADPH.

  • Time-course Incubation : Incubate the mixture at 37°C. At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots and quench the reaction by adding a cold organic solvent (e.g., acetonitrile).

  • Sample Processing : Centrifuge the quenched samples to precipitate proteins.

  • LC-MS/MS Analysis : Analyze the supernatant to quantify the remaining parent compound.

  • Data Analysis : Plot the percentage of the remaining parent compound against time and calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

G In Vitro Metabolic Stability Assay Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Incubation Mixture (Liver Microsomes, Buffer, Test Compound) B Pre-warm to 37°C A->B C Initiate with NADPH B->C D Incubate at 37°C C->D E Quench Reaction at Time Points D->E F Process Sample (Centrifuge) E->F G Analyze by LC-MS/MS F->G H Calculate t½ and CLint G->H

Workflow for In Vitro Metabolic Stability Assay

Degradation Pathways

The degradation of 1,2,4-triazoles can proceed through various pathways, leading to a range of transformation products.

Biodegradation Pathway of 1H-1,2,4-Triazole

The biodegradation of 1H-1,2,4-triazole (TZ) by the bacterium Shinella sp. NJUST26 has been elucidated, involving oxidation and ring cleavage.[24]

G Biodegradation Pathway of 1H-1,2,4-Triazole TZ 1H-1,2,4-Triazole (TZ) DHTO 1,2-Dihydro-3H-1,2,4-triazol-3-one (DHTO) TZ->DHTO Oxidation NHF N-hydrazonomethyl-formamide DHTO->NHF Ring Cleavage Semicarbazide Semicarbazide NHF->Semicarbazide Urea Urea Semicarbazide->Urea

Biodegradation Pathway of 1H-1,2,4-Triazole
General Degradation of Triazole Fungicides in Soil

Triazole fungicides can degrade in the soil to form common metabolites, including the parent 1,2,4-triazole, as well as triazole alanine and triazole acetic acid.[17][25]

G General Degradation of Triazole Fungicides in Soil Parent Parent Triazole Fungicide (e.g., Propiconazole) Metabolite1 1,2,4-Triazole Parent->Metabolite1 Metabolite2 Triazole Alanine Parent->Metabolite2 Metabolite3 Triazole Acetic Acid Parent->Metabolite3

References

Methodological & Application

Synthetic Routes to 1H-1,2,4-triazol-5-ylmethanol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the chemical synthesis of 1H-1,2,4-triazol-5-ylmethanol, a valuable building block in medicinal chemistry and drug development. The described methodology follows a two-step synthetic sequence involving the initial construction of the 1,2,4-triazole ring system with a carboxylate functional group, followed by the reduction of this ester to the desired primary alcohol.

Introduction

The 1,2,4-triazole moiety is a prominent scaffold in a wide array of pharmacologically active compounds, exhibiting diverse biological activities. The introduction of a hydroxymethyl group at the 5-position of the triazole ring provides a key handle for further structural modifications and the development of novel therapeutic agents. The synthetic routes outlined herein are designed to be robust and scalable, providing a reliable pathway to this important intermediate.

Synthetic Strategy Overview

The synthesis of this compound is most effectively achieved through a two-step process:

  • Step 1: Synthesis of Ethyl 1H-1,2,4-triazole-5-carboxylate. This initial step involves the formation of the 1,2,4-triazole ring. A common and effective method is the cyclocondensation of a suitable acylhydrazide with an imino ether derivative. Specifically, the reaction of formylhydrazide with ethyl 2-ethoxy-2-iminoacetate provides a direct route to the target ester.

  • Step 2: Reduction of Ethyl 1H-1,2,4-triazole-5-carboxylate. The ester functional group of the intermediate is then reduced to a primary alcohol using a powerful reducing agent. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation due to its high reactivity and efficacy in reducing esters.[1][2][3]

The overall synthetic workflow is depicted in the following diagram:

G cluster_0 Step 1: Triazole Ring Formation cluster_1 Step 2: Reduction A Formic Acid + Hydrazine Hydrate C Ethyl 1H-1,2,4-triazole- 5-carboxylate A->C Cyclocondensation B Ethyl 2-ethoxy- 2-iminoacetate B->C D Ethyl 1H-1,2,4-triazole- 5-carboxylate E 1H-1,2,4-triazol- 5-ylmethanol D->E LiAlH4, THF

Figure 1: Overall synthetic workflow for this compound.

Data Presentation

The following tables summarize the key quantitative data for each synthetic step.

Table 1: Synthesis of Ethyl 1H-1,2,4-triazole-5-carboxylate

ParameterValueReference
Starting MaterialsFormic acid, Hydrazine hydrate, Ethyl 2-ethoxy-2-iminoacetate[4]
SolventEthanol[4]
Reaction TemperatureReflux[4]
Reaction Time12 hours[4]
Typical Yield60-75%[4]

Table 2: Reduction of Ethyl 1H-1,2,4-triazole-5-carboxylate

ParameterValueReference
Starting MaterialEthyl 1H-1,2,4-triazole-5-carboxylate[1][2]
Reducing AgentLithium Aluminum Hydride (LiAlH₄)[1][2]
SolventAnhydrous Tetrahydrofuran (THF)[1][2]
Reaction Temperature0 °C to Room Temperature[1][2]
Reaction Time2-4 hours[2]
Typical Yield80-90%(Estimated based on similar reductions)

Experimental Protocols

Step 1: Synthesis of Ethyl 1H-1,2,4-triazole-5-carboxylate

This protocol is adapted from established procedures for the synthesis of substituted 1,2,4-triazole-3-carboxylates.[4]

Materials:

  • Formic acid (1.0 eq)

  • Hydrazine hydrate (1.0 eq)

  • Ethyl 2-ethoxy-2-iminoacetate (1.0 eq)

  • Ethanol (anhydrous)

  • Triethylamine (optional, as base)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve formic acid (1.0 eq) in anhydrous ethanol.

  • Cool the solution in an ice bath and slowly add hydrazine hydrate (1.0 eq) dropwise while stirring. Caution: The reaction is exothermic.

  • After the addition is complete, allow the mixture to stir at room temperature for 1 hour to form formylhydrazide in situ.

  • To this mixture, add ethyl 2-ethoxy-2-iminoacetate (1.0 eq). If the reaction mixture is acidic, triethylamine can be added to neutralize it.

  • Heat the reaction mixture to reflux and maintain for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford ethyl 1H-1,2,4-triazole-5-carboxylate as a solid.

Step 2: Reduction of Ethyl 1H-1,2,4-triazole-5-carboxylate to this compound

This protocol is a general procedure for the LiAlH₄ reduction of esters.[1][2]

Materials:

  • Ethyl 1H-1,2,4-triazole-5-carboxylate (1.0 eq)

  • Lithium aluminum hydride (LiAlH₄) (2.0-3.0 eq)

  • Anhydrous tetrahydrofuran (THF)

  • Sodium sulfate (anhydrous)

  • Ethyl acetate

  • Saturated aqueous sodium sulfate solution or Rochelle's salt solution

  • Hydrochloric acid (1 M)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a nitrogen inlet, and a magnetic stirrer.

  • Under a nitrogen atmosphere, suspend lithium aluminum hydride (2.0-3.0 eq) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve ethyl 1H-1,2,4-triazole-5-carboxylate (1.0 eq) in anhydrous THF and add it to the dropping funnel.

  • Add the solution of the ester dropwise to the LiAlH₄ suspension at a rate that maintains the internal temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction by TLC.

  • Once the reaction is complete, cool the flask back to 0 °C.

  • Quench the reaction by the slow, dropwise addition of ethyl acetate to consume the excess LiAlH₄. Caution: Vigorous gas evolution will occur.

  • Carefully add water dropwise, followed by a 15% aqueous sodium hydroxide solution, and then more water (Fieser workup). Alternatively, a saturated aqueous solution of sodium sulfate or Rochelle's salt can be added until a granular precipitate forms.

  • Filter the resulting suspension through a pad of Celite® and wash the filter cake with THF.

  • Combine the filtrate and washings and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude this compound.

  • The product can be further purified by column chromatography on silica gel or by recrystallization.

Signaling Pathways and Logical Relationships

The logical progression of the synthesis is straightforward, with the product of the first reaction serving as the substrate for the second.

G Start Starting Materials (Formic Acid, Hydrazine, Ethyl 2-ethoxy-2-iminoacetate) Intermediate Ethyl 1H-1,2,4-triazole- 5-carboxylate Start->Intermediate Cyclocondensation Product 1H-1,2,4-triazol- 5-ylmethanol Intermediate->Product Reduction (LiAlH4)

Figure 2: Logical relationship of the two-step synthesis.

This two-step synthetic route provides a reliable and efficient method for the preparation of this compound, a key intermediate for the synthesis of novel therapeutic agents. The provided protocols can be adapted and scaled to meet the specific needs of the research and development laboratory.

References

Application Notes and Protocols for Microwave-Assisted Synthesis of 1,2,4-Triazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the microwave-assisted synthesis of 1,2,4-triazole derivatives. Microwave-assisted organic synthesis (MAOS) presents a significant advancement over conventional heating methods by offering dramatically reduced reaction times, increased product yields, and often improved product purity.[1][2] These protocols are intended as a practical guide for professionals engaged in drug discovery and development, leveraging the efficiency of microwave chemistry to accelerate the synthesis of these valuable heterocyclic compounds.

Introduction to Microwave-Assisted Synthesis

Microwave-assisted synthesis utilizes microwave radiation to heat reaction mixtures. Unlike conventional methods that rely on external heat sources and slow thermal conduction, microwave energy directly interacts with polar molecules and ions within the reaction, leading to rapid and uniform heating. This efficient energy transfer can significantly accelerate reaction rates and enable transformations that are challenging under classical conditions.[1][3] Key advantages of MAOS include:

  • Enhanced Reaction Rates: Reactions can often be completed in minutes compared to hours with conventional heating.[3][4]

  • Higher Yields: Improved reaction kinetics and reduced side product formation frequently lead to higher isolated yields.[3][4]

  • Green Chemistry: The potential for solvent-free reactions and reduced energy consumption aligns with the principles of sustainable chemistry.[4]

General Workflow for Microwave-Assisted Synthesis

The typical workflow for the microwave-assisted synthesis of 1,2,4-triazole derivatives is a streamlined process encompassing reaction mixture preparation, microwave irradiation, and subsequent product workup and purification.

G A Reactant & Solvent Mixture Preparation B Vessel Sealing A->B C Microwave Irradiation (Set Time, Temp, Pressure) B->C D Cooling C->D E Product Isolation (Filtration/Extraction) D->E F Purification (Recrystallization/Chromatography) E->F

Caption: General experimental workflow for microwave-assisted synthesis.

Protocol 1: Synthesis of 3,5-Disubstituted-1,2,4-Triazoles via Pellizzari Reaction Analog

This protocol outlines an efficient method for synthesizing 3,5-disubstituted 1,2,4-triazoles through the microwave-assisted condensation of an aromatic hydrazide with a substituted nitrile in the presence of a base. This reaction is analogous to the Pellizzari reaction.[1]

Experimental Protocol
  • Reactant Mixture Preparation: In a 20 mL microwave reaction vessel, combine the aromatic hydrazide (5.0 mmol) and the substituted nitrile (5.5 mmol).[1]

  • Solvent and Base Addition: Add n-butanol (10 mL) and potassium carbonate (5.5 mmol) to the reaction vessel.[1]

  • Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at 150 °C for a specified time (optimization may be required, typically ranging from minutes to a few hours).[1]

  • Product Isolation: After the reaction, cool the mixture to room temperature. The precipitated 1,2,4-triazole product can be collected by filtration.[1]

  • Purification: Wash the crude product with a suitable solvent (e.g., water or cold ethanol) and recrystallize from ethanol to obtain the analytically pure product.[1]

Comparative Data
EntryMethodTemperature (°C)TimeYield (%)
1Microwave1502 hoursHigh
2ConventionalRefluxSeveral hoursModerate

Note: Specific yields can vary depending on the substrates used.

Protocol 2: Synthesis of 4-Amino-5-substituted-4H-1,2,4-triazole-3-thiols

This protocol details the synthesis of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols, which are versatile intermediates for the preparation of various Schiff bases and other derivatives with potential biological activities.

G cluster_0 Step 1: Dithiocarbazinate Salt Formation cluster_1 Step 2: Cyclization to Triazole A Benzohydrazide in ethanolic KOH B Add Carbon Disulfide (dropwise) A->B C Stir at room temperature B->C D Potassium Dithiocarbazinate (Intermediate 1) C->D E Intermediate 1 F Add Hydrazine Hydrate E->F G Microwave Irradiation F->G H 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol G->H

Caption: Two-step synthesis of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol.

Experimental Protocol
  • Potassium Dithiocarbazinate Synthesis: Dissolve benzohydrazide in ethanolic potassium hydroxide. Add carbon disulfide dropwise to the solution and stir to yield potassium dithiocarbazinate.

  • Cyclization: To the potassium dithiocarbazinate, add hydrazine hydrate.

  • Microwave Irradiation: Transfer the mixture to a microwave reaction vessel and irradiate.

  • Workup: After cooling, the reaction mixture is worked up to isolate the 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol.

Protocol 3: Synthesis of 1,2,4-Triazole Schiff Bases

This protocol describes the synthesis of Schiff bases from 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols and various substituted benzaldehydes under microwave irradiation.

Experimental Protocol
  • Reactant Mixture: In a microwave-safe vessel, mix 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol (1 mmol) with a substituted benzaldehyde (1 mmol).

  • Microwave Irradiation: Irradiate the mixture for 5-10 minutes.

  • Product Isolation and Purification: After completion of the reaction (monitored by TLC), the product is isolated and purified.

Reaction Data Summary
DerivativeMicrowave Time (min)Yield (%)
4a-j (various substitutions)5-1064-84

Data adapted from a study on the synthesis of various 1,2,4-triazole derivatives.

Protocol 4: Synthesis of Thioether Derivatives Containing 1,2,4-Triazole Moieties

This protocol outlines the synthesis of novel thioether derivatives containing a 1,2,4-triazole moiety, starting from 4-chlorophenol and ethyl 2-chloroacetate, through a multi-step reaction sequence under microwave irradiation.[5]

Experimental Protocol

The synthesis involves a multi-step process, with the key cyclization and thioether formation steps benefiting from microwave irradiation. A notable example from the literature reports an efficient reaction with an 81% yield within just 15 minutes.[3]

Comparative Analysis of Reaction Conditions
MethodReaction TimeYield (%)Reference
Microwave Irradiation15 minutes81[3]
Conventional Heating6-7 hoursGood[3]

Protocol 5: One-Pot Synthesis of 1,3,5-Trisubstituted-1,2,4-Triazoles

This protocol describes a facile and efficient one-pot microwave-assisted synthesis of 1,3,5-trisubstituted-1,2,4-triazoles via the cyclization of amide derivatives with hydrazines, followed by N-acylation.

Experimental Protocol

A mixture of the starting amide derivative and hydrazine is subjected to microwave irradiation. The reaction is reported to be completed within one minute.[3]

Reaction Efficiency Comparison
MethodReaction TimeYield (%)
Microwave Irradiation1 minute85
Conventional Method> 4 hoursNot specified

This highlights a significant reduction in reaction time with the microwave-assisted method.[3]

Conclusion

Microwave-assisted synthesis is a powerful and efficient tool for the rapid generation of 1,2,4-triazole derivatives. The protocols outlined in these application notes demonstrate the significant advantages of this technology in terms of reduced reaction times and often improved yields. For researchers and professionals in drug development, adopting these methods can accelerate the discovery and optimization of new chemical entities based on the versatile 1,2,4-triazole scaffold.

References

Application of 1,2,4-Triazoles in the Development of Antifungal Agents: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols on the utilization of 1,2,4-triazole scaffolds in the discovery and development of novel antifungal agents. It covers their mechanism of action, structure-activity relationships, and key experimental procedures for their synthesis and evaluation.

Introduction to 1,2,4-Triazole Antifungals

The 1,2,4-triazole ring is a critical pharmacophore in a major class of antifungal drugs.[1][2][3] These synthetic compounds have demonstrated broad-spectrum activity and are essential in the clinical management of fungal infections.[1][2][3] Marketed antifungal agents such as fluconazole, itraconazole, voriconazole, and posaconazole feature this heterocyclic core.[1][4] The rise of drug-resistant fungal strains necessitates the continued development of new and more effective 1,2,4-triazole-based antifungal agents.

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

The primary antifungal mechanism of 1,2,4-triazole agents is the disruption of the fungal cell membrane's integrity by inhibiting the biosynthesis of ergosterol, a vital component of the fungal cell membrane that is absent in mammals.[4] Specifically, these compounds target and inhibit the cytochrome P450-dependent enzyme, lanosterol 14α-demethylase (CYP51).[4] This enzyme is crucial for the conversion of lanosterol to ergosterol. Inhibition of CYP51 leads to a depletion of ergosterol and a simultaneous accumulation of toxic 14α-methylated sterol precursors, which alters the membrane's fluidity and permeability, ultimately inhibiting fungal growth.[4]

Ergosterol_Biosynthesis_Pathway acetyl_coa Acetyl-CoA mevalonate_pathway Mevalonate Pathway acetyl_coa->mevalonate_pathway squalene Squalene mevalonate_pathway->squalene squalene_epoxide Squalene Epoxide squalene->squalene_epoxide lanosterol Lanosterol squalene_epoxide->lanosterol cyp51 Lanosterol 14α-demethylase (CYP51) lanosterol->cyp51 intermediate_sterols Intermediate Sterols ergosterol Ergosterol intermediate_sterols->ergosterol fungal_cell_membrane Fungal Cell Membrane Integrity ergosterol->fungal_cell_membrane triazoles 1,2,4-Triazole Antifungals triazoles->cyp51 Inhibition cyp51->intermediate_sterols Inhibited

Figure 1: Mechanism of action of 1,2,4-triazole antifungals.

Structure-Activity Relationships (SAR)

The antifungal potency of 1,2,4-triazole derivatives is significantly influenced by their chemical structure. Key SAR observations include:

  • The Triazole Moiety: The 1,2,4-triazole ring is essential for activity, with the N4 atom coordinating to the heme iron in the active site of CYP51.

  • Side-Chain Substitutions: The nature and position of substituents on the side chains attached to the triazole ring are critical for potency and spectrum of activity. For instance, halogenated phenyl groups are common in potent triazole antifungals.[2]

  • Hydroxyl Group: A hydroxyl group on the carbon atom adjacent to the triazole ring is often present and contributes to binding affinity with the target enzyme.

Quantitative Data: Antifungal Activity

The in vitro antifungal activity of 1,2,4-triazole compounds is typically determined by measuring the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that inhibits the visible growth of a microorganism. The following tables summarize the MIC ranges of common triazole antifungals against clinically relevant fungal species.

Table 1: MIC Ranges of Triazole Antifungals against Candida Species (μg/mL)

Antifungal AgentCandida albicansCandida glabrataCandida parapsilosisCandida tropicalisCandida krusei
Fluconazole0.25 - 1.00.5 - 640.125 - 4.00.25 - 4.016 - 64
Itraconazole0.03 - 1.00.06 - 2.00.03 - 0.50.03 - 0.50.125 - 2.0
Voriconazole≤0.03 - 0.50.03 - 4.0≤0.03 - 0.25≤0.03 - 0.50.06 - 2.0
Posaconazole≤0.03 - 0.50.06 - 2.0≤0.03 - 0.5≤0.03 - 0.50.125 - 1.0

Note: MIC values can vary depending on the specific strain and testing conditions.

Table 2: MIC Ranges of Triazole Antifungals against Aspergillus Species (μg/mL)

Antifungal AgentAspergillus fumigatusAspergillus flavusAspergillus nigerAspergillus terreus
Itraconazole0.125 - 2.00.25 - 2.00.5 - >8.00.25 - 2.0
Voriconazole0.25 - 2.00.5 - 2.00.5 - 2.00.125 - 1.0
Posaconazole0.06 - 1.00.125 - 1.00.25 - 2.00.125 - 1.0

Note: MIC values can vary depending on the specific strain and testing conditions.[5][6][7][8][9]

Experimental Protocols

Synthesis of a Representative 1,2,4-Triazole: Fluconazole

This protocol describes a common synthetic route to fluconazole.

Materials:

  • 1,3-Difluorobenzene

  • Chloroacetyl chloride

  • Aluminum chloride (AlCl₃)

  • 1H-1,2,4-triazole

  • Trimethylsulfoxonium iodide

  • Sodium hydroxide (NaOH)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

Procedure:

  • Synthesis of α-chloro-2,4-difluoroacetophenone: Perform a Friedel-Crafts acylation of 1,3-difluorobenzene with chloroacetyl chloride using aluminum chloride as a catalyst.[1]

  • Synthesis of α-(1H-1,2,4-triazol-1-yl)-2,4-difluoroacetophenone: React the product from step 1 with 1H-1,2,4-triazole in the presence of a base like triethylamine in a suitable solvent such as ethyl acetate.[1]

  • Epoxidation: React the resulting acetophenone derivative with trimethylsulfoxonium iodide in the presence of sodium hydroxide in toluene to form the corresponding epoxide.[1]

  • Final Step - Ring Opening and Second Triazole Addition: Treat the epoxide with another equivalent of 1H-1,2,4-triazole in the presence of a base like potassium carbonate in a polar aprotic solvent like DMF at an elevated temperature to yield fluconazole.[1]

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.[10][11][12][13]

Materials:

  • 96-well microtiter plates

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Fungal inoculum (standardized to a specific concentration)

  • Test compound (1,2,4-triazole derivative) stock solution in DMSO

  • Positive control antifungal (e.g., fluconazole)

  • Negative control (medium with DMSO)

  • Sterile water or saline

  • Spectrophotometer

  • Incubator

Procedure:

  • Prepare Antifungal Dilutions:

    • Prepare a series of two-fold dilutions of the test compound and the positive control antifungal in the 96-well plates. The final concentrations should typically range from 0.03 to 64 µg/mL.

    • The final volume in each well after adding the inoculum will be 200 µL. Prepare the initial drug solutions at 2x the final concentration in 100 µL of RPMI-1640 medium.

  • Prepare Fungal Inoculum:

    • Culture the fungal strain on an appropriate agar medium.

    • Prepare a suspension of the fungal cells in sterile saline.

    • Adjust the suspension to a concentration of 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ CFU/mL for yeast.

    • Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the wells.

  • Inoculation and Incubation:

    • Add 100 µL of the standardized fungal inoculum to each well containing the antifungal dilutions.

    • Include a growth control well (inoculum without drug) and a sterility control well (medium only).

    • Incubate the plates at 35°C for 24-48 hours.

  • Reading the MIC:

    • The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control. This can be assessed visually or by using a microplate reader.

Antifungal Drug Discovery Workflow

The development of new 1,2,4-triazole antifungal agents follows a structured workflow from initial design to preclinical evaluation.

Antifungal_Drug_Discovery_Workflow cluster_0 Discovery & Design cluster_1 Preclinical Development target_id Target Identification (e.g., CYP51) hit_id Hit Identification (HTS, Fragment Screening) target_id->hit_id lead_gen Lead Generation (SAR Studies) hit_id->lead_gen lead_opt Lead Optimization (ADME/Tox) lead_gen->lead_opt in_vitro In Vitro Efficacy (MIC Testing) lead_opt->in_vitro in_vivo In Vivo Efficacy (Animal Models) in_vitro->in_vivo candidate Candidate Selection in_vivo->candidate

Figure 2: Workflow for the discovery of new antifungal agents.

References

Synthesis of Novel Herbicides from 1,2,4-Triazole Scaffolds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis and evaluation of novel herbicides based on the 1,2,4-triazole scaffold. The information compiled herein is intended to guide researchers in the development of new and effective weed management agents.

Introduction

The 1,2,4-triazole ring is a privileged scaffold in agrochemical research, forming the core of numerous commercial herbicides.[1] Its chemical stability, metabolic resistance, and versatile substitution patterns allow for the fine-tuning of biological activity.[2] This document outlines synthetic strategies for creating diverse 1,2,4-triazole derivatives and provides protocols for assessing their herbicidal efficacy.

Data Presentation: Herbicidal Activity of Novel 1,2,4-Triazole Derivatives

The following tables summarize the quantitative herbicidal activity of various 1,2,4-triazole derivatives reported in the literature. This data provides a comparative overview of the efficacy of different structural modifications against a range of weed species.

Table 1: Herbicidal Activity of 1,2,4-Triazole Derivatives Containing a Pyrazole Moiety

Compound IDTarget Weed SpeciesInhibition (%)Reference
6fLettuce, Bentgrass80[2]
6gLettuce, Bentgrass80[2]

Table 2: Herbicidal Activity of Pyrimidyl-1,2,4-triazole Derivatives

Compound IDTarget Weed SpeciesConcentrationInhibition (%)Reference
I-2Various10 mg/L & 100 mg/LRemarkable[2]
I-3Echinochloa crusgalli, Raphanus sativus, Brassica campestris, Cucumis sativus, Medicago sativa10 mg/L & 100 mg/LBroad Spectrum[3]
I-4Various10 mg/L & 100 mg/LRemarkable[2]

Table 3: Herbicidal Activity of 1,2,4-Triazole Thioether Schiff Bases

Compound IDTarget Weed SpeciesConcentrationInhibition (%)Reference
5avVarious100 mg/L>90[4]
5awVarious100 mg/L>90[4]

Experimental Protocols

This section provides detailed methodologies for the synthesis of 1,2,4-triazole derivatives and the evaluation of their herbicidal activity.

Protocol 1: Synthesis of 4-Amino-5-substituted-3-mercapto-1,2,4-triazole

This protocol describes a general method for the synthesis of the key intermediate, 4-amino-3-mercapto-1,2,4-triazole, which can be further modified.

Materials:

  • Substituted carboxylic acid

  • Carbon disulfide (CS₂)

  • Potassium hydroxide (KOH)

  • Hydrazine hydrate (NH₂NH₂·H₂O)

  • Ethanol

  • Hydrochloric acid (HCl)

Procedure:

  • Step 1: Synthesis of Potassium Dithiocarbazinate:

    • Dissolve the substituted carboxylic acid hydrazide (1 equivalent) in ethanol.

    • To this solution, add a solution of potassium hydroxide (1.1 equivalents) in ethanol.

    • Cool the mixture in an ice bath and add carbon disulfide (1.2 equivalents) dropwise with stirring.

    • Continue stirring at room temperature for 12-16 hours.

    • Collect the precipitated potassium dithiocarbazinate salt by filtration, wash with cold ethanol, and dry.[5][6]

  • Step 2: Cyclization to 4-Amino-3-mercapto-1,2,4-triazole:

    • Suspend the potassium dithiocarbazinate salt (1 equivalent) in water.

    • Add hydrazine hydrate (2-3 equivalents) to the suspension.

    • Reflux the mixture for 4-6 hours, during which the color of the reaction mixture may change and hydrogen sulfide gas may evolve.

    • Cool the reaction mixture to room temperature and carefully acidify with dilute hydrochloric acid to a pH of 5-6.

    • Collect the precipitated 4-amino-3-mercapto-1,2,4-triazole by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol).[1][7]

Protocol 2: Synthesis of 1,2,4-Triazole Schiff Bases

This protocol outlines the synthesis of Schiff bases from the 4-amino-1,2,4-triazole intermediate.

Materials:

  • 4-Amino-3-substituted-5-mercapto-1,2,4-triazole

  • Substituted aromatic aldehyde

  • Ethanol or Glacial acetic acid (catalyst)

  • Microwave synthesizer (optional)

Procedure:

  • Dissolve 4-amino-3-substituted-5-mercapto-1,2,4-triazole (1 equivalent) in ethanol.

  • Add the substituted aromatic aldehyde (1.1 equivalents) to the solution.

  • Add a few drops of glacial acetic acid as a catalyst.

  • The reaction can be performed by either:

    • Conventional Heating: Reflux the mixture for 2-4 hours.[8]

    • Microwave Irradiation: Heat the mixture in a microwave synthesizer at a suitable temperature and time to expedite the reaction.[5]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture. The Schiff base product will often precipitate.

  • Collect the solid by filtration, wash with cold ethanol, and recrystallize if necessary.[9]

Protocol 3: In Vitro Herbicidal Activity Assay (Petri Dish Method)

This protocol describes a simple and rapid method for the preliminary screening of the herbicidal activity of synthesized compounds.

Materials:

  • Test compounds

  • Acetone or DMSO (solvent)

  • Tween-80 or other suitable surfactant

  • Petri dishes (9 cm diameter)

  • Filter paper

  • Seeds of various weed species (e.g., Echinochloa crusgalli, Amaranthus retroflexus)

  • Growth chamber or incubator with controlled light and temperature

Procedure:

  • Preparation of Test Solutions:

    • Dissolve the test compounds in a minimal amount of acetone or DMSO to prepare stock solutions.

    • Prepare a series of dilutions of the stock solutions with distilled water containing a small amount of surfactant (e.g., 0.1% Tween-80) to achieve the desired test concentrations (e.g., 10, 50, 100 µg/mL).

    • Include a solvent control (containing the same concentration of acetone/DMSO and surfactant) and a positive control (a commercial herbicide).

  • Assay Setup:

    • Place a sheet of filter paper in each Petri dish.

    • Evenly apply 5 mL of the test solution to the filter paper in each dish.

    • Place a predetermined number of seeds (e.g., 10-20) of a single weed species onto the moistened filter paper.

    • Seal the Petri dishes with parafilm to prevent evaporation.

  • Incubation:

    • Incubate the Petri dishes in a growth chamber under controlled conditions (e.g., 25 ± 1°C, 12-hour photoperiod).

  • Data Collection and Analysis:

    • After 7-10 days, measure the root and shoot length of the seedlings.

    • Calculate the percentage of inhibition for each treatment compared to the solvent control using the following formula:

      • Inhibition (%) = [1 - (Treatment Length / Control Length)] x 100

    • The concentration required to inhibit growth by 50% (IC50) can be determined by testing a range of concentrations and using appropriate statistical software.

Protocol 4: Greenhouse Evaluation of Post-Emergence Herbicidal Activity

This protocol provides a more comprehensive evaluation of herbicidal efficacy under conditions that more closely mimic a field environment.

Materials:

  • Test compounds

  • Acetone and surfactant for formulation

  • Pots (e.g., 10 cm diameter) filled with a standard potting mix

  • Seeds of various weed and crop species

  • Greenhouse with controlled temperature, humidity, and light

  • Laboratory spray chamber

Procedure:

  • Plant Growth:

    • Sow seeds of selected weed and crop species in pots.

    • Grow the plants in the greenhouse until they reach the 2-4 true leaf stage.

  • Herbicide Application:

    • Prepare spray solutions of the test compounds at various concentrations (e.g., corresponding to field application rates of 50, 100, 200 g a.i./ha) in an acetone/water mixture containing a surfactant.

    • Apply the herbicide solutions to the plants using a calibrated laboratory spray chamber to ensure uniform coverage.

    • Include an untreated control (sprayed with the solvent/surfactant mixture only) and a positive control (a commercial herbicide).

    • Use a randomized complete block design with 3-4 replicates for each treatment.

  • Evaluation:

    • Return the treated plants to the greenhouse.

    • Visually assess the herbicidal injury (e.g., chlorosis, necrosis, stunting) at 3, 7, 14, and 21 days after treatment (DAT) using a rating scale of 0% (no effect) to 100% (complete kill).

    • At 21 DAT, harvest the above-ground biomass of the plants, dry them in an oven, and record the dry weight.

    • Calculate the percent reduction in biomass compared to the untreated control.

Signaling Pathways and Mechanisms of Action

Many 1,2,4-triazole-based herbicides exert their phytotoxic effects by inhibiting key enzymes in essential plant metabolic pathways. Understanding these mechanisms is crucial for the rational design of novel herbicides.

Acetolactate Synthase (ALS) Inhibition

A significant number of 1,2,4-triazole herbicides, particularly those belonging to the triazolopyrimidine class, target the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[8][9] ALS is the first and rate-limiting enzyme in the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine).[10][11][12][13][14] Inhibition of this enzyme leads to a deficiency in these essential amino acids, ultimately causing a cessation of cell division and plant death.

ALS_Inhibition cluster_BCAA Branched-Chain Amino Acid Biosynthesis Pyruvate Pyruvate ALS Acetolactate Synthase (ALS) (AHAS) Pyruvate->ALS Threonine Threonine alpha_Ketobutyrate α-Ketobutyrate Threonine->alpha_Ketobutyrate Threonine deaminase alpha_Ketobutyrate->ALS Acetolactate α-Acetolactate ALS->Acetolactate Acetohydroxybutyrate α-Aceto-α-hydroxybutyrate ALS->Acetohydroxybutyrate Valine_Leucine Valine & Leucine Acetolactate->Valine_Leucine Multiple Steps Isoleucine Isoleucine Acetohydroxybutyrate->Isoleucine Multiple Steps Protein_Synthesis Protein Synthesis & Cell Growth Valine_Leucine->Protein_Synthesis Isoleucine->Protein_Synthesis Herbicide 1,2,4-Triazole Herbicide Herbicide->ALS Inhibition Plant_Death Plant Death Protein_Synthesis->Plant_Death

Caption: Inhibition of Acetolactate Synthase (ALS) by 1,2,4-triazole herbicides.

Transketolase Inhibition

More recently, transketolase has been identified as a novel target for herbicides, including certain 1,2,4-triazole thioether Schiff base derivatives.[4] Transketolase is a key enzyme in the Calvin cycle and the pentose phosphate pathway. In the Calvin cycle, it is essential for the regeneration of ribulose-1,5-bisphosphate (RuBP), the primary CO₂ acceptor in photosynthesis.[15][16][17][18][19] Inhibition of transketolase disrupts the Calvin cycle, leading to a halt in carbon fixation and ultimately, plant death.

Transketolase_Inhibition cluster_Calvin_Cycle Calvin Cycle RuBP Ribulose-1,5-bisphosphate (RuBP) PGA 3-Phosphoglycerate (3-PGA) RuBP->PGA RuBisCO CO2 CO₂ CO2->RuBP G3P Glyceraldehyde-3-phosphate (G3P) PGA->G3P ATP, NADPH F6P Fructose-6-phosphate (F6P) G3P->F6P Multiple Steps X5P Xylulose-5-phosphate (X5P) G3P->X5P Transketolase Carbohydrates Carbohydrates (for growth) G3P->Carbohydrates E4P Erythrose-4-phosphate (E4P) F6P->E4P Transketolase E4P->RuBP Multiple Steps X5P->RuBP Multiple Steps R5P Ribose-5-phosphate (R5P) R5P->RuBP Multiple Steps Transketolase Transketolase Herbicide 1,2,4-Triazole Herbicide Herbicide->Transketolase Inhibition Plant_Death Plant Death Carbohydrates->Plant_Death

Caption: Inhibition of Transketolase in the Calvin Cycle by 1,2,4-triazole herbicides.

Experimental Workflow for Herbicide Discovery and Evaluation

The process of discovering and evaluating novel herbicides from 1,2,4-triazole scaffolds typically follows a structured workflow, from initial design and synthesis to comprehensive biological testing.

Herbicide_Discovery_Workflow Design Compound Design (e.g., SAR, molecular docking) Synthesis Chemical Synthesis of 1,2,4-Triazole Derivatives Design->Synthesis Purification Purification & Characterization (NMR, HRMS, X-ray) Synthesis->Purification InVitro In Vitro Screening (Petri Dish Assay) Purification->InVitro Greenhouse Greenhouse Evaluation (Post-emergence Assay) InVitro->Greenhouse Promising Compounds Lead_ID Lead Compound Identification Greenhouse->Lead_ID Optimization Lead Optimization (Structure Modification) Lead_ID->Optimization Further Development Field Field Trials Lead_ID->Field Candidate Herbicide Optimization->Synthesis

Caption: General workflow for the discovery and evaluation of 1,2,4-triazole herbicides.

References

Application Note: Characterization of 1,2,4-Triazole Derivatives by Nuclear Magnetic Resonance (NMR) Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1,2,4-Triazoles are a significant class of heterocyclic compounds possessing a wide range of biological activities, including antimicrobial, anticonvulsant, and anti-inflammatory properties. The structural elucidation of novel 1,2,4-triazole derivatives is a critical step in drug discovery and development. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and indispensable analytical technique for the unambiguous characterization of these molecules. This application note provides a detailed experimental protocol for the characterization of 1,2,4-triazole derivatives using ¹H, ¹³C, and 2D NMR techniques.

Experimental Protocols

Sample Preparation

Proper sample preparation is crucial for obtaining high-quality NMR spectra. The following steps outline the general procedure for preparing a 1,2,4-triazole derivative for NMR analysis.

Materials:

  • 1,2,4-Triazole derivative (5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR)[1]

  • High-quality 5 mm NMR tubes[2]

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-D₆)[1][3]

  • Pasteur pipette and glass wool

  • Vortex mixer

  • Internal standard (e.g., Tetramethylsilane - TMS)

Procedure:

  • Weighing the Sample: Accurately weigh the required amount of the purified 1,2,4-triazole derivative. For routine ¹H NMR, 5-25 mg is typically sufficient, while ¹³C NMR may require a more concentrated sample of 50-100 mg.[1]

  • Solvent Selection: Choose a deuterated solvent in which the compound is readily soluble. Chloroform-d (CDCl₃) is a common choice for many organic compounds.[4] For compounds with poor solubility in CDCl₃, DMSO-d₆ or Acetone-d₆ can be used. The choice of solvent will affect the chemical shifts of the sample.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a small vial.[4] Gentle vortexing can aid in dissolution.

  • Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of glass wool placed in a Pasteur pipette directly into the NMR tube.[3] The final solution should be clear and free of any solids.

  • Internal Standard: Add a small amount of an internal reference standard, such as TMS (0 ppm), to the NMR tube. This allows for accurate calibration of the chemical shift scale.[1]

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

NMR Data Acquisition

The following are general parameters for acquiring ¹H, ¹³C, and 2D NMR spectra on a standard NMR spectrometer (e.g., 400 MHz). Instrument-specific parameters may need to be optimized.

¹H NMR Spectroscopy:

  • Pulse Program: Standard single-pulse experiment (e.g., zg30)

  • Spectral Width: 12-16 ppm

  • Number of Scans: 8-16 (can be increased for dilute samples)

  • Relaxation Delay (d1): 1-2 seconds

  • Acquisition Time: 2-4 seconds

¹³C NMR Spectroscopy:

  • Pulse Program: Proton-decoupled experiment (e.g., zgpg30)

  • Spectral Width: 200-240 ppm

  • Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)

  • Relaxation Delay (d1): 2 seconds

2D NMR Spectroscopy (COSY & HSQC):

  • COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings (J-coupling). It is useful for establishing connectivity between adjacent protons in the molecule.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon signals. It is invaluable for assigning carbon resonances.

Data Presentation: NMR Data of a Representative 1,2,4-Triazole Derivative

The following tables summarize the ¹H and ¹³C NMR data for a hypothetical substituted 1,2,4-triazole derivative. Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS, and coupling constants (J) are in Hertz (Hz).

Table 1: ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
8.35s-1HH-3 (Triazole ring)
7.98s-1HH-5 (Triazole ring)
7.80d8.02HAr-H
7.45d8.02HAr-H
4.50s-2HCH₂

Table 2: ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
157.1C-3 (Triazole ring)
151.0C-5 (Triazole ring)
135.2Ar-C (quaternary)
129.8Ar-CH
128.5Ar-CH
125.0Ar-C (quaternary)
55.4CH₂

Mandatory Visualization

The following diagram illustrates the general workflow for the characterization of 1,2,4-triazole derivatives using NMR spectroscopy.

NMR_Workflow cluster_synthesis Synthesis & Purification cluster_nmr NMR Analysis cluster_analysis Structural Elucidation Synthesis Synthesis of 1,2,4-Triazole Derivative Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification SamplePrep Sample Preparation (Dissolution in Deuterated Solvent) Purification->SamplePrep NMR_Acquisition NMR Data Acquisition (1H, 13C, COSY, HSQC) SamplePrep->NMR_Acquisition Data_Processing Data Processing (Fourier Transform, Phasing, Baseline Correction) NMR_Acquisition->Data_Processing Spectral_Analysis Spectral Analysis (Chemical Shifts, Coupling Constants, Integrations) Data_Processing->Spectral_Analysis Structure_Determination Structure Determination Spectral_Analysis->Structure_Determination Final_Report Final_Report Structure_Determination->Final_Report Final Report & Publication

Caption: Workflow for NMR Characterization of 1,2,4-Triazoles.

Conclusion

This application note provides a comprehensive protocol for the characterization of 1,2,4-triazole derivatives by NMR spectroscopy. Adherence to these guidelines for sample preparation and data acquisition will enable researchers to obtain high-quality NMR data, facilitating the accurate and efficient structural elucidation of these important heterocyclic compounds. The combination of 1D and 2D NMR techniques provides a robust methodology for the complete assignment of proton and carbon signals, which is essential for confirming the identity and purity of synthesized 1,2,4-triazole derivatives.

References

Application Notes and Protocols: 1H-1,2,4-triazol-5-ylmethanol in Agrochemical Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2,4-triazole moiety is a cornerstone in the development of modern agrochemicals, renowned for its broad-spectrum activity and efficacy. Compounds incorporating this heterocycle are prominent in the fungicide market, primarily due to their potent inhibition of fungal cytochrome P450 monooxygenases, particularly lanosterol 14α-demethylase (CYP51).[1][2][3] This enzyme is critical for the biosynthesis of ergosterol, an essential component of fungal cell membranes.[1] Disruption of ergosterol synthesis leads to impaired fungal growth and cell death.[1] Beyond fungicides, triazole derivatives have found applications as herbicides and plant growth regulators (PGRs).[4][5][6]

1H-1,2,4-triazol-5-ylmethanol is a versatile and highly valuable building block for the synthesis of a diverse range of agrochemically active molecules. Its bifunctional nature, featuring both the reactive triazole ring and a primary alcohol, allows for a variety of chemical modifications, enabling the creation of extensive compound libraries for screening and optimization. Researchers have utilized this and similar triazole-containing synthons to develop novel fungicides, herbicides, and plant growth regulators.[4][7]

Application as a Building Block

This compound serves as a key intermediate in the synthesis of more complex and potent agrochemicals. The hydroxyl group can be readily converted into other functional groups or used as a handle for introducing various substituents, while the triazole nitrogen atoms can participate in N-alkylation reactions. This allows for the systematic modification of the molecule to enhance biological activity, improve physicochemical properties, and fine-tune the spectrum of activity.

A prime example of a commercially successful agrochemical class derived from the 1,2,4-triazole scaffold is the triazole fungicides. Furthermore, the triazole moiety is a key feature in plant growth regulators like Paclobutrazol, which functions by inhibiting gibberellin biosynthesis.[5][6][8]

Experimental Protocols

The following protocols are representative examples of how this compound can be utilized in the synthesis of agrochemical candidates.

Protocol 1: Synthesis of a Novel Triazole-based Fungicide Candidate

This protocol describes a hypothetical two-step synthesis of a potential fungicide, starting from this compound. The first step involves the conversion of the alcohol to a more reactive leaving group (e.g., a mesylate or tosylate), followed by a nucleophilic substitution with a substituted phenol.

Step 1: Mesylation of this compound

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Base: Add triethylamine (1.5 eq) dropwise to the stirred solution.

  • Addition of Mesyl Chloride: Slowly add methanesulfonyl chloride (1.2 eq) dropwise, ensuring the temperature remains below 5 °C.

  • Reaction: Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature, stirring for an additional 3-4 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with the addition of saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude mesylated product.

  • Purification: Purify the crude product by column chromatography on silica gel.

Step 2: Nucleophilic Substitution with a Substituted Phenol

  • Reaction Setup: In a round-bottom flask, dissolve the mesylated intermediate (1.0 eq) and a substituted phenol (e.g., 4-chlorophenol) (1.1 eq) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF).

  • Addition of Base: Add a base such as potassium carbonate (K₂CO₃) (2.0 eq) to the mixture.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir for 6-12 hours.

  • Monitoring: Monitor the reaction by TLC.

  • Work-up: After cooling to room temperature, pour the reaction mixture into ice-water and extract with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the final product by column chromatography or recrystallization.

Protocol 2: Synthesis of a Paclobutrazol Analogue (Plant Growth Regulator)

This protocol outlines a synthetic route to a Paclobutrazol analogue, demonstrating the use of the triazole moiety in building plant growth regulators. A key step in the synthesis of Paclobutrazol itself involves the reaction of a triazole-containing intermediate with a Grignard reagent.

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, place magnesium turnings (1.2 eq) and a small crystal of iodine in anhydrous tetrahydrofuran (THF).

  • Grignard Reagent Formation: Add a solution of a suitable aryl or alkyl halide (e.g., 4-chlorobenzyl chloride) (1.1 eq) in anhydrous THF dropwise to initiate the Grignard reaction. Maintain a gentle reflux until the magnesium has been consumed.

  • Reaction with Triazole Intermediate: Cool the Grignard reagent to 0 °C and add a solution of a suitable triazole-containing ketone precursor (derived from this compound) (1.0 eq) in anhydrous THF dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitoring: Monitor the reaction by TLC.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the mixture with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the Paclobutrazol analogue.

Data Presentation

The following tables summarize the fungicidal and plant growth regulatory activity of various agrochemicals containing the 1,2,4-triazole moiety, as reported in the literature.

Table 1: In Vitro Fungicidal Activity of Novel 1,2,4-Triazole Derivatives

Compound IDTarget PathogenEC₅₀ (mg/L)Reference
5a4 Sclerotinia sclerotiorum1.59[2]
Phytophthora infestans0.46[2]
Rhizoctonia solani0.27[2]
Botrytis cinerea11.39[2]
5b2 Sclerotinia sclerotiorum0.12[2]
5j Phytophthora capsici17.362[9]
6h Physalospora piricola13.095[9]
Difenoconazole Sclerotinia sclerotiorum(Comparable to 5b2)[2]
Mefentrifluconazole Physalospora piricola39.516[9]
Mefentrifluconazole Phytophthora capsici75.433[9]

Table 2: Plant Growth Regulatory Effects of Triazole-based Compounds

CompoundPlant SpeciesEffectReference
Paclobutrazol GeneralGibberellin biosynthesis inhibitor, reduces internodal growth, increases root growth.[6][5][6][8]
Chlormequat chloride SunflowerReduced plant height by 13-28 cm.[10]
Mepiquat chloride SunflowerReduced plant height.[10]

Visualizations

The following diagrams illustrate key concepts related to the application of this compound in agrochemical synthesis.

Synthesis_Workflow cluster_start Starting Material cluster_modification Functional Group Interconversion cluster_coupling Coupling Reaction 1H_1_2_4_triazol_5_ylmethanol 1H-1,2,4-triazol- 5-ylmethanol Activated_Intermediate Activated Intermediate (e.g., Mesylate, Halide) 1H_1_2_4_triazol_5_ylmethanol->Activated_Intermediate Activation Final_Product Agrochemical Candidate (Fungicide, Herbicide, PGR) Activated_Intermediate->Final_Product Nucleophilic Substitution Substituted_Phenol Substituted Phenol/ Aryl Halide Substituted_Phenol->Final_Product

Caption: General workflow for synthesizing agrochemical candidates.

Mode_of_Action Triazole_Fungicide Triazole Fungicide CYP51 Lanosterol 14α-demethylase (CYP51) Triazole_Fungicide->CYP51 Inhibits CYP51->Inhibition Lanosterol Lanosterol Ergosterol_Biosynthesis Ergosterol Biosynthesis Pathway Lanosterol->Ergosterol_Biosynthesis Substrate Ergosterol Ergosterol Ergosterol_Biosynthesis->Ergosterol Product Fungal_Cell_Membrane Fungal Cell Membrane Integrity Ergosterol->Fungal_Cell_Membrane Essential Component Inhibition->Ergosterol_Biosynthesis Blocks

Caption: Mode of action of triazole fungicides.

References

Application Notes and Protocols for Designing 1,2,4-Triazole-Based Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its presence in a wide array of pharmacologically active compounds.[1] Its unique physicochemical properties, including metabolic stability and the capacity for hydrogen bonding, make it an ideal framework for the design of potent and selective enzyme inhibitors.[2][3] This document provides detailed application notes, experimental protocols, and quantitative data to guide researchers in the design and evaluation of 1,2,4-triazole-based enzyme inhibitors.

Core Concepts in 1,2,4-Triazole Inhibitor Design

The biological activity of 1,2,4-triazole derivatives is rooted in their ability to interact with and inhibit various biological targets, most notably enzymes.[1] The versatility of the triazole nucleus allows it to act as a bioisostere for amide, ester, and carboxylic acid groups, enabling a variety of non-covalent interactions that can enhance binding affinity and solubility.[1][4]

A predominant mechanism of action for many 1,2,4-triazole-based inhibitors is the coordination of one of the nitrogen atoms of the triazole ring with a metal ion in the enzyme's active site.[1] This is particularly evident in the inhibition of metalloenzymes such as the cytochrome P450 family.

Key Enzyme Targets for 1,2,4-Triazole Inhibitors

The 1,2,4-triazole scaffold has been successfully employed to develop inhibitors for a diverse range of enzymes implicated in various diseases.

  • Lanosterol 14α-demethylase (CYP51): A critical enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[2][5] Inhibition of CYP51 by triazole-based antifungal agents like fluconazole and itraconazole leads to the disruption of the fungal cell membrane.[4][5]

  • Aromatase (CYP19): A cytochrome P450 enzyme that catalyzes the final step in estrogen biosynthesis.[6] Aromatase inhibitors containing a 1,2,4-triazole moiety, such as anastrozole and letrozole, are used in the treatment of hormone-dependent breast cancer.[6][7]

  • Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE): These enzymes are involved in the hydrolysis of the neurotransmitter acetylcholine.[8] Inhibitors of these enzymes are a key therapeutic strategy for managing Alzheimer's disease.[9][10]

  • α-Glucosidase and α-Amylase: These enzymes are involved in carbohydrate metabolism, and their inhibition is an important approach for the management of type 2 diabetes.[8][11]

  • Tubulin: 1,2,4-triazole derivatives have been shown to inhibit tubulin polymerization, a mechanism relevant to cancer chemotherapy.[12]

Data Presentation: Inhibitory Activities of 1,2,4-Triazole Derivatives

The following tables summarize the inhibitory activities of various 1,2,4-triazole derivatives against different enzyme targets.

Table 1: Antifungal Activity of 1,2,4-Triazole Derivatives against C. albicans

Compound IDModificationMIC (µg/mL)Reference
FluconazoleReference Drug-[13]
VoriconazoleReference Drug-[13]
Compound 64-(4-chlorophenyl)piperazine side chain16 times lower than Voriconazole[13]
Compound 74-(4-fluorophenyl)piperazine side chain16 times lower than Voriconazole[13]
Compound 94-(4-bromophenyl)piperazine side chain16 times lower than Voriconazole[13]
Compound 144-(4-methylphenyl)piperazine side chain16 times lower than Voriconazole[13]
Compound 294-(4-methoxyphenyl)piperazine side chain16 times lower than Voriconazole[13]

Table 2: Aromatase Inhibitory Activity of 1,2,4-Triazole Derivatives

Compound IDStructureIC50 (nM)Reference
YM5114-[(4-bromobenzyl)(4-cyanophenyl)amino]-4H-1,2,4-triazole0.12 (human placenta)[14]
LetrozoleReference Drug-[7]
AnastrozoleReference Drug-[7]
VorozoleReference Drug-[15]
Compound I2-phenyl indole with triazole at position 314[7]

Table 3: Cholinesterase and α-Glucosidase Inhibitory Activity of Azinane-Triazole Derivatives

Compound IDTarget EnzymeIC50 (µM)Reference
12dAChE0.73 ± 0.54[9]
12mBChE0.038 ± 0.50[9]
12dα-Glucosidase36.74 ± 1.24[9]
Acarboseα-Glucosidase (Reference)375.82 ± 1.76[9]

Experimental Protocols

Protocol 1: General Synthesis of 4-Amino-5-substituted-4H-1,2,4-triazole-3-thiol

This protocol describes a common method for synthesizing the 1,2,4-triazole-3-thiol core, which is a versatile intermediate for further derivatization.[2]

Materials:

  • Carboxylic acid ester (e.g., ethyl laurate)

  • Hydrazine hydrate (80-95%)

  • Absolute ethanol

  • Potassium hydroxide (KOH)

  • Carbon disulfide (CS₂)

  • Hydrochloric acid (HCl) or Acetic acid (dilute)

  • Standard laboratory glassware (round-bottom flasks, reflux condenser)

  • Magnetic stirrer and heating mantle

Procedure:

  • Synthesis of Acid Hydrazide:

    • In a round-bottom flask, dissolve the starting carboxylic acid ester (1.0 eq) in absolute ethanol.

    • Add hydrazine hydrate (1.5 eq) dropwise while stirring.

    • Reflux the mixture for 6-8 hours.

    • Monitor the reaction's completion using Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture and reduce the solvent under vacuum.

    • Pour the residue into cold water.

    • Filter the precipitated solid, wash with water, and dry to obtain the acid hydrazide.[2]

  • Synthesis of Potassium Dithiocarbazate Salt:

    • Dissolve potassium hydroxide (1.1 eq) in absolute ethanol.

    • Add the synthesized acid hydrazide (1.0 eq) to this solution and stir until dissolved.

    • Cool the mixture in an ice bath and add carbon disulfide (1.1 eq) dropwise over 30 minutes with continuous stirring.

    • Continue stirring for 12-16 hours at room temperature.

    • Collect the precipitated salt by filtration, wash with cold diethyl ether, and dry.[2]

  • Synthesis of 4-Amino-5-substituted-4H-1,2,4-triazole-3-thiol:

    • Suspend the potassium salt (1.0 eq) in water.

    • Add hydrazine hydrate (2.0 eq) and reflux the mixture for 4-6 hours in a fume hood (hydrogen sulfide gas will evolve).

    • Cool the reaction mixture and dilute with cold water.

    • Carefully acidify with a dilute acid (e.g., HCl or acetic acid) to precipitate the product.

    • Collect the precipitate by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure product.[2]

Protocol 2: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This spectrophotometric assay is widely used to screen for AChE inhibitors.[9][10]

Materials:

  • Phosphate buffer (pH 8.0)

  • Acetylcholinesterase (AChE) enzyme solution

  • Acetylthiocholine iodide (ATCI) - substrate

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • 1,2,4-triazole test compounds

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a phosphate buffer solution.

    • Prepare a stock solution of the AChE enzyme in the buffer.

    • Prepare stock solutions of the substrate (ATCI) and Ellman's reagent (DTNB).

    • Prepare serial dilutions of the 1,2,4-triazole test compounds.

  • Assay Setup:

    • In a 96-well plate, add the phosphate buffer, varying concentrations of the test compound, and the AChE enzyme solution.

    • Include a positive control (a known AChE inhibitor) and a negative control (no inhibitor).

  • Pre-incubation:

    • Incubate the plate for a short period (e.g., 15 minutes) at the optimal temperature for the enzyme to allow the inhibitor to bind to the enzyme.[1][16]

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding the substrate (ATCI) and DTNB to each well.

    • Immediately measure the absorbance kinetically at 412 nm using a microplate reader. The rate of color change is proportional to the enzyme activity.[1]

  • Data Analysis:

    • Calculate the percentage of inhibition relative to the control without the inhibitor.

    • Determine the IC50 value from the dose-response curve by plotting the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.[16]

Visualizations

Signaling Pathways and Experimental Workflows

G General Experimental Workflow for Screening 1,2,4-Triazole Inhibitors cluster_0 Compound Preparation cluster_1 Enzyme Inhibition Assay cluster_2 Data Analysis cluster_3 Lead Optimization Synthesis Synthesis of 1,2,4-Triazole Library Purification Purification & Characterization Synthesis->Purification Stock Stock Solution Preparation Purification->Stock Assay Enzyme Assay Setup (e.g., 96-well plate) Stock->Assay Incubation Pre-incubation with Inhibitor Assay->Incubation Reaction Initiate Reaction with Substrate Incubation->Reaction Measurement Measure Enzyme Activity (e.g., Spectrophotometry) Reaction->Measurement Inhibition Calculate % Inhibition Measurement->Inhibition IC50 Determine IC50 Values Inhibition->IC50 SAR Structure-Activity Relationship (SAR) Analysis IC50->SAR Lead Identify Lead Compounds SAR->Lead Iterative Design Optimization Further Chemical Modification Lead->Optimization Iterative Design Optimization->Synthesis Iterative Design

Caption: General experimental workflow for screening 1,2,4-triazole compounds.

Antifungal Mechanism of 1,2,4-Triazoles via CYP51 Inhibition Triazole 1,2,4-Triazole Antifungal Drug CYP51 Lanosterol 14α-demethylase (CYP51) Triazole->CYP51 Inhibits Heme Heme Iron CYP51->Heme Contains Lanosterol Lanosterol CYP51->Lanosterol Catalyzes Ergosterol Ergosterol CYP51->Ergosterol Biosynthesis Blocked Lanosterol->Ergosterol Conversion Membrane Fungal Cell Membrane Ergosterol->Membrane Component of Disruption Membrane Disruption & Fungal Cell Death Membrane->Disruption Leads to

Caption: Antifungal mechanism of 1,2,4-triazoles via CYP51 inhibition.

Mechanism of Aromatase Inhibition by 1,2,4-Triazoles for Breast Cancer Therapy Androgens Androgens (e.g., Testosterone) Estrogens Estrogens (e.g., Estradiol) Androgens->Estrogens Conversion Aromatase Aromatase (CYP19) Aromatase->Androgens Catalyzes Aromatase->Estrogens Biosynthesis Blocked Tumor Estrogen-Receptor Positive Breast Cancer Cells Estrogens->Tumor Stimulates Triazole 1,2,4-Triazole Inhibitor (e.g., Letrozole) Triazole->Aromatase Inhibits Growth Tumor Growth and Proliferation Tumor->Growth Leads to

Caption: Mechanism of aromatase inhibition by 1,2,4-triazoles.

References

Application Notes & Protocols: Incorporation of 1,2,4-Triazole Moieties into Peptide Structures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peptides are a significant class of therapeutic agents due to their high specificity and low off-target toxicity. However, their application is often limited by poor metabolic stability, primarily due to rapid degradation by proteases.[1] A leading strategy to overcome this limitation is the use of peptidomimetics, where labile amide bonds are replaced with stable bioisosteres.[2] The 1,2,4-triazole ring has emerged as a valuable amide bond surrogate.[3] Its incorporation can enhance proteolytic resistance, introduce conformational constraints, and potentially improve biological activity by offering unique hydrogen bonding capabilities.[4]

Unlike the more common 1,2,3-triazole isomer, typically synthesized via "click chemistry", the 1,2,4-triazole moiety offers a distinct geometric and electronic profile.[1][2] This heterocycle can act as a rigid scaffold, fixing the peptide backbone in a specific conformation, and its tautomeric nature allows it to adapt to the microenvironment of a target's active site, potentially forming additional stabilizing hydrogen bonds.[4] These application notes provide an overview of the synthetic strategies for incorporating 1,2,4-triazoles into peptide backbones and summarize the impact of these modifications on biological activity.

Rationale and Advantages

The replacement of a native amide bond with a 1,2,4-triazole ring is a powerful strategy in peptidomimetic design. The primary motivations and resulting benefits are outlined below.

Rationale cluster_problem Challenges with Native Peptides cluster_solution Peptidomimetic Solution cluster_benefits Resulting Advantages P Native Peptide P_props • Low Bioavailability • Enzymatic Instability P->P_props S Amide Bond Replacement with 1,2,4-Triazole P->S Modification Strategy B1 Increased Proteolytic Resistance S->B1 Leads to B2 Conformational Rigidity S->B2 Leads to B3 Improved Pharmacokinetics S->B3 Leads to B4 Enhanced Target Binding (via H-bonds) S->B4 Leads to

Caption: Logical flow of peptide modification with 1,2,4-triazoles.

The 1,2,4-triazole ring is a bioisostere of the trans-amide bond, mimicking its key structural and electronic properties while being impervious to cleavage by peptidases.[3]

Amide_vs_Triazole cluster_amide trans-Amide Bond cluster_triazole 1,2,4-Triazole Moiety amide R¹–(C=O)–NH–R² triazole R¹–[1,2,4-Triazole]–R² amide_props • Planar Structure • H-bond Donor & Acceptor • Proteolytically Labile triazole_props • Planar, Aromatic Ring • H-bond Acceptors (N2, N4) • Proteolytically Stable

Caption: Structural comparison of an amide bond and a 1,2,4-triazole isostere.

Experimental Protocols

The incorporation of 1,2,4-triazoles is often achieved through a building block approach, where a dipeptide mimetic containing the triazole ring is synthesized first and then incorporated into a growing peptide chain using standard solid-phase or solution-phase synthesis techniques.[4]

Protocol 1: Synthesis of a 1,2,4-Triazole-Containing Amino Acid Mimetic

This protocol describes the synthesis of a peptidomimetic building block where a 1,2,4-triazole links two amino acid-like fragments. The method is adapted from the synthesis of ethyl 5-aminomethyl-1,2,4-triazole-3-carboxylate derivatives.[4]

Materials:

  • Boc-protected amino acid (e.g., Boc-L-phenylalanine)

  • Pivaloyl chloride

  • Triethylamine (TEA)

  • Ethyl 5-(tert-butoxycarbonyl)-aminomethyl-1,2,4-triazole-3-carboxylate

  • 4M HCl in Dioxane

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Standard glassware and stirring equipment

Procedure:

  • Deprotection of the Triazole Core:

    • Dissolve ethyl 5-(tert-butoxycarbonyl)-aminomethyl-1,2,4-triazole-3-carboxylate (1.0 eq) in a minimal amount of DCM.

    • Add 4M HCl in dioxane (4.0 eq) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Evaporate the solvent under reduced pressure to obtain the dihydrochloride salt of the amine. Use this directly in the next step.

  • Activation of the Amino Acid:

    • In a separate flask, dissolve the Boc-protected amino acid (e.g., Boc-L-phenylalanine) (1.1 eq) in anhydrous DCM.

    • Cool the solution to 0 °C and add triethylamine (2.2 eq).

    • Add pivaloyl chloride (1.1 eq) dropwise to form the mixed anhydride. Stir for 1 hour at 0 °C.

  • Coupling Reaction:

    • Dissolve the deprotected triazole amine salt from step 1 in anhydrous DMF.

    • Add triethylamine (2.2 eq) to neutralize the salt.

    • Slowly add the mixed anhydride solution from step 2 to the triazole amine solution at 0 °C.

    • Allow the reaction to proceed at room temperature overnight.

  • Work-up and Purification:

    • Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the resulting crude product by column chromatography (silica gel, using a gradient of ethyl acetate in hexanes) to yield the desired Boc-protected 1,2,4-triazole dipeptide mimetic.

Protocol 2: Incorporation into a Peptide via Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the use of the synthesized building block in a standard Fmoc-based SPPS workflow. The building block must first have its ester hydrolyzed and its Boc group removed to be ready for coupling.

Procedure:

  • Building Block Preparation:

    • Hydrolyze the ethyl ester of the synthesized mimetic using LiOH in a THF/water mixture.

    • Acidify and extract the carboxylic acid product.

    • Remove the N-terminal Boc protecting group using standard TFA treatment.

  • SPPS Workflow:

    • Begin with a resin-bound amino acid or peptide. Swell the resin (e.g., Rink Amide) in DMF.

    • Perform standard Fmoc deprotection using 20% piperidine in DMF.

    • In a separate vessel, pre-activate the deprotected 1,2,4-triazole building block (1.5 eq) with a coupling agent like HBTU (1.5 eq) and a base like DIPEA (3.0 eq) in DMF.

    • Add the activated building block solution to the deprotected, resin-bound peptide.

    • Allow the coupling reaction to proceed for 2-4 hours. Monitor completion with a Kaiser test.

    • Wash the resin thoroughly with DMF, DCM, and methanol.

    • Continue the peptide elongation with standard Fmoc-amino acids as required.

  • Cleavage and Deprotection:

    • Once the full peptide sequence is assembled, wash and dry the resin.

    • Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

    • Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.

    • Purify the final peptidomimetic using reverse-phase HPLC.

SPPS_Workflow start Start: Swell Resin deprotect1 Fmoc Deprotection (20% Piperidine/DMF) start->deprotect1 wash1 Wash Resin deprotect1->wash1 couple Couple Building Block to Resin wash1->couple activate Activate 1,2,4-Triazole Building Block (HBTU/DIPEA) activate->couple wash2 Wash Resin couple->wash2 kaiser Kaiser Test wash2->kaiser kaiser->couple Positive continue_synthesis Continue Elongation (Standard Fmoc AA) kaiser->continue_synthesis Negative cleave Cleave from Resin (TFA Cocktail) continue_synthesis->cleave purify Purify by HPLC cleave->purify end Final Peptidomimetic purify->end

Caption: SPPS workflow for incorporating a 1,2,4-triazole building block.

Quantitative Data and Applications

The incorporation of triazole moieties has led to peptidomimetics with enhanced stability and potent biological activity. While data for 1,2,4-triazoles is less abundant than for 1,2,3-triazoles, existing studies show significant promise.

Parent Peptide / Target Modification Key Finding(s) Quantitative Data Reference
Minigastrin Analog / CCK2RAmide bond replaced with 1,5-disubstituted 1,2,3-triazoleEnhanced tumor uptake and high binding affinity.Binding Affinity (IC₅₀): ~5.4 nMTumor Uptake: 2-fold increase vs. parent peptide.[5]
TAV Peptide / PSD-95 PDZ DomainAmide bond replaced with 1,2,3-triazoleNew class of inhibitors with comparable affinity to the original peptide.Binding Affinity (Kᵢ): 18 ± 2 µM (similar to native SAV tripeptide).[6][7]
Angiotensin II / AT₁R & AT₂RAmide bonds replaced with 1,4-disubstituted 1,2,3-triazolesIncreased proteolytic stability and regulated receptor subtype selectivity.Data on subtype selectivity ratio (AT₂R/AT₁R) was improved.[8]
Various PeptidesGeneric Amide Bond ReplacementIncreased stability against enzymatic degradation.Not specified quantitatively, but noted as a primary advantage.[2][4]

Conclusion

The incorporation of 1,2,4-triazole moieties into peptide structures is a highly effective strategy for developing next-generation therapeutic peptides. This modification addresses the critical challenge of enzymatic instability and allows for the fine-tuning of conformational properties to enhance biological function. The synthetic protocols provided herein offer a clear pathway for researchers to create novel 1,2,4-triazole-containing peptidomimetics. As this field continues to grow, these powerful building blocks will undoubtedly play a crucial role in the design and discovery of new drugs with superior pharmacokinetic and pharmacodynamic profiles.

References

Application of 1H-1,2,4-triazol-5-ylmethanol in Material Science Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1H-1,2,4-triazol-5-ylmethanol is a versatile heterocyclic compound that holds significant promise in the field of material science. Its unique molecular structure, featuring a triazole ring and a reactive hydroxymethyl group, makes it an excellent building block for the synthesis of a wide range of functional materials. The triazole moiety offers multiple nitrogen atoms that can coordinate with various metal ions, facilitating the formation of coordination polymers and metal-organic frameworks (MOFs). The hydroxymethyl group provides a site for further functionalization or can participate in hydrogen bonding, influencing the final structure and properties of the material. This document provides an overview of the applications of this compound and its isomers in material science, along with detailed experimental protocols for the synthesis and characterization of related functional materials. While specific research on this compound is emerging, the protocols and data presented here are based on closely related and structurally similar 1,2,4-triazole derivatives, providing a strong foundation for future investigations with this specific compound.

Key Applications in Material Science

The unique properties of materials derived from 1H-1,2,4-triazole-based ligands have led to their exploration in several cutting-edge applications:

  • Coordination Polymers and Metal-Organic Frameworks (MOFs): The nitrogen atoms of the triazole ring act as excellent coordination sites for a variety of metal ions, leading to the formation of one-, two-, or three-dimensional coordination polymers and MOFs.[1][2][3][4] These materials are of great interest due to their high porosity, large surface area, and tunable structures.

  • Luminescent Materials: MOFs and coordination polymers incorporating 1,2,4-triazole derivatives have demonstrated promising luminescent properties.[1][5][6][7][8][9] These materials can exhibit strong fluorescence, making them suitable for applications in chemical sensing, bio-imaging, and the development of light-emitting diodes (LEDs).

  • Catalysis: The well-defined and tunable porous structures of triazole-based MOFs make them effective catalysts for various chemical reactions. The metallic nodes can act as active catalytic sites, while the porous framework can facilitate the diffusion of reactants and products.

  • Gas Storage and Separation: The high porosity and selective adsorption capabilities of MOFs derived from triazole ligands make them promising candidates for the storage of gases like hydrogen and carbon dioxide, as well as for the separation of gas mixtures.

  • Sensing Applications: The luminescence of triazole-based MOFs can be quenched or enhanced in the presence of specific analytes, forming the basis for highly sensitive and selective chemical sensors for detecting pollutants, metal ions, and small molecules.[1][5][7][8]

Data Presentation: Properties of Triazole-Based Coordination Polymers

The following tables summarize typical quantitative data for coordination polymers synthesized using 1,2,4-triazole-based ligands. This data is representative of the expected properties for materials derived from this compound.

Table 1: Synthesis Conditions for Triazole-Based Coordination Polymers

Metal IonLigandSolvent SystemTemperature (°C)Time (h)Yield (%)Reference
Cd(II)4,4′-(1H-1,2,4-triazole-3,5-diyl)dibenzoatePyridine/Water1207285[10]
Fe(II)1,3,5-tris(1H-1,2,4-triazol-1-yl)methyl)benzeneAcetonitrile/Water804865[3]
Zn(II)3,5-bis(1′,2′,4′-triazol-1′-yl) pyridineDMF/Ethanol/Water10072Not Reported[9]
Cd(II)1,2,4-triazole and OxalateWater/Ethanol18096Not Reported[4]

Table 2: Luminescent Properties of Triazole-Based MOFs

MOF DesignationExcitation (nm)Emission (nm)Quantum Yield (%)ApplicationReference
Zn-MOF with 3-amino-1,2,4-triazole382433Not ReportedLong-Persistent Luminescence[1]
Zn-MOF with 1-(4-(1H-imidazol-5-yl)phenyl)-1H-1,2,4-triazoleNot ReportedNot Reported2.15Not Reported[1]
N-2-aryl-1,2,3-triazole based MOFNot ReportedNot Reportedup to 30Photoluminescence[6]

Experimental Protocols

The following are detailed methodologies for the synthesis and characterization of functional materials based on 1,2,4-triazole ligands. These protocols can be adapted for use with this compound.

Protocol 1: Solvothermal Synthesis of a Luminescent Metal-Organic Framework

This protocol describes a general procedure for the synthesis of a luminescent MOF using a 1,2,4-triazole-based ligand and a metal salt.

Materials:

  • This compound (or a similar triazole derivative)

  • Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O)

  • Terephthalic Acid

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Deionized Water

Procedure:

  • In a 20 mL glass vial, dissolve 0.5 mmol of this compound and 0.5 mmol of terephthalic acid in 10 mL of DMF.

  • In a separate vial, dissolve 1.0 mmol of Zinc Nitrate Hexahydrate in 5 mL of deionized water.

  • Slowly add the zinc nitrate solution to the ligand solution while stirring.

  • Add 5 mL of ethanol to the mixture and continue stirring for 30 minutes.

  • Transfer the resulting solution to a 23 mL Teflon-lined stainless-steel autoclave.

  • Seal the autoclave and heat it in an oven at 120 °C for 72 hours.

  • After cooling to room temperature, the resulting crystals are collected by filtration.

  • Wash the crystals with fresh DMF and then with ethanol.

  • Dry the product in a vacuum oven at 60 °C for 12 hours.

Characterization:

  • Powder X-ray Diffraction (PXRD): To confirm the crystal structure and phase purity of the synthesized MOF.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups present in the material and confirm the coordination of the ligand to the metal center.

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the MOF.

  • Photoluminescence (PL) Spectroscopy: To determine the excitation and emission spectra and the quantum yield of the luminescent MOF.

Protocol 2: Synthesis of a Coordination Polymer via Slow Evaporation

This protocol outlines the synthesis of a coordination polymer at room temperature through the slow evaporation of a solvent.

Materials:

  • This compound (or a similar triazole derivative)

  • Copper(II) Acetate Monohydrate (Cu(CH₃COO)₂·H₂O)

  • Methanol

  • Acetonitrile

Procedure:

  • Dissolve 0.2 mmol of this compound in 10 mL of methanol.

  • Dissolve 0.1 mmol of Copper(II) Acetate Monohydrate in 10 mL of acetonitrile.

  • Slowly add the copper acetate solution to the ligand solution with constant stirring.

  • Filter the resulting solution to remove any undissolved particles.

  • Leave the filtrate in a loosely covered beaker at room temperature for slow evaporation.

  • After several days to a week, colored crystals of the coordination polymer should form.

  • Collect the crystals by filtration, wash with a small amount of cold methanol, and air-dry.

Characterization:

  • Single-Crystal X-ray Diffraction: To determine the precise crystal structure of the coordination polymer.

  • Elemental Analysis: To confirm the elemental composition of the synthesized material.

  • UV-Vis Spectroscopy: To study the electronic absorption properties of the coordination polymer.

  • Magnetic Susceptibility Measurement: To investigate the magnetic properties of the material, if applicable.

Visualizations

Experimental Workflow for Solvothermal Synthesis of MOFs

solvothermal_synthesis cluster_reactants Reactant Preparation cluster_reaction Solvothermal Reaction cluster_product Product Isolation & Characterization Ligand Dissolve Ligand (this compound) Mixing Mix Solutions Ligand->Mixing Metal_Salt Dissolve Metal Salt (e.g., Zn(NO3)2) Metal_Salt->Mixing Autoclave Seal in Autoclave & Heat (e.g., 120°C, 72h) Mixing->Autoclave Filtration Filter & Wash Crystals Autoclave->Filtration Drying Vacuum Dry Filtration->Drying Characterization Characterize Material (PXRD, FTIR, TGA, PL) Drying->Characterization

Caption: Workflow for the solvothermal synthesis of a Metal-Organic Framework.

Conceptual Diagram of a Luminescence-Based Sensing Mechanism

sensing_mechanism cluster_mof Luminescent MOF MOF MOF with Triazole Ligand Emission Luminescence (Fluorescence) MOF->Emission Emits Light Quenching Luminescence Quenching MOF->Quenching Interaction leads to Excitation Light Excitation Excitation->MOF Emission->Quenching Analyte Analyte (e.g., Metal Ion) Analyte->MOF Interacts with MOF

Caption: Conceptual pathway for analyte detection via luminescence quenching by a MOF.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1H-1,2,4-triazol-5-ylmethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the reaction yield for the synthesis of 1H-1,2,4-triazol-5-ylmethanol.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during the synthesis of this compound, providing potential causes and solutions in a question-and-answer format.

Q1: Why is my reaction yield of this compound consistently low?

A1: Low yields can stem from several factors. Consider the following:

  • Incomplete Cyclization: The formation of the triazole ring is a critical step. Insufficient heating, incorrect reaction time, or a non-optimal pH can lead to incomplete cyclization. Ensure the reaction is heated to the specified temperature for the recommended duration.

  • Sub-optimal Reagent Stoichiometry: An incorrect molar ratio of the starting materials, typically a hydrazide and a formylating agent, can result in unreacted starting materials and reduced product formation. Carefully check the stoichiometry of your reactants.

  • Side Reactions: The formation of unwanted byproducts can consume starting materials and lower the yield of the desired product. Common side reactions include the formation of oxadiazoles or polymeric materials.

  • Product Degradation: The hydroxymethyl group can be sensitive to harsh reaction conditions. Prolonged exposure to high temperatures or strongly acidic or basic conditions may lead to degradation of the product.

  • Inefficient Purification: Product loss during workup and purification is a common cause of low isolated yields. Optimize your extraction and chromatography methods to minimize losses.

Q2: I am observing the formation of a significant amount of a byproduct with a different mass spectrum. What could it be?

A2: A common byproduct in the synthesis of 1,2,4-triazoles from hydrazides is the corresponding 1,3,4-oxadiazole. This occurs through an alternative cyclization pathway of the N-acylhydrazide intermediate. To favor the formation of the triazole, ensure that the reaction conditions, particularly the choice of cyclizing agent and temperature, are optimized for triazole ring closure.

Q3: My purified product is a sticky oil instead of the expected solid. How can I induce crystallization?

A3: If your this compound is an oil, it may be due to residual solvent or impurities.

  • High-Vacuum Drying: Ensure all solvent has been removed by drying the product under high vacuum for an extended period.

  • Solvent Trituration: Try triturating the oil with a non-polar solvent in which the product is insoluble, such as hexane or diethyl ether. This can help to remove impurities and induce crystallization.

  • Seed Crystals: If you have a small amount of solid product from a previous batch, adding a seed crystal to the oil can initiate crystallization.

  • Solvent-Antisolvent Crystallization: Dissolve the oil in a minimal amount of a good solvent (e.g., methanol, ethanol) and then slowly add a poor solvent (e.g., diethyl ether, hexane) until the solution becomes cloudy. Allow the solution to stand, and crystals may form.

Q4: How can I effectively monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction. Use a suitable solvent system that provides good separation of your starting materials and product. The disappearance of the limiting starting material and the appearance of the product spot will indicate the reaction's progress. High-performance liquid chromatography (HPLC) can also be used for more quantitative monitoring.

Data Presentation: Reaction Parameter Optimization

The following table summarizes the impact of key reaction parameters on the yield of this compound based on analogous 1,2,4-triazole syntheses. This data should be used as a guide for optimizing your specific reaction conditions.

ParameterCondition ACondition BCondition CExpected Yield RangeNotes
Cyclizing Agent FormamideFormamidine AcetateTriethyl Orthoformate40-80%Formamidine acetate often gives higher yields under milder conditions.
Temperature 100-120 °C140-160 °C>180 °CVariesHigher temperatures can promote cyclization but may also lead to degradation.
Solvent None (neat)EthanolDimethylformamide (DMF)Dependent on reagentsThe choice of solvent can influence reaction rate and solubility of intermediates.
Catalyst NoneAcetic Acidp-Toluenesulfonic Acid50-85%Acid catalysts can facilitate the cyclization step.

Experimental Protocols

A general methodology for the synthesis of this compound is provided below. This should be adapted and optimized for your specific laboratory conditions and scale.

Synthesis of this compound from Glycolic Acid Hydrazide and Formamidine Acetate

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine glycolic acid hydrazide (1.0 eq) and formamidine acetate (1.1 eq).

  • Solvent Addition: Add ethanol as a solvent (approximately 5-10 mL per gram of glycolic acid hydrazide).

  • Heating: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-6 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC, observing the consumption of the glycolic acid hydrazide.

  • Workup: After the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford pure this compound.

Visualizations

Synthesis Pathway

Synthesis_Pathway GAH Glycolic Acid Hydrazide Intermediate N-Hydroxyacetyl-formamidine GAH->Intermediate FA Formamidine Acetate FA->Intermediate Product This compound Intermediate->Product Cyclization (Heat) Byproduct Water & Acetic Acid Intermediate->Byproduct Troubleshooting_Workflow Start Low Yield Observed Check_Stoichiometry Verify Reagent Stoichiometry Start->Check_Stoichiometry Check_Conditions Analyze Reaction Conditions (Temp, Time) Start->Check_Conditions Analyze_Byproducts Identify Byproducts (TLC, MS) Start->Analyze_Byproducts Result Improved Yield Check_Stoichiometry->Result Check_Conditions->Result Optimize_Purification Optimize Purification Protocol Analyze_Byproducts->Optimize_Purification Optimize_Purification->Result Parameter_Relationships Yield Reaction Yield Purity Product Purity Yield->Purity related to Temperature Temperature Temperature->Yield influences Byproducts Side Products Temperature->Byproducts affects Time Reaction Time Time->Yield influences Time->Byproducts affects Byproducts->Purity inversely related to

Technical Support Center: Purification of Crude 1,2,4-Triazole Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 1,2,4-triazole products.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude 1,2,4-triazole synthesized from hydrazine and formamide?

Common impurities can include unreacted starting materials and byproducts such as 4-N-formamidino-1,2,4-triazole, 4-amino-1,2,4-triazole, water, formic acid, and residual formamide.[1] The crude product may also present as a colored melt, typically light mustard tan to dark brown or reddish-brown.[1]

Q2: What are the primary methods for purifying crude 1,2,4-triazole?

The most common and effective purification techniques for 1,2,4-triazole are recrystallization, distillation, and column chromatography.[1][2] Acid-base extraction can also be employed to facilitate purification.[2]

Q3: How can I assess the purity of my 1,2,4-triazole product?

A combination of analytical techniques is recommended for purity assessment. High-Performance Liquid Chromatography (HPLC) is a standard method for quantitative analysis.[2][3] Spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are used to confirm the structure and identity of the purified compound.[2]

Q4: How can I remove colored impurities from my 1,2,4-triazole product?

Colored impurities can often be removed during recrystallization, sometimes with the addition of activated carbon.[2][4] However, it is crucial to use activated carbon judiciously as it can adsorb the desired product, leading to lower yields.[2][4] The selection of an appropriate recrystallization solvent is also critical for leaving colored impurities behind in the mother liquor.[2]

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause(s) Solution(s)
Low Yield The compound is too soluble in the chosen solvent, even at low temperatures.Try a different solvent system. Concentrate the mother liquor to recover more product.[2][5]
Too much solvent was used.Use the minimum amount of hot solvent necessary for dissolution.[2][5]
Product "oils out" instead of crystallizing The melting point of the triazole is lower than the boiling point of the solvent.Use a lower-boiling point solvent.[2][4]
The cooling process is too rapid.Allow the solution to cool more slowly. Try adding the hot solution to a pre-heated anti-solvent.[2]
Compound will not crystallize The solution is too dilute.Concentrate the solution by evaporating some of the solvent.[2]
The chosen solvent is too effective.Add an anti-solvent (a solvent in which the triazole is insoluble) dropwise until turbidity persists.[2][5]
Lack of nucleation sites.Try scratching the inside of the flask with a glass rod or adding a seed crystal.[4][5]
Column Chromatography Issues
Problem Possible Cause(s) Solution(s)
Compound streaks on the column The compound is too polar for the stationary phase/mobile phase combination.For silica gel, add a small amount of a more polar solvent like methanol to the eluent.[2]
The compound is not fully dissolved in the mobile phase.Ensure the compound is fully dissolved before loading it onto the column.[2]
Poor separation of the desired product from impurities The chosen mobile phase does not provide adequate resolution.Systematically vary the solvent composition of the mobile phase. If using a mixed solvent system, try different ratios.[2]
The stationary phase is not suitable.Consider using a different stationary phase, such as alumina.[2]

Experimental Protocols

Protocol 1: Purification by Distillation

This method is suitable for the initial purification of 1,2,4-triazole from excess formamide and other volatile impurities.

  • Initial Distillation: Heat the crude reaction mixture. Collect the initial distillate fraction at an overhead temperature of 105°-110° C. This cut will contain a significant amount of formamide.[1][6]

  • Second Fraction: Continue the distillation, collecting the second fraction at an overhead temperature in the range of 115°-120° C.[1][6]

  • Residue: Discontinue heating to prevent the temperature of the residue from exceeding 130° C. The remaining reddish-brown melt contains 93-95% 1,2,4-triazole.[1][6]

  • Isolation: The molten triazole can be cast on a cooled surface and broken into smaller fragments.[1] For higher purity, this product can be further purified by recrystallization.

Protocol 2: Purification by Recrystallization

This protocol is effective for obtaining high-purity 1,2,4-triazole.

  • Dissolution: Transfer the crude 1,2,4-triazole to a suitable flask. Add a suitable solvent such as methyl ethyl ketone, tetrahydrofuran, or ethyl acetate.[1][6]

  • Heating: Stir and heat the mixture until the 1,2,4-triazole is completely dissolved.[1][6]

  • Cooling and Crystallization: Cool the solution to 10° C to induce crystallization.[1][6]

  • Filtration: Filter the resulting slurry to collect the crystalline 1,2,4-triazole.[1][6]

  • Drying: Dry the crystals to obtain the purified product.

  • Second Crop: The mother liquor can be concentrated by distillation to recover more product.[1][6][7]

Quantitative Data Summary

Purification Method Purity Achieved Yield Notes
Direct Isolation from Melt (after distillation) 93-95%[1][6]92-97%[1][6]Product is a reddish-brown melt.
Recrystallization 96-98%[1][6]84-90% (first crop)[1][6]Yield can be increased to 92-94% by concentrating the mother liquor.[6][7]

Visualized Workflows

PurificationWorkflow General Purification Workflow for 1,2,4-Triazole crude Crude 1,2,4-Triazole Product distillation Distillation crude->distillation Initial Purification recrystallization Recrystallization crude->recrystallization distillation->recrystallization Further Purification pure_product Pure 1,2,4-Triazole distillation->pure_product purity_analysis Purity Analysis (HPLC, NMR, etc.) recrystallization->purity_analysis chromatography Column Chromatography chromatography->purity_analysis purity_analysis->recrystallization Further Purification Needed purity_analysis->chromatography Alternative Purification purity_analysis->pure_product Meets Specifications

Caption: General purification workflow for crude 1,2,4-triazole.

RecrystallizationTroubleshooting Troubleshooting Recrystallization Issues start Recrystallization Attempted low_yield Low Yield? start->low_yield oiling_out Oiling Out? low_yield->oiling_out No node_ly1 Check solvent amount low_yield->node_ly1 Yes node_ly2 Concentrate mother liquor low_yield->node_ly2 Yes no_crystals No Crystals Formed? oiling_out->no_crystals No node_oo1 Change solvent oiling_out->node_oo1 Yes node_oo2 Slower cooling oiling_out->node_oo2 Yes success Successful Recrystallization no_crystals->success No node_nc1 Concentrate solution no_crystals->node_nc1 Yes node_nc2 Add anti-solvent no_crystals->node_nc2 Yes node_nc3 Scratch flask/add seed crystal no_crystals->node_nc3 Yes

Caption: Decision tree for troubleshooting recrystallization.

References

Identifying and minimizing side products in triazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for triazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for the synthesis of 1,2,3-triazoles. This resource focuses on identifying and minimizing common side products in the most prevalent synthetic routes.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for 1,2,3-triazoles and what are their main differences?

A1: The most common methods for synthesizing 1,2,3-triazoles are based on the Huisgen 1,3-dipolar cycloaddition of an azide and an alkyne. The three main variants are:

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the most widely used "click chemistry" reaction. It is highly reliable, proceeds under mild conditions, and exclusively yields the 1,4-disubstituted triazole isomer.[1][2] It requires a copper(I) catalyst, which is often generated in situ from a copper(II) salt and a reducing agent.[3]

  • Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): This method is complementary to CuAAC as it selectively produces the 1,5-disubstituted triazole isomer.[4][5] It can also be used with internal alkynes to generate fully substituted triazoles.[5][6]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a metal-free approach that utilizes a strained cyclooctyne. The ring strain provides the energy for the reaction to proceed without a catalyst, making it ideal for biological applications where copper toxicity is a concern.[7][8][9]

Q2: I am performing a CuAAC reaction and see a significant amount of a byproduct with a mass corresponding to a dimer of my starting alkyne. What is this and how can I prevent it?

A2: This byproduct is the result of oxidative homocoupling of your terminal alkyne, commonly known as Glaser coupling. This side reaction is promoted by the presence of oxygen and Cu(II) ions. To minimize it, you should:

  • Maintain Anaerobic Conditions: Degas your solvents and run the reaction under an inert atmosphere like nitrogen or argon.

  • Use a Reducing Agent: Ensure a sufficient amount of a reducing agent, such as sodium ascorbate, is present to keep the copper in its active Cu(I) state.[10]

  • Employ a Stabilizing Ligand: Ligands like Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) can protect the Cu(I) catalyst from oxidation and accelerate the desired reaction.[1][10]

Q3: My azide appears to be converting to an amine during my CuAAC reaction. Why is this happening?

A3: The reduction of the azide to a primary amine is a known side reaction in CuAAC, often caused by an excess of the reducing agent (e.g., sodium ascorbate) used to generate Cu(I).[10] To prevent this:

  • Optimize Reducing Agent Concentration: Use the minimum effective concentration of the reducing agent.

  • Use a Cu(I) Source Directly: Employing a Cu(I) salt like CuI or CuBr can eliminate the need for a reducing agent altogether, though these salts are more sensitive to oxidation.[10]

Q4: My RuAAC reaction with an aryl azide is giving low yields and multiple byproducts. How can I improve this?

A4: Reactions involving aryl azides in RuAAC can be challenging and may lead to low yields and byproduct formation.[4][11] An improved catalytic system using the ruthenium tetramer [Cp*RuCl]4 in DMF, often with microwave irradiation, has been shown to be more effective for these substrates, providing cleaner reactions and higher yields.[4]

Q5: I'm using SPAAC for bioconjugation and experiencing low yields and background signal. What are the likely causes?

A5: While SPAAC is generally a very clean reaction, low yields and background signals can arise from the instability of the strained cyclooctyne.[7][12]

  • Cyclooctyne Degradation: Highly reactive cyclooctynes can degrade during storage or in complex biological media, especially in acidic environments or within phagosomes.[12] Ensure your cyclooctyne is fresh and stored correctly.

  • Side Reactions with Thiols: Strained alkynes can react with endogenous nucleophiles, particularly thiols found in cysteine residues of proteins.[12] This can be mitigated by pre-treating your sample with a thiol-blocking agent like iodoacetamide.[12]

  • Steric Hindrance: Bulky groups near the azide or alkyne can impede the reaction. If possible, consider redesigning your linkers to be more accessible.[7]

Troubleshooting Guides

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive Catalyst: Cu(I) oxidized to inactive Cu(II).[10] 2. Poor Reagent Quality: Degradation of azide or alkyne. 3. Inhibitors: Presence of functional groups (e.g., thiols) that can poison the catalyst.1. Ensure the reaction is performed under an inert atmosphere. Add fresh sodium ascorbate. Use a stabilizing ligand (THPTA, TBTA).[10] 2. Verify the purity of starting materials. 3. Protect sensitive functional groups or use a ligand that can mitigate catalyst poisoning.
Formation of Alkyne Homocoupling Product (Diyne) 1. Presence of Oxygen: Promotes the oxidation of Cu(I) to Cu(II), which catalyzes Glaser coupling. 2. Insufficient Reducing Agent: Not enough sodium ascorbate to maintain the Cu(I) state.1. Degas all solvents and run the reaction under nitrogen or argon. 2. Increase the concentration of sodium ascorbate (typically 5-10 mol%).
Formation of Amine (from Azide Reduction) 1. Excess Reducing Agent: Too much sodium ascorbate can reduce the azide.[10] 2. Presence of Phosphines: Staudinger reaction can occur if phosphines are present.[10]1. Use the minimum effective concentration of sodium ascorbate. 2. Use a Cu(I) salt (e.g., CuI) to avoid the need for a reducing agent.[10] 3. Ensure all reagents and solvents are free of phosphines.
Reaction is Sluggish 1. Low Reactant Concentration: Reaction rate is dependent on concentration. 2. Suboptimal Temperature: Reaction is too cold. 3. Inefficient Catalyst System: No accelerating ligand used.1. Increase the concentration of the limiting reagent. 2. Gently heat the reaction (e.g., to 45°C), ensuring substrates are stable.[3] 3. Add an accelerating ligand like THPTA or TBTA.[1]
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)
Problem Potential Cause(s) Recommended Solution(s)
Low Yield with Aryl Azides 1. Catalyst Inefficiency: The commonly used CpRuCl(PPh3)2 can be inefficient for aryl azides.[4]1. Switch to the [CpRuCl]4 catalyst in DMF.[4] 2. Consider using microwave irradiation to improve reaction times and yields.[13]
Formation of Byproducts 1. Unfavorable Solvent: Protic solvents can lead to low yields and byproduct formation.[13] 2. Reaction with Internal Alkynes: May lead to a mixture of regioisomers if the alkyne is not symmetric.1. Use non-protic solvents such as benzene, toluene, THF, or DMF.[13] 2. For unsymmetrical internal alkynes, careful optimization of reaction conditions may be required to favor one regioisomer.
Dimerization in Macrocyclization 1. Intermolecular Reaction Competes with Intramolecular Cyclization. 1. Use high dilution conditions to favor the intramolecular reaction. 2. The [RuClCp*]4 catalyst has been shown to be advantageous in minimizing dimer formation in some cases.[2]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Degradation of Cyclooctyne: Strained alkynes can be unstable to storage, acidic pH, or harsh biological environments.[7][12] 2. Low Reactivity: The chosen cyclooctyne may not be reactive enough for the specific application. 3. Solubility Issues: Poor solubility of reactants in the reaction medium.[12]1. Use a fresh batch of cyclooctyne. Store reagents properly at low temperatures. Screen for optimal pH (typically 7-9).[7] 2. Switch to a more reactive cyclooctyne derivative (e.g., BCN or DBCO).[8] 3. Add organic co-solvents (e.g., DMSO) to improve solubility.[7]
High Background/Non-specific Labeling 1. Reaction with Thiols: Strained alkynes can react with endogenous thiols (e.g., cysteine).[12] 2. Impure Reagents: Impurities in starting materials can lead to side products.[7]1. Pre-treat the sample with a thiol-blocking agent like iodoacetamide before adding the cyclooctyne.[12] 2. Purify starting materials and verify their purity by analytical methods (NMR, MS).[7]

Data Presentation

Table 1: Influence of Copper Ligands on CuAAC Reaction Efficiency
LigandTypical Cu:Ligand RatioKey AdvantagesConsiderations
None N/ASimple setup, low cost.Slower reaction rates, higher risk of alkyne homocoupling and catalyst oxidation.
TBTA 1:1 to 1:5Significantly accelerates the reaction, stabilizes Cu(I).[1]Poorly soluble in aqueous solutions.
THPTA 1:1 to 1:5Water-soluble, ideal for bioconjugation, accelerates reaction and reduces cell toxicity.[1]Generally the preferred ligand for biological applications.
Betaine AdditiveA simple, non-toxic zwitterionic additive that can dramatically accelerate the reaction in water, even at ppm levels of copper.[14]Performance may vary with different substrate combinations.

Note: The optimal ratio can depend on the specific substrates and reaction conditions.

Table 2: Comparison of Triazole Synthesis Methods
FeatureCuAACRuAACSPAAC
Product Regioselectivity 1,4-disubstituted1,5-disubstitutedMixture of regioisomers
Catalyst Required Copper(I)Ruthenium(II)None
Biocompatibility Lower (due to copper toxicity)Moderate (catalyst can be toxic)High (metal-free)[9]
Reaction with Internal Alkynes NoYesN/A
Common Side Products Alkyne homocoupling, azide reductionByproduct formation with aryl azidesThiol-yne addition, cyclooctyne degradation[12]
Typical Yields High to quantitative[1]Good to high[5]High, but can be affected by reagent stability[15]

Experimental Protocols

Protocol 1: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a typical small-scale CuAAC reaction using in situ generation of the Cu(I) catalyst.

Materials:

  • Azide of interest

  • Terminal alkyne of interest

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (optional, but recommended)

  • Solvent (e.g., 1:1 mixture of tert-butanol and deionized water)

Procedure:

  • In a reaction vial, dissolve the alkyne (1.0 eq.) and the azide (1.0 - 1.2 eq.) in the chosen solvent.

  • In a separate microfuge tube, prepare a fresh solution of CuSO₄·5H₂O (0.01 - 0.1 eq.) in deionized water.

  • (Optional) To the copper solution, add a solution of THPTA (1-5 eq. relative to copper) and allow it to premix for a few minutes.

  • In another separate tube, prepare a fresh solution of sodium ascorbate (0.05 - 0.2 eq.) in deionized water.

  • Add the copper (or copper-ligand) solution to the main reaction vial containing the alkyne and azide.

  • Initiate the reaction by adding the sodium ascorbate solution to the reaction mixture.

  • Stir the reaction vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Reactions are typically complete within 1-12 hours.

  • Work-up: Once the reaction is complete, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)

This protocol is for the synthesis of 1,5-disubstituted triazoles using a standard ruthenium catalyst.

Materials:

  • Azide of interest

  • Terminal or internal alkyne of interest

  • Ruthenium catalyst (e.g., CpRuCl(PPh3)2 or CpRuCl(COD)) (1-5 mol%)

  • Anhydrous, non-protic solvent (e.g., toluene, THF, or DMF)

  • Inert atmosphere (nitrogen or argon)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the ruthenium catalyst (e.g., 0.02 eq.).

  • Add the anhydrous, degassed solvent.

  • Add the alkyne (1.0 eq.) and the azide (1.0 eq.) to the flask.

  • Stir the reaction mixture at the desired temperature (can range from room temperature to reflux, e.g., 60-80°C).

  • Monitor the reaction by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 3: General Procedure for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Bioconjugation

This protocol provides a general method for labeling an azide-modified biomolecule with a cyclooctyne-containing probe.

Materials:

  • Azide-modified biomolecule (e.g., protein, in an appropriate buffer like PBS, pH 7.4)

  • Cyclooctyne reagent (e.g., DBCO-fluorophore, dissolved in DMSO)

  • (Optional) Iodoacetamide (IAM) for thiol blocking

Procedure:

  • Prepare a solution of your azide-modified biomolecule in the desired buffer.

  • (Optional) If non-specific labeling via thiols is a concern, pre-incubate the biomolecule solution with IAM (1-5 mM final concentration) for 30 minutes at room temperature.[12]

  • To the biomolecule solution, add the cyclooctyne reagent. A 2- to 10-fold molar excess of the cyclooctyne is a common starting point. The final concentration of DMSO should typically be kept below 10% to maintain biomolecule integrity.

  • Incubate the reaction mixture for 1-24 hours at a suitable temperature (e.g., room temperature or 37°C), protecting from light if using a fluorescent probe.

  • Purification: Remove the excess, unreacted cyclooctyne reagent using a method appropriate for your biomolecule, such as size-exclusion chromatography, dialysis, or spin filtration.

Visualizations

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Select & Prepare Azide & Alkyne mix Combine Reagents Under Inert Atmosphere reagents->mix catalyst Prepare Catalyst (Cu/Ru) or Strained Alkyne catalyst->mix solvent Choose & Degas Solvent solvent->mix monitor Monitor Progress (TLC, LC-MS) mix->monitor quench Quench Reaction monitor->quench extract Solvent Extraction quench->extract purify Column Chromatography or Recrystallization extract->purify analyze Characterize Product (NMR, MS, etc.) purify->analyze

Caption: General experimental workflow for triazole synthesis.

G cluster_catalyst Catalyst Issues cluster_side_reactions Side Reactions cluster_conditions Reaction Conditions start Low or No Yield in CuAAC Reaction? check_o2 Is the reaction under inert atmosphere? start->check_o2 Check Catalyst check_homocoupling Diyne byproduct observed? start->check_homocoupling Check for Byproducts check_temp Is the temperature optimal? start->check_temp Check Conditions check_ascorbate Is the sodium ascorbate fresh? check_o2->check_ascorbate Yes solution_catalyst Solution: 1. Degas solvents. 2. Use fresh ascorbate. 3. Add THPTA/TBTA. check_o2->solution_catalyst No add_ligand Is a stabilizing ligand present? check_ascorbate->add_ligand Yes check_ascorbate->solution_catalyst No add_ligand->solution_catalyst No check_reduction Amine byproduct observed? check_homocoupling->check_reduction No solution_side Solution: 1. Ensure inert atmosphere. 2. Optimize ascorbate conc. 3. Use Cu(I) source directly. check_homocoupling->solution_side Yes check_reduction->solution_side Yes check_conc Are reactant concentrations adequate? check_temp->check_conc Yes solution_conditions Solution: 1. Gently warm reaction. 2. Increase concentration of limiting reagent. check_temp->solution_conditions No check_conc->solution_conditions No

Caption: Troubleshooting guide for low yield in CuAAC reactions.

G cluster_reactants Reactants cluster_cuaac CuAAC cluster_ruaac RuAAC azide R1-N3 (Azide) catalyst_cu Copper(I) Catalyst azide->catalyst_cu catalyst_ru Ruthenium(II) Catalyst azide->catalyst_ru alkyne R2-C≡CH (Terminal Alkyne) alkyne->catalyst_cu alkyne->catalyst_ru product_1_4 1,4-disubstituted Triazole catalyst_cu->product_1_4 product_1_5 1,5-disubstituted Triazole catalyst_ru->product_1_5

Caption: Regioselectivity of CuAAC vs. RuAAC reactions.

References

Technical Support Center: Optimizing 1,2,4-Triazole Cyclization Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the cyclization of 1,2,4-triazoles.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control when optimizing a 1,2,4-triazole cyclization reaction?

A1: The success of a 1,2,4-triazole synthesis is highly dependent on several critical parameters. The most crucial factors to control are the reaction temperature, choice of solvent, the catalyst system (if applicable), and the purity of the starting materials.[1][2] Temperature, in particular, can significantly influence the reaction rate and the formation of byproducts, such as the isomeric 1,3,4-oxadiazole.[1][3]

Q2: How does the choice of catalyst affect the regioselectivity of the 1,2,4-triazole product?

A2: The catalyst plays a pivotal role in determining the regioselectivity of the final 1,2,4-triazole product. For instance, in the [3+2] cycloaddition of isocyanides with diazonium salts, the use of a Silver(I) catalyst selectively yields 1,3-disubstituted 1,2,4-triazoles.[4][5] In contrast, employing a Copper(II) catalyst under similar conditions leads to the formation of 1,5-disubstituted 1,2,4-triazoles.[4][5] This catalyst-controlled regioselectivity provides a powerful tool for accessing specific triazole isomers.[5]

Q3: Can microwave irradiation be used to improve my reaction?

A3: Yes, microwave-assisted synthesis is an effective technique for improving 1,2,4-triazole cyclization reactions, especially for those that are sluggish under conventional heating.[2] Microwave irradiation can significantly reduce reaction times and, in many cases, lead to higher yields and cleaner reaction profiles.[4][6] For example, a catalyst-free synthesis of substituted 1,2,4-triazoles from hydrazines and formamide proceeds smoothly under microwave irradiation.[4]

Q4: What are the common nitrogen sources for constructing the 1,2,4-triazole ring?

A4: The 1,2,4-triazole ring can be constructed using a variety of nitrogen-containing starting materials. The most common precursors that provide the necessary nitrogen atoms include amidines, hydrazines, amidrazones, and aryl diazonium salts.[7][8] For example, a one-pot, two-step process has been developed for the synthesis of 1,3,5-trisubstituted-1,2,4-triazoles using amidines and monosubstituted hydrazines, with yields reaching up to 90%.[7][8]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield of 1,2,4-Triazole - Insufficient reaction temperature or time.- Decomposition of starting materials or product at high temperatures.- Impure or wet starting materials (e.g., hygroscopic hydrazides).[3]- Gradually increase the reaction temperature and monitor progress using TLC.[3]- Consider using microwave irradiation to shorten reaction times.[3][7]- Ensure all starting materials are pure and thoroughly dried before use.[3]
Formation of 1,3,4-Oxadiazole Side Product - This is a common competing cyclization pathway, particularly when using hydrazide precursors.[3]- Presence of water in the reaction mixture.- Conduct the reaction under strictly anhydrous conditions.[3]- Lower the reaction temperature, as this often favors the formation of the triazole over the oxadiazole.[3]
Formation of Isomeric Mixtures (e.g., N-1 vs. N-4 substitution) - For unsubstituted 1,2,4-triazoles, alkylation or arylation can occur at different nitrogen atoms.- The regioselectivity is influenced by the electrophile, base, and solvent.- The choice of catalyst can control regioselectivity. For certain cycloadditions, Ag(I) catalysts favor 1,3-disubstitution, while Cu(II) catalysts favor 1,5-disubstitution.[4][5]- Systematically screen different bases and solvents to optimize for the desired isomer.
Complex Reaction Mixture with Unidentified Byproducts - Decomposition of sensitive functional groups on starting materials or the product.- Side reactions involving the solvent or impurities.- Protect any sensitive functional groups on your starting materials prior to the cyclization reaction.- Use high-purity, inert solvents and ensure all reagents are of high quality.
Poor Regioselectivity in Cycloaddition Reactions - The catalytic system may not be optimal for directing the desired regiochemical outcome.- For the synthesis of 1,5-disubstituted-1,2,4-triazoles from aryl diazonium salts and isocyanides, a copper catalyst is effective.[7][8]- To obtain 1,3-disubstituted-1,2,4-triazoles from the same starting materials, a switch to a silver(I) catalyst is recommended.[7][8]

Quantitative Data Summary

Table 1: Catalyst Effect on Regioselectivity and Yield in the [3+2] Cycloaddition of Aryl Diazonium Salts and Isocyanides.

CatalystProductYieldReference
Ag(I)1,3-disubstituted-1,2,4-triazole88%[7][8]
Copper1,5-disubstituted-1,2,4-triazole79%[7][8]

Table 2: Selected Copper-Catalyzed Syntheses of 1,2,4-Triazoles.

Starting MaterialsCatalyst/Base/OxidantProductYieldReference
Amide and Nitrile[phen-McM-41-CuBr] / O₂3,5-disubstituted-1,2,4-triazole91%[7][8]
Amidine and DMFCuCl₂ / K₃PO₄ / O₂1,3-disubstituted-1,2,4-triazoles85%[7][8]
Amidine and NitrileCuBr / Cs₂CO₃ / Air1H-1,2,4-triazolesup to 81%[9]

Experimental Protocols

Protocol 1: General Procedure for Copper-Catalyzed Synthesis of 3,5-disubstituted-1,2,4-triazoles [7][10]

  • Reagent Preparation: In a reaction vessel, combine the amide (1.0 eq), nitrile (1.2 eq), and the [phen-McM-41-CuBr] catalyst.

  • Solvent Addition: Add the appropriate solvent (e.g., DMF).

  • Reaction Conditions: Heat the mixture under an oxygen (O₂) atmosphere. The optimal temperature and reaction time should be determined by monitoring the reaction's progress via TLC or LC-MS.

  • Work-up: After completion, cool the reaction mixture to room temperature. Dilute with water and extract the product using a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.

Protocol 2: Catalyst-Controlled Regioselective Synthesis of Substituted 1,2,4-triazoles [5][7][8]

  • Reagent Preparation: To a solution of the isocyanide (1.0 eq) in a suitable solvent, add the aryl diazonium salt (1.1 eq).

  • Catalyst Addition:

    • For 1,3-disubstituted products: Add the Ag(I) catalyst (e.g., AgOAc).

    • For 1,5-disubstituted products: Add the Cu(II) catalyst (e.g., Cu(OAc)₂).

  • Reaction Conditions: Stir the reaction mixture at room temperature. Monitor the reaction by TLC until the starting materials are consumed.

  • Work-up and Purification: Upon completion, quench the reaction and use standard extraction and purification techniques to isolate the desired triazole isomer.

Visual Guides

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Combine Starting Materials (e.g., Amidine, Nitrile) add_catalyst Add Catalyst & Base (e.g., CuBr, Cs₂CO₃) start->add_catalyst add_solvent Add Solvent add_catalyst->add_solvent heat Heat under Air/O₂ add_solvent->heat monitor Monitor Progress (TLC / LC-MS) heat->monitor Periodically monitor->heat extract Aqueous Work-up & Extraction monitor->extract Reaction Complete purify Column Chromatography extract->purify product Isolated 1,2,4-Triazole purify->product

Caption: General experimental workflow for a copper-catalyzed 1,2,4-triazole synthesis.

troubleshooting_workflow start Low or No Yield Observed check_purity Verify Purity & Dryness of Starting Materials start->check_purity increase_temp Increase Reaction Temperature Incrementally check_purity->increase_temp Materials OK increase_time Increase Reaction Time increase_temp->increase_time use_microwave Consider Microwave Irradiation increase_time->use_microwave re_evaluate Re-evaluate Reaction (Check TLC for byproducts) use_microwave->re_evaluate success Yield Improved re_evaluate->success Yes failure Still Low Yield: Consult Alternative Routes re_evaluate->failure No

Caption: Troubleshooting workflow for addressing low reaction yield.

regioselectivity_logic reactants Aryl Diazonium Salt + Isocyanide catalyst_choice Catalyst Selection reactants->catalyst_choice ag_catalyst Ag(I) Catalyst (e.g., AgOAc) catalyst_choice->ag_catalyst Selectivity for 1,3-isomer cu_catalyst Cu(II) Catalyst (e.g., Cu(OAc)₂) catalyst_choice->cu_catalyst Selectivity for 1,5-isomer product_1_3 1,3-disubstituted 1,2,4-Triazole ag_catalyst->product_1_3 product_1_5 1,5-disubstituted 1,2,4-Triazole cu_catalyst->product_1_5

Caption: Catalyst-controlled regioselectivity in 1,2,4-triazole synthesis.

References

Technical Support Center: Regioselective Functionalization of the 1,2,4-Triazole Ring

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the regioselective functionalization of the 1,2,4-triazole ring. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Poor Regioselectivity in N-Alkylation

Q: My N-alkylation of an unsubstituted 1,2,4-triazole is yielding a mixture of N-1 and N-4 isomers. How can I improve the regioselectivity?

A: The formation of isomeric mixtures during N-alkylation is a common challenge due to the presence of multiple nucleophilic nitrogen atoms.[1][2] The regioselectivity is influenced by factors such as the electrophile, base, and solvent.[2]

Troubleshooting Steps:

  • Choice of Base and Solvent: Weakly nucleophilic bases like DBU (1,8-Diazabicyclo[11.5.0]undec-7-ene) can improve regioselectivity.[1] The combination of a specific ionic liquid (hexylpyridinium bromide) and potassium carbonate as a base under microwave conditions has been shown to provide excellent yields of the 1-alkyl-1,2,4-triazole isomer.[3]

  • Nature of the Electrophile: The structure of the alkylating agent can influence the site of attack. Steric hindrance around the nitrogen atoms of the triazole and on the electrophile can play a significant role. For instance, in the reaction of 3-benzylsufanyl-5-(1H-indolyl)-1,2,4-triazole with dibromomethane, the –N(1)-CH2-N(2)- isomer was favored due to steric effects.[4][5]

  • Protecting Groups: In some cases, employing a protecting group strategy can direct the alkylation to a specific nitrogen.

  • Reaction Conditions: Lowering the reaction temperature may favor the formation of one isomer over another.[2] Microwave irradiation has been used to shorten reaction times and, in some cases, improve yields and regioselectivity.[3][6]

Issue 2: Undesired N-2 Alkylation

Q: I am observing preferential N-2 alkylation when I desire N-1 or N-4 substitution. Why is this happening and how can I control it?

A: Studies have shown that in the alkylation of S-substituted 1,2,4-triazoles, N(2) alkylated isomers can be preferentially formed.[4] This is often attributed to electronic and steric factors. Theoretical studies, such as AM1, can help explain the observed regioselectivity.[4][5]

Control Strategies:

  • Catalyst Selection: For certain cycloaddition reactions leading to substituted triazoles, the choice of catalyst can dictate the regiochemical outcome. For instance, Ag(I) catalysts can favor the formation of 1,3-disubstituted 1,2,4-triazoles, while Cu(II) catalysis can lead to 1,5-disubstituted isomers.[6][7]

  • Substituent Effects: The electronic nature of substituents on the triazole ring can influence the nucleophilicity of the different nitrogen atoms. Electron-withdrawing groups can decrease the nucleophilicity of adjacent nitrogens, thus directing alkylation to other positions.

Issue 3: Formation of 1,3,4-Oxadiazole as a Side Product

Q: During my synthesis of a 1,2,4-triazole from a hydrazide, I am consistently isolating a 1,3,4-oxadiazole impurity. What causes this and how can it be prevented?

A: The formation of a 1,3,4-oxadiazole is a common side reaction when using hydrazides, arising from a competing cyclization pathway.[2]

Preventative Measures:

  • Anhydrous Conditions: Ensure strictly anhydrous reaction conditions, as the presence of water can promote the formation of the oxadiazole.[2]

  • Temperature Control: Lowering the reaction temperature can favor the desired triazole formation.[2]

  • Choice of Acylating Agent: The nature of the acylating agent can influence the reaction pathway.[2]

Issue 4: Difficulty in C-H Functionalization Regioselectivity

Q: I am attempting a direct C-H arylation of a substituted 1,2,4-triazole and obtaining a mixture of regioisomers. How can I achieve site-selectivity?

A: The regioselectivity of C-H functionalization on the 1,2,4-triazole ring can be challenging. However, strategies utilizing directing groups and specific catalytic systems have been developed.[8][9]

Strategies for Regiocontrol:

  • Directing Groups: The use of directing groups can effectively guide the metal catalyst to a specific C-H bond.[10]

  • Catalyst and Ligand Choice: Palladium and copper-based catalysts are commonly used for C-H functionalization of triazoles.[8][11] The choice of ligands in these catalytic systems is crucial for controlling regioselectivity. For example, a palladium(II) acetate/triphenylphosphine system has been shown to be effective for the C-H arylation of 1,4-disubstituted 1,2,3-triazoles.[12]

  • Electronic Properties: The inherent electronic character of the C-H bonds in the triazole ring allows for regioselective C-H arylation under specific catalytic conditions.[9] Computational studies, such as DFT calculations, can provide insights into the electrostatic potential at different carbon atoms, helping to predict the site of electrophilic attack.[13]

Quantitative Data Summary

Table 1: Influence of Ionic Liquid and Base on N-Alkylation of 1,2,4-Triazole

Ionic LiquidBaseYield (%)
1-butyl-3-methylimidazolium bromideK₂CO₃62
1-hexylpyridinium bromideK₂CO₃88

Data adapted from a study on regioselective alkylation under microwave conditions.[3]

Experimental Protocols

Protocol 1: General Procedure for Regioselective N-Alkylation of 1,2,4-Triazole-3-thiones

This protocol describes a general method for the S-alkylation of 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazole-3-thiones.

Materials:

  • 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazole-3-thione (10.0 mmol)

  • Halogen-containing alkylating agent (12.0 mmol)

  • Ethanol (50 mL)

  • Sodium hydroxide (for alkaline conditions)

Procedure (Alkaline Conditions):

  • Dissolve the 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazole-3-thione in an ethanol solution containing sodium hydroxide.

  • Add the alkylating agent to the solution.

  • Reflux the reaction mixture for 1-2 hours.

  • After cooling, the precipitated product is filtered, washed with deionized water, and dried in vacuo.

  • If a precipitate does not form, the solvent is removed under reduced pressure to yield the product.

  • The crude product can be purified by crystallization from ethanol.

Procedure (Neutral Conditions):

  • Add the 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazole-3-thione (10.0 mmol) and the halogen-containing alkylating agent (12.0 mmol) to 50 mL of ethanol.

  • Reflux the reaction mixture for 3 hours.

  • Follow steps 4-6 from the alkaline conditions procedure for workup and purification. It is noted that S-alkylation occurs selectively but with slightly lower yields under neutral conditions.[14][15]

Protocol 2: Catalyst-Free Regioselective N2-Arylation of 1,2,3-Triazoles

This protocol outlines a method for the N2-arylation of 1,2,3-triazoles using diaryl iodonium salts without a transition-metal catalyst.

Materials:

  • C4- and C5-substituted 1,2,3-triazole

  • Diaryl iodonium salt

  • Sodium carbonate

  • Toluene

Optimized Reaction Conditions:

  • Combine the 1,2,3-triazole, diaryl iodonium salt, and sodium carbonate in toluene.

  • Heat the reaction mixture at 100°C.

  • Monitor the reaction for completion. This method has been shown to give high yields (up to 94%) with excellent N2 selectivity.[16] DFT calculations have indicated that the N2 product is thermodynamically favored.[16]

Visualizations

troubleshooting_workflow start Poor Regioselectivity in N-Alkylation (Mixture of N-1 and N-4 isomers) base_solvent Modify Base/Solvent System - Use weakly nucleophilic base (e.g., DBU) - Consider ionic liquids start->base_solvent Problem Identified electrophile Evaluate Electrophile - Consider steric effects start->electrophile Problem Identified conditions Adjust Reaction Conditions - Lower temperature - Use microwave irradiation start->conditions Problem Identified outcome Improved Regioselectivity base_solvent->outcome Solution electrophile->outcome Solution conditions->outcome Solution

Caption: Troubleshooting workflow for poor regioselectivity in N-alkylation.

reaction_pathway start Hydrazide + Acylating Agent intermediate Reaction Intermediate start->intermediate triazole_path Desired Cyclization Pathway intermediate->triazole_path Anhydrous, Lower Temp. oxadiazole_path Competing Cyclization Pathway (Side Reaction) intermediate->oxadiazole_path Presence of H₂O triazole_product 1,2,4-Triazole triazole_path->triazole_product oxadiazole_product 1,3,4-Oxadiazole oxadiazole_path->oxadiazole_product

Caption: Competing pathways in 1,2,4-triazole synthesis from hydrazides.

References

How to prevent hydrolysis during the synthesis of triazole compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Triazole Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the synthesis of triazole compounds, with a specific focus on preventing unwanted hydrolysis.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of triazole compounds where hydrolysis may be a contributing factor to low yields or the formation of impurities.

Issue 1: Low or No Yield in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reactions

Potential Cause: While the triazole ring itself is highly stable to hydrolysis, low yields in CuAAC reactions can sometimes be attributed to side reactions that are influenced by conditions that might also favor hydrolysis of sensitive functional groups on the substrates.[1][2] The most common issues, however, are related to the catalyst activity, reagent purity, and reaction conditions.[1][2]

Troubleshooting Workflow:

G start Low or No Yield catalyst Is the Cu(I) catalyst active? start->catalyst reagents Are reagents pure and stable? catalyst->reagents Yes solution1 Solution: - Use fresh sodium ascorbate to reduce Cu(II). - Degas solvents to remove oxygen. - Use a stabilizing ligand (e.g., THPTA). catalyst->solution1 No conditions Are reaction conditions optimal? reagents->conditions Yes solution2 Solution: - Check purity by NMR or LC-MS. - Use freshly prepared or purified azides and alkynes. reagents->solution2 No hydrolysis Are starting materials or product susceptible to hydrolysis? conditions->hydrolysis Yes solution3 Solution: - Optimize pH (typically 7-8 for bioconjugation). - Adjust temperature (room temp to 60°C). - Use appropriate solvent (e.g., aqueous buffers, tBuOH/H2O). conditions->solution3 No solution4 Solution: - Protect sensitive functional groups. - Adjust pH to minimize hydrolysis of esters or other groups. - Purify product quickly under neutral conditions. hydrolysis->solution4

Caption: Troubleshooting workflow for low yield in CuAAC reactions.

Issue 2: Presence of Unexpected Byproducts in the Final Product

Potential Cause: The presence of byproducts can arise from various sources, including the hydrolysis of starting materials, intermediates, or the final triazole product if they contain sensitive functional groups like esters or N-acyl groups.

Troubleshooting Steps:

  • Characterize the Byproduct: Use analytical techniques such as LC-MS, and NMR to identify the structure of the byproduct. If the mass corresponds to a hydrolyzed version of your starting material or product, this confirms hydrolysis is occurring.

  • Review Reaction Conditions:

    • pH: For CuAAC reactions, a pH range of 4-12 is generally tolerated, but for biological applications, a pH of 7-8 is common.[1] If your compound contains ester functionalities, acidic or basic conditions can promote their hydrolysis.

    • Temperature: While gentle heating can sometimes improve reaction rates, elevated temperatures can accelerate hydrolysis.

    • Solvent: The presence of water is necessary for hydrolysis. While many click reactions are performed in aqueous media, for highly sensitive substrates, switching to an anhydrous organic solvent might be necessary.

  • Examine Starting Material and Intermediate Stability:

    • N-Acyltriazoles: These intermediates are known to be hydrolytically unstable.[3][4] If your synthetic route involves an N-acyltriazole, it is best to use it immediately in the next step without isolation.

    • Imines: In multicomponent reactions for triazole synthesis, imine intermediates can be susceptible to hydrolysis, especially in the presence of water.[5] Driving the reaction to completion can minimize the impact of imine hydrolysis.

Frequently Asked Questions (FAQs)

Q1: How stable is the 1,2,3-triazole ring to hydrolysis?

A1: The 1,2,3-triazole ring is exceptionally stable to hydrolysis under both acidic and basic conditions, as well as to metabolic degradation and redox conditions.[2][6] Hydrolysis is generally a concern for functional groups attached to the triazole ring, not the ring itself.

Q2: I am synthesizing a triazole with an ester group. How can I prevent its hydrolysis during the reaction and workup?

A2: To prevent ester hydrolysis:

  • Control pH: Maintain a neutral pH during the reaction and workup. If the reaction requires basic or acidic conditions, consider if a milder catalyst or reagent can be used. For CuAAC reactions, a pH of 7-8 is often optimal and generally safe for most esters.[1]

  • Moderate Temperature: Avoid excessive heating. Most CuAAC reactions proceed efficiently at room temperature.

  • Purification: During purification, such as column chromatography, use neutral solvent systems. If an aqueous extraction is necessary, use a neutral buffer.

Q3: My triazole compound contains an N-acyl group and it seems to be decomposing. What is happening and how can I prevent it?

A3: N-acyl-1,2,3-triazoles are known to be sensitive to hydrolysis, which results in the cleavage of the acyl group to yield the corresponding NH-triazole.[3][4] To mitigate this:

  • In situ generation and use: If possible, generate the N-acyl triazole and use it in the subsequent reaction step without isolation.

  • Anhydrous conditions: Perform the reaction under strictly anhydrous conditions to prevent water from hydrolyzing the N-acyl bond.

  • Rapid workup and purification: If isolation is necessary, work quickly and use anhydrous solvents for extraction and chromatography.

Q4: Can I perform a saponification (base-catalyzed hydrolysis) of an ester on a triazole compound without affecting the triazole ring?

A4: Yes, the triazole ring is very stable under basic conditions. You can perform a saponification of an ester group on a triazole-containing molecule. A common procedure involves treating the triazole ester with a base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a mixture of solvents such as tetrahydrofuran (THF) and water.

Experimental Protocols

Protocol 1: General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with pH Control

This protocol is suitable for the synthesis of 1,4-disubstituted 1,2,3-triazoles and includes measures to maintain an optimal pH, which can help prevent hydrolysis of sensitive functional groups.

Materials:

  • Azide-containing compound

  • Alkyne-containing compound

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Phosphate-buffered saline (PBS) at pH 7.4

  • tert-Butanol

Procedure:

  • In a suitable reaction vessel, dissolve the azide (1.0 equivalent) and alkyne (1.0-1.2 equivalents) in a 1:1 mixture of tert-butanol and PBS (pH 7.4).

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.2-0.5 equivalents) in PBS.

  • In another vial, prepare a solution of CuSO₄·5H₂O (0.01-0.05 equivalents) in PBS.

  • Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄·5H₂O solution.

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

ParameterRecommended RangeNotes
pH 7.0 - 8.0Optimal for many CuAAC reactions and helps protect acid/base-labile groups.
Temperature Room Temperature - 40°CHigher temperatures may be needed for sterically hindered substrates but can increase hydrolysis risk.
Solvent t-BuOH/H₂O, DMSO/H₂O, THF/H₂OCo-solvents are used to solubilize organic starting materials in aqueous media.
Protocol 2: Saponification of a Triazole Ester

This protocol describes the base-catalyzed hydrolysis of an ester group on a triazole compound.

Materials:

  • Triazole-ester compound

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF)

  • Water

  • 1 M Hydrochloric acid (HCl)

Procedure:

  • Dissolve the triazole-ester (1.0 equivalent) in a mixture of THF and water (e.g., 3:1 v/v).

  • Add LiOH (1.5-3.0 equivalents) or NaOH to the solution.

  • Stir the reaction mixture at room temperature and monitor the progress by TLC or LC-MS until the starting material is consumed.

  • Carefully acidify the reaction mixture to pH ~3-4 with 1 M HCl to protonate the resulting carboxylate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude carboxylic acid.

  • Purify as needed.

ParameterRecommended ConditionNotes
Base LiOH or NaOHLiOH is often preferred for its higher solubility in mixed aqueous/organic solvents.
Temperature Room TemperatureSaponification is typically efficient at room temperature.
Acidification To pH 3-4Ensures the product is in its neutral carboxylic acid form for extraction.

Visualizations

G cluster_main Hydrolysis Prevention Strategy start Triazole Synthesis with Hydrolyzable Group check_stability Assess Stability of Functional Groups & Intermediates start->check_stability stable Proceed with Standard Protocol check_stability->stable Stable unstable Implement Protective Measures check_stability->unstable Unstable end Purified Triazole Product stable->end control_ph Control pH (Neutral to slightly basic) unstable->control_ph control_temp Control Temperature (Room temp if possible) unstable->control_temp anhydrous Use Anhydrous Conditions unstable->anhydrous protecting_group Use Protecting Groups unstable->protecting_group control_ph->end control_temp->end anhydrous->end protecting_group->end

Caption: A logical workflow for preventing hydrolysis during triazole synthesis.

References

Technical Support Center: Scalable Synthesis of 1H-1,2,4-triazol-5-ylmethanol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scalable synthesis of 1H-1,2,4-triazol-5-ylmethanol and its derivatives.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound derivatives, their probable causes, and recommended solutions.

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Yield of the Desired 1,2,4-Triazole Product 1. Incomplete reaction due to insufficient reaction time or temperature. 2. Purity of starting materials, particularly the hydrazide which can be hygroscopic.[1] 3. Decomposition of starting materials or the product at excessively high temperatures.[1]1. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.[1] Consider a gradual increase in temperature. 2. Ensure all starting materials are pure and thoroughly dried before use.[1] 3. If thermal degradation is suspected, attempt the reaction at a lower temperature for a longer duration.[1]
Formation of 1,3,4-Oxadiazole Side Product This is a frequent side reaction, especially when utilizing hydrazides, and it stems from a competing cyclization pathway.[1]1. Maintain strictly anhydrous (dry) reaction conditions.[1] 2. Lowering the reaction temperature can favor the formation of the desired 1,2,4-triazole.[1]
Complex Reaction Mixture with Multiple Unidentified Byproducts 1. Decomposition of sensitive functional groups on the starting materials or the final product. 2. Side reactions involving the solvent or impurities present in the reagents.[1]1. Protect any sensitive functional groups on your starting materials before proceeding with the reaction. 2. Utilize high-purity, inert solvents and ensure all reagents are of high quality.[1]
Poor Regioselectivity (Formation of Isomeric Mixtures) Alkylation of the 1,2,4-triazole ring can occur at different nitrogen atoms (N-1 or N-4), leading to a mixture of isomers. The choice of electrophile, base, and solvent can influence the outcome.[1]1. The choice of catalyst can be critical in controlling regioselectivity. For instance, in certain cycloaddition reactions, specific catalysts can direct the reaction to the desired isomer.[1]
Difficulties in Product Purification and Isolation 1. The polar nature of the hydroxyl group in the target molecule can lead to poor solubility in common organic solvents, making extraction and chromatography challenging. 2. The product may be thermally unstable, limiting the use of high-temperature purification techniques like distillation.1. For polar compounds, consider using reversed-phase chromatography or employing a more polar eluent system in normal-phase chromatography. Recrystallization from a suitable solvent system can also be effective.[2][3] 2. If the product is a solid, recrystallization is a suitable method for purification.[4] For non-volatile solids, this can be a highly effective technique.[4]

Frequently Asked Questions (FAQs)

Q1: What are the most common scalable methods for synthesizing the 1H-1,2,4-triazole ring?

A1: Several methods are employed for the large-scale synthesis of 1,2,4-triazoles. A widely used approach involves the condensation of amidines with hydrazines.[5][6] Another common method is the reaction of hydrazides with various reagents.[7] For industrial applications, one-pot, multi-component reactions are often favored due to their efficiency and reduced waste.[8]

Q2: How does temperature affect the yield and purity of the 1,2,4-triazol-5-ylmethanol product?

A2: Temperature is a critical parameter in 1,2,4-triazole synthesis. Increasing the temperature can enhance the reaction rate and, up to a certain point, the yield. However, excessively high temperatures can lead to the degradation of reactants or the desired product and promote the formation of side products like 1,3,4-oxadiazoles.[1] In some cases, lower temperatures may be optimal for achieving higher yields and purity.

Q3: What are the key considerations for the purification of polar this compound derivatives?

A3: The purification of these polar, often crystalline, compounds typically involves recrystallization or chromatography.[2][4] Key considerations include:

  • Solvent Selection for Recrystallization: The ideal solvent will dissolve the compound at an elevated temperature but not at room temperature, allowing for the formation of pure crystals upon cooling.[3]

  • Chromatography: Normal-phase column chromatography using silica gel is a common technique.[2] For highly polar compounds, reversed-phase chromatography might be more effective. The choice of the mobile phase is crucial and often requires optimization.[2]

Q4: Can microwave-assisted synthesis be used for preparing these derivatives?

A4: Yes, microwave-assisted synthesis can be a valuable tool. It can significantly shorten reaction times, from hours to minutes, and in some instances, improve yields and lead to cleaner reactions with fewer byproducts.[1]

Experimental Protocols

Protocol 1: General One-Pot Synthesis of 1,3,5-Trisubstituted 1,2,4-Triazoles

This protocol is adapted from a general method for the synthesis of 1,3,5-trisubstituted 1,2,4-triazoles.[9]

Materials:

  • Carboxylic acid

  • Primary amidine hydrochloride

  • Monosubstituted hydrazine

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Acetic acid

  • Acetonitrile (ACN)

Procedure:

  • To a solution of the carboxylic acid (1.0 equiv) in acetonitrile, add HATU (1.1 equiv) and DIPEA (2.2 equiv).

  • Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • Add the primary amidine hydrochloride (1.1 equiv) to the reaction mixture.

  • Stir at room temperature for 2 hours.

  • Add the monosubstituted hydrazine (1.5 equiv) and acetic acid (10 equiv).

  • Heat the reaction mixture to 80 °C and stir for 3 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography on silica gel.

Data Presentation

Table 1: Reaction Conditions for the Synthesis of 1,3,5-Trisubstituted 1,2,4-Triazoles

EntryCarboxylic AcidAmidineHydrazineYield (%)
14-Propoxybenzoic acidBenzamidine HClIsopropylhydrazine90
2Cyclohexanecarboxylic acidBenzamidine HClIsopropylhydrazine85
3Acetic acid4-Chlorobenzamidine HClPhenylhydrazine78

Data is illustrative and based on general procedures. Actual yields may vary depending on specific substrates and reaction conditions.

Visualizations

experimental_workflow cluster_activation Step 1: Carboxylic Acid Activation cluster_amidine_addition Step 2: Amidine Coupling cluster_cyclization Step 3: Cyclization cluster_workup Step 4: Workup & Purification start Carboxylic Acid + HATU + DIPEA in ACN activated_acid Activated Carboxylic Acid start->activated_acid 15 min, RT acyl_amidine Acyl Amidine Intermediate activated_acid->acyl_amidine 2 h, RT amidine Primary Amidine HCl amidine->acyl_amidine triazole 1,3,5-Trisubstituted 1,2,4-Triazole acyl_amidine->triazole 3 h, 80°C hydrazine Monosubstituted Hydrazine + Acetic Acid hydrazine->triazole purification Concentration & Flash Chromatography triazole->purification final_product Pure Product purification->final_product

Caption: One-pot synthesis workflow for 1,3,5-trisubstituted 1,2,4-triazoles.

troubleshooting_logic start Low or No Product Yield cause1 Incomplete Reaction? start->cause1 cause2 Starting Material Purity? start->cause2 cause3 Decomposition? start->cause3 solution1 Increase Time/Temp Monitor by TLC/LC-MS cause1->solution1 Yes solution2 Ensure Pure & Dry Starting Materials cause2->solution2 Yes solution3 Lower Reaction Temperature cause3->solution3 Yes

Caption: Troubleshooting logic for low product yield in 1,2,4-triazole synthesis.

References

Troubleshooting common issues in 1,2,4-triazole characterization

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the characterization of 1,2,4-triazole derivatives.

General Characterization Workflow

A comprehensive characterization of 1,2,4-triazole derivatives relies on a combination of spectroscopic and analytical techniques to confirm identity, purity, and structure.

start Synthesized 1,2,4-Triazole Product tlc TLC/LCMS (Purity Check) start->tlc purification Purification (Column/Recrystallization) tlc->purification Impure? nmr NMR Spectroscopy (¹H, ¹³C, 2D) tlc->nmr Pure? purification->tlc ms Mass Spectrometry (Confirm Mass) nmr->ms ftir FT-IR Spectroscopy (Functional Groups) ms->ftir final_structure Proposed Structure ftir->final_structure xray Single Crystal X-ray Crystallography (Definitive Structure) final_structure->xray Ambiguity or New Scaffold? final_confirmation Confirmed Structure final_structure->final_confirmation Structure Consistent? xray->final_confirmation

Caption: General workflow for the characterization of 1,2,4-triazole derivatives.

FAQs and Troubleshooting in NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) is a primary tool for the structural elucidation of 1,2,4-triazoles. However, their unique electronic properties and potential for tautomerism can lead to challenges in spectral interpretation.

Q1: What are the typical ¹H and ¹³C NMR chemical shifts for the 1,2,4-triazole ring?

A1: Chemical shifts are influenced by the substitution pattern, solvent, and the nature of substituents. However, general ranges can be expected. The C-H proton of the triazole ring typically appears as a singlet in the aromatic region of the ¹H NMR spectrum, often between 7.0 and 9.0 ppm.

Atom Typical Chemical Shift Range (ppm) Notes
¹H NMR
Triazole C-H7.0 - 9.0Can be broader due to exchange or quadrupolar effects from adjacent nitrogen atoms.
Triazole N-H11.0 - 15.0Often a broad singlet; may not be observed if exchange is rapid. Disappears upon D₂O exchange.
¹³C NMR
Triazole C-H140 - 155
Triazole C-Substituted145 - 170Highly dependent on the substituent.

Q2: The signal for my triazole C-H proton is missing or very broad. What is the likely cause?

A2: Several factors can cause a broad or absent C-H signal on the triazole ring. These include proton exchange, quadrupolar broadening from adjacent ¹⁴N atoms, and the presence of tautomers. Tautomerism, where a proton can reside on different nitrogen atoms, can complicate NMR spectra.[1][2]

start Problem: Missing or Broad Triazole C-H Signal cause1 Proton Exchange (with acidic/basic impurities or water) start->cause1 cause2 ¹⁴N Quadrupolar Broadening start->cause2 cause3 Tautomerism or Isomeric Mixture start->cause3 solution1 Use dry NMR solvent and pure sample. cause1->solution1 solution2 Acquire spectrum at different temperatures (low temp may sharpen). cause2->solution2 solution3 Use ¹⁵N-labeled material (if possible) or perform ¹⁵N NMR. cause2->solution3 solution4 Use 2D NMR (HMBC/HSQC) to correlate to carbons. Consider pH adjustment. cause3->solution4

Caption: Troubleshooting workflow for a missing or broad triazole C-H NMR signal.

Q3: The signals for my long aliphatic chain substituent are overlapping. How can I assign them?

A3: Long aliphatic chains result in significant signal overlap in the 1.2-1.6 ppm region of a 1D ¹H NMR spectrum, making individual assignment difficult. Two-dimensional (2D) NMR techniques are essential for resolving these signals.

  • COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the chain.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to its directly attached carbon.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is useful for connecting the chain to the triazole ring.

FAQs and Troubleshooting in Mass Spectrometry

Mass spectrometry (MS) is critical for confirming the molecular weight and providing structural information through fragmentation analysis. The fragmentation of the 1,2,4-triazole ring is influenced by the ionization method and the nature of its substituents.[3]

Q1: What are the characteristic fragmentation patterns for 1,2,4-triazoles?

A1: Fragmentation pathways are highly dependent on the ionization technique (e.g., EI vs. ESI) and substituents.

  • Electron Ionization (EI): Often leads to ring cleavage. A common fragmentation of the unsubstituted 1H-1,2,4-triazole involves the loss of HCN, resulting in a major fragment ion at m/z 42.[3] Another potential fragmentation is the loss of a nitrogen molecule (N₂).[3]

  • Electrospray Ionization (ESI): This is a softer ionization technique. Fragmentation can be induced by increasing the fragmentor voltage.[4][5] Common pathways include the loss of substituents or cleavage of the bonds between the substituent and the triazole ring.

parent Substituted 1,2,4-Triazole [M]⁺ or [M+H]⁺ loss_r Loss of Substituent [M-R]⁺ parent->loss_r Common in ESI loss_n2 Loss of N₂ [M-28]⁺ parent->loss_n2 Common in EI loss_hcn Loss of HCN [M-27]⁺ parent->loss_hcn Common in EI fragment_r Substituent Fragment [R]⁺ parent->fragment_r Cleavage

Caption: Generalized mass spectrometry fragmentation pathways for 1,2,4-triazoles.

Q2: How can I interpret the mass spectra of 1,2,4-triazole-3-thiones?

A2: ESI-MS studies of 1,2,4-triazole-3-thiones show that fragmentation patterns can be effectively elucidated by varying the fragmentor voltage.[4][5] This technique helps to systematically break down the molecule and understand its structure based on the resulting fragments.

Substituent Type Common Neutral Loss / Fragment Ion (m/z) Reference
UnsubstitutedLoss of HCN (m/z 42 from M⁺ at m/z 69)[3]
GlucopyranosylFragments at m/z 331, 127, 109[6]
Amino DerivativesFragment at m/z 60[6]
General Alkyl/ArylLoss of substituent (R) or formation of [R]⁺[3]

FAQs and Troubleshooting in X-ray Crystallography

Single-crystal X-ray crystallography provides the most definitive evidence of a molecule's three-dimensional structure, including bond lengths, angles, and stereochemistry.[7]

Q1: Why is X-ray crystallography considered the "gold standard" for 1,2,4-triazole characterization?

A1: Unlike spectroscopic methods that provide data on the molecule's properties (which are then interpreted to infer a structure), X-ray crystallography directly maps the electron density to generate a precise 3D model.[7] This is crucial for:

  • Unambiguous Isomer Determination: Differentiating between N-1, N-2, or N-4 substituted isomers.

  • Absolute Stereochemistry: Resolving the configuration of chiral centers.[7]

  • Conformational Analysis: Defining the molecule's preferred shape in the solid state.[7]

Q2: My crystal structure seems different from what my NMR data suggests. Why could this be?

A2: This discrepancy arises because NMR analyzes molecules in the solution state, while X-ray crystallography analyzes them in the solid state.[7]

  • Tautomers: A single tautomer might be preferred and crystallize in the solid state, while multiple tautomers could exist in equilibrium in solution.

  • Conformational Differences: The conformation (spatial arrangement) of flexible substituents can differ between the free-moving solution state and the packed crystal lattice.

  • Intermolecular Interactions: Hydrogen bonding and crystal packing forces in the solid state can influence the observed structure.[7]

Experimental Protocols

Protocol 1: Standard ¹H NMR Sample Preparation

  • Sample Weighing: Accurately weigh 2-5 mg of the purified 1,2,4-triazole derivative.

  • Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in a clean NMR tube.[8] DMSO-d₆ is often a good choice as it can dissolve a wide range of compounds and its residual water peak does not overlap with many signals.

  • Dissolution: Ensure the sample is fully dissolved. Gentle vortexing or sonication may be required.

  • Data Acquisition: Record the ¹H NMR spectrum on a high-resolution NMR spectrometer. Acquire a ¹³C NMR spectrum and consider 2D experiments (COSY, HSQC, HMBC) if the structure is complex or requires unambiguous assignment.[8][9]

Protocol 2: LC-ESI-MS Analysis This protocol is a general guideline and may require optimization.

  • Instrumentation: An HPLC system coupled to a mass spectrometer with an Electrospray Ionization (ESI) source.[3][4]

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like acetonitrile or methanol. Further dilute to a final concentration of 1-10 µg/mL with the mobile phase.

  • Chromatographic Conditions:

    • Column: A standard C18 reversed-phase column (e.g., Zorbax SB C18, 4.6 × 30 mm, 1.8 µm).[3]

    • Mobile Phase: A mixture of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B). An isocratic or gradient elution can be used.[3]

    • Flow Rate: 0.4 mL/min.[3]

    • Column Temperature: 40 °C.[3]

  • Mass Spectrometer Conditions (Positive Ion Mode):

    • Ion Source: API-ES (Electrospray Ionization).[3]

    • Drying Gas: Nitrogen at 10 L/min.[3]

    • Capillary Voltage: 4000 V.[3]

    • Fragmentor Voltage: Acquire data at different voltages (e.g., 0 V, 100 V, 200 V) to induce and analyze fragmentation.[3][4]

    • Scan Range: m/z 100–1000.[3]

Protocol 3: Workflow for Single-Crystal X-ray Crystallography

  • Crystal Growth: Grow a high-quality single crystal of the 1,2,4-triazole derivative. This is often the most challenging step and may require screening various solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Crystal Mounting: Select and mount a suitable crystal on the goniometer of a single-crystal X-ray diffractometer.

  • Data Collection: Collect diffraction data by irradiating the crystal with monochromatic X-rays.

  • Data Processing: Process the collected diffraction intensities to correct for experimental factors and determine the unit cell parameters and space group.[7]

  • Structure Solution and Refinement: Solve the "phase problem" using computational methods to generate an initial electron density map and build a preliminary atomic model. Refine this model against the experimental data to obtain the final, precise 3D structure.[7]

References

Technical Support Center: Separation of Substituted 1,2,4-Triazole Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the separation of substituted 1,2,4-triazole isomers.

Troubleshooting Guides

This section provides solutions to common problems encountered during the separation of 1,2,4-triazole isomers.

Chromatography Issues

Question: I am seeing poor or no separation between my 1,2,4-triazole regioisomers (e.g., N1- vs. N4-substituted) on a normal-phase silica column. What should I do?

Answer: Poor separation of regioisomers on silica gel is a common challenge due to their similar polarities. Here are several troubleshooting steps:

  • Optimize Your Mobile Phase: A single-solvent system may not provide sufficient selectivity. It is recommended to use a multi-component mobile phase and vary the solvent ratios. For instance, a gradient elution from a non-polar solvent like hexane to a more polar solvent such as ethyl acetate can be effective.[1] Adding a small amount of a more polar solvent like methanol or a modifier like acetic acid (for basic compounds) can also improve separation.

  • Consider a Different Stationary Phase: If optimizing the mobile phase doesn't work, consider switching to a different stationary phase. Options include:

    • Reverse-Phase Chromatography (e.g., C18 column): This is a powerful alternative, especially for less polar triazole derivatives.[2]

    • Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is well-suited for separating polar compounds.[2][3]

  • Preparative TLC: For small-scale separations, preparative Thin Layer Chromatography (TLC) can be effective. Running the plate multiple times can gradually improve the separation of regioisomers.

Question: My chiral separation of 1,2,4-triazole enantiomers on a Chiral Stationary Phase (CSP) column shows poor resolution. How can I improve it?

Answer: Achieving good resolution in chiral separations often requires careful optimization of several parameters.[4]

  • Lower the Temperature: Generally, lower temperatures enhance the subtle molecular interactions responsible for chiral recognition, leading to better separation.[4]

  • Optimize the Mobile Phase:

    • The choice of alcohol (e.g., isopropanol, ethanol) and its concentration in the mobile phase (often mixed with n-hexane) is critical. A typical mobile phase composition is a mixture of iso-propyl alcohol and n-hexane (e.g., 20:80, v/v).[5]

    • For basic compounds, adding a small amount of a basic modifier like diethylamine (DEA) can improve peak shape and resolution. For acidic compounds, an acidic modifier like trifluoroacetic acid (TFA) may be beneficial.[4]

  • Reduce the Flow Rate: A lower flow rate increases the interaction time of the enantiomers with the CSP, which can lead to better resolution.

  • Check Column Health: A contaminated or degraded column can lead to poor performance. Flush the column with an appropriate strong solvent as recommended by the manufacturer.[4][6]

Question: I am observing peak tailing for my 1,2,4-triazole compounds in HPLC. What is the cause and how can I fix it?

Answer: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase or by column overload.

  • Adjust Mobile Phase pH: For basic 1,2,4-triazole derivatives, secondary interactions with residual silanol groups on the silica-based stationary phase can cause tailing. Adding a basic modifier like 0.1% DEA to the mobile phase can mitigate this.[4] For acidic derivatives, ensure the mobile phase pH keeps the analyte in its protonated form; adding 0.1% TFA can help.[4]

  • Check for Column Overload: Injecting too concentrated a sample can lead to peak tailing. Try diluting your sample and re-injecting. If the peak shape improves, you were likely overloading the column.[4]

  • Use a Healthier Column: An old or contaminated column can also be the culprit. Try washing the column according to the manufacturer's instructions or replace it if necessary.[4][6]

Crystallization Issues

Question: My 1,2,4-triazole isomers are co-crystallizing, preventing their separation. What can I do?

Answer: Co-crystallization is a significant hurdle when isomers have very similar structures and properties. Here are some strategies to overcome this:

  • Solvent Screening: The choice of solvent is crucial.[7] Systematically screen a wide range of solvents with different polarities and hydrogen bonding capabilities. The ideal solvent will have a significant difference in solubility for the two isomers at different temperatures.

  • Mixed Solvent Systems: If a single solvent is not effective, a mixed solvent system can provide better selectivity. Dissolve the mixture in a "good" solvent (in which it is highly soluble) and then slowly add an "anti-solvent" (in which it is poorly soluble) dropwise at a higher temperature until turbidity is observed. Then, clarify by gentle heating and allow to cool slowly.[7]

  • Vary Cooling Rate: A very slow cooling process can sometimes favor the crystallization of one isomer over the other.

  • Seeding: If you have a pure crystal of the desired isomer, you can use it as a seed crystal to induce the crystallization of that specific isomer from the saturated solution.

Question: I am getting a very low yield after recrystallizing my substituted 1,2,4-triazole. How can I improve the recovery?

Answer: Low recovery in recrystallization is a common problem that can often be addressed by optimizing the procedure.[7]

  • Minimize the Amount of Hot Solvent: Using an excessive amount of solvent to dissolve the crude product is a primary cause of low yield, as a significant amount of the product will remain in the mother liquor. Use just enough hot solvent to dissolve the compound.

  • Cool the Solution Thoroughly: Ensure the solution is cooled to a sufficiently low temperature (e.g., in an ice bath or freezer) to maximize the precipitation of the product. Be cautious, as very low temperatures might also cause impurities to precipitate.[7]

  • Prevent Premature Crystallization: If the product crystallizes too early (e.g., in the funnel during hot filtration), pre-heat the filtration apparatus.[7]

  • Recover from Mother Liquor: Concentrate the filtrate (mother liquor) by evaporating some of the solvent and cool it again to obtain a second crop of crystals.

Frequently Asked Questions (FAQs)

What are the most common types of isomers for substituted 1,2,4-triazoles?

Substituted 1,2,4-triazoles can exist as several types of isomers, including:

  • Regioisomers: These isomers differ in the position of the substituents on the triazole ring. A common example is the formation of both N1- and N4-substituted isomers during alkylation reactions.[8]

  • Enantiomers: If a substituent or the overall molecule contains a chiral center, the 1,2,4-triazole derivative will exist as a pair of enantiomers.[5]

  • Tautomers: 1,2,4-triazoles can exist in different tautomeric forms, such as the 1H- and 4H-tautomers, which can be challenging to separate due to their rapid interconversion.[9]

Which chromatographic method is best for separating regioisomers?

Both normal-phase and reverse-phase HPLC can be effective for separating regioisomers of substituted 1,2,4-triazoles. The choice depends on the polarity of the specific isomers. For preparative scale, silica gel flash chromatography is also a common and effective method.[1]

What type of column is recommended for chiral separation of 1,2,4-triazoles?

For the separation of enantiomers, a Chiral Stationary Phase (CSP) column is necessary. Polysaccharide-based CSPs, such as those with cellulose or amylose derivatives, are widely used and have shown good selectivity for various chiral compounds, including 1,2,4-triazole derivatives.[5]

Can I use distillation to separate 1,2,4-triazole isomers?

Distillation can be a viable method for separating some regioisomers, particularly if they have sufficiently different boiling points. This has been reported for the separation of N1 and N3 alkylated products. However, for many complex substituted triazoles, this method may not be suitable due to high boiling points or thermal instability.

Quantitative Data

Table 1: HPLC Methods for Separation of 1,2,4-Triazole Derivatives

Analyte(s)HPLC ColumnMobile PhaseFlow Rate (mL/min)DetectionReference
Voriconazole, Posaconazole, ItraconazoleC18Isocratic: Acetonitrile/WaterNot SpecifiedUV[2]
Polar 1,2,4-Triazole DerivativesHILICGradient: Acetonitrile/Aqueous Buffer (e.g., 10 mM Ammonium Formate, pH 3)Not SpecifiedUV or MS[2]
1,2,4-TriazolePrimesep 100 (Mixed-mode)Isocratic: Water/Acetonitrile/Sulfuric AcidNot SpecifiedUV[10]
16 Novel Chiral 1-1,2,4-Triazole CompoundsCapillary Chiral OD ColumnIsocratic: iso-Propyl alcohol/n-hexane (20:80, V/V)0.030UV (223 nm)[5]
3-Mercapto-1,2,4-triazoleNewcrom R1 (or equivalent C18)Acetonitrile/Water/Phosphoric Acid (or Formic Acid for MS)Not SpecifiedUV[11]

Experimental Protocols

Protocol 1: General Procedure for Reversed-Phase HPLC Separation of 1,2,4-Triazole Regioisomers

  • System Preparation:

    • Use an HPLC system equipped with a UV detector.

    • Equilibrate a C18 column (e.g., 4.6 x 150 mm, 5 µm) with the mobile phase.[2]

  • Mobile Phase Preparation:

    • Prepare a mobile phase consisting of an appropriate ratio of HPLC-grade acetonitrile and water (e.g., 60:40 v/v).[2] The optimal ratio should be determined experimentally.

    • Degas the mobile phase before use.

  • Standard and Sample Preparation:

    • Prepare a stock solution of your 1,2,4-triazole isomer mixture in a suitable solvent (e.g., methanol or acetonitrile).

    • Prepare a series of working standards by diluting the stock solution.

    • Dissolve the sample in the mobile phase or a compatible solvent.

    • Filter all solutions through a 0.45 µm syringe filter before injection.[2]

  • Chromatographic Analysis:

    • Inject the standard and sample solutions.

    • Monitor the separation at the wavelength of maximum absorbance for your compounds (e.g., ~260 nm).[2]

    • Develop a gradient elution method if isocratic elution does not provide adequate separation.

Protocol 2: General Procedure for Fractional Crystallization of 1,2,4-Triazole Isomers

  • Solvent Selection:

    • Perform small-scale solubility tests to find a suitable solvent or solvent pair. An ideal single solvent should dissolve the isomer mixture well at its boiling point but poorly at low temperatures.[7] For a solvent pair, one solvent should be a "good" solvent and the other an "anti-solvent".

  • Dissolution:

    • Place the crude isomer mixture in an Erlenmeyer flask.

    • Add a minimal amount of the hot solvent (or the "good" solvent) to completely dissolve the solid.[7]

  • Crystallization (Single Solvent):

    • Allow the solution to cool slowly to room temperature.

    • If no crystals form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.

  • Crystallization (Mixed Solvent):

    • While the solution in the "good" solvent is hot, add the "anti-solvent" dropwise until the solution becomes cloudy.

    • Add a few drops of the "good" solvent back until the solution is clear again.

    • Allow the solution to cool slowly.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals thoroughly.

Visualizations

Separation_Workflow cluster_start Isomer Mixture cluster_methods Separation Methods cluster_chromo Chromatography Options cluster_cryst Crystallization Techniques cluster_end Outcome IsomerMixture Mixture of 1,2,4-Triazole Isomers Chromatography Chromatography IsomerMixture->Chromatography Choose method Crystallization Crystallization IsomerMixture->Crystallization Choose method Distillation Distillation (if applicable) IsomerMixture->Distillation Choose method HPLC HPLC (Analytical/Preparative) Chromatography->HPLC Flash Flash Chromatography Chromatography->Flash TLC Preparative TLC Chromatography->TLC SingleSolvent Single Solvent Crystallization->SingleSolvent MixedSolvent Mixed Solvent Crystallization->MixedSolvent PureIsomers Pure Isomers Distillation->PureIsomers Purification HPLC->PureIsomers Purification Flash->PureIsomers Purification TLC->PureIsomers Purification SingleSolvent->PureIsomers Purification MixedSolvent->PureIsomers Purification

Caption: General workflow for the separation of 1,2,4-triazole isomers.

Troubleshooting_HPLC Start Poor HPLC Separation CheckMobilePhase Optimize Mobile Phase (Gradient, Additives) Start->CheckMobilePhase Is mobile phase optimized? CheckColumn Change Stationary Phase (e.g., RP, HILIC, Chiral) CheckMobilePhase->CheckColumn No Improvement GoodSeparation Good Separation CheckMobilePhase->GoodSeparation Improvement CheckTempFlow Adjust Temperature and Flow Rate CheckColumn->CheckTempFlow No Improvement CheckColumn->GoodSeparation Improvement CheckSample Check for Column Overload CheckTempFlow->CheckSample No Improvement CheckTempFlow->GoodSeparation Improvement CheckSample->GoodSeparation Improvement

References

Technical Support Center: Enhancing the Stability of 1,2,4-Triazole Intermediates in Multi-Step Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of molecules containing a 1,2,4-triazole core is a common yet often challenging endeavor. The stability of 1,2,4-triazole intermediates can be a critical factor influencing the overall yield and purity of the final product. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during the multi-step synthesis of 1,2,4-triazole-containing compounds.

Troubleshooting Guides

This section is designed to help you troubleshoot common problems related to the instability of 1,2,4-triazole intermediates. The guides are presented in a question-and-answer format to directly address issues you may be facing in the lab.

Issue 1: Low Yield or Complete Absence of the Desired 1,2,4-Triazole Product

Question: My reaction to form the 1,2,4-triazole intermediate is resulting in a very low yield, or I'm not seeing my product at all. What could be the cause and how can I fix it?

Answer:

Several factors could be contributing to a low or nonexistent yield of your 1,2,4-triazole intermediate. Here's a step-by-step troubleshooting guide:

  • Incomplete Reaction: The reaction may not be going to completion due to insufficient reaction time or temperature.

    • Solution: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Gradually increase the reaction temperature in 10-20°C increments and/or extend the reaction time until the starting materials are consumed. For sluggish reactions, consider using microwave irradiation, which can sometimes improve yields and significantly reduce reaction times.[1]

  • Decomposition of Starting Materials or Product: High reaction temperatures can lead to the degradation of your starting materials or the desired 1,2,4-triazole product itself.[1]

    • Solution: If you suspect thermal decomposition, try running the reaction at a lower temperature for a longer duration.[1] Ensure your starting materials are pure and dry, as impurities can catalyze decomposition.

  • Suboptimal Reaction Conditions: The choice of solvent, base, or catalyst can significantly impact the reaction outcome.

    • Solution: Screen different solvents to ensure adequate solubility of your reactants. The choice of base is also crucial; for instance, in some copper-catalyzed syntheses of 1,2,4-triazoles from amidines, organic bases like DBU have been shown to be effective.

Issue 2: Formation of an Unexpected Side Product, a 1,3,4-Oxadiazole

Question: I'm observing a significant amount of a 1,3,4-oxadiazole side product in my reaction mixture. How can I minimize its formation?

Answer:

The formation of a 1,3,4-oxadiazole is a common side reaction, especially when using hydrazides as starting materials. This occurs due to a competing cyclization pathway.[1] Here are some strategies to favor the formation of the desired 1,2,4-triazole:

  • Anhydrous Conditions: The presence of water can promote the formation of the oxadiazole.

    • Solution: Ensure that your reaction is performed under strictly anhydrous conditions. Use dry solvents and reagents, and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]

  • Reaction Temperature: Higher temperatures can sometimes favor the oxadiazole pathway.

    • Solution: Lowering the reaction temperature can help to selectively form the triazole.[1]

  • Acylating Agent: The nature of the acylating agent used can influence the reaction pathway.

    • Solution: If possible, experiment with different acylating agents to see if the formation of the side product can be minimized.

Issue 3: Formation of Isomeric Mixtures

Question: My reaction is producing a mixture of N-1 and N-4 alkylated 1,2,4-triazole isomers. How can I improve the regioselectivity?

Answer:

For unsubstituted 1,2,4-triazoles, alkylation can occur at both the N-1 and N-4 positions, leading to a mixture of products. The regioselectivity is influenced by several factors.

  • Reaction Conditions: The choice of electrophile, base, and solvent all play a role in determining the isomeric ratio.

    • Solution: Altering these parameters can shift the equilibrium towards the desired isomer. For example, in certain cycloaddition reactions, the use of specific catalysts, such as Ag(I) catalysts, can control regioselectivity.[1]

  • Protecting Groups: A more robust strategy is to use a protecting group to block one of the nitrogen atoms, forcing the reaction to occur at the desired position.

    • Solution: The trityl (Tr) and Boc (tert-butyloxycarbonyl) groups are commonly used for this purpose. After the desired reaction, the protecting group can be removed.

Frequently Asked Questions (FAQs)

Q1: How can I improve the thermal stability of my 1,2,4-triazole intermediate?

A1: High temperatures can lead to thermal rearrangement or decomposition of the 1,2,4-triazole ring.[1] If your synthesis requires elevated temperatures, consider using a protecting group to stabilize the triazole ring. Additionally, minimizing reaction times at high temperatures by using techniques like microwave synthesis can be beneficial.

Q2: What are the best practices for storing unstable 1,2,4-triazole intermediates?

A2: Proper storage is crucial for preventing the degradation of your intermediates. Store them in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., nitrogen or argon) to protect them from moisture and oxygen. Ensure that the storage container is well-sealed.

Q3: My 1,2,4-triazole intermediate appears to be degrading during purification. What can I do?

A3: If you suspect degradation during purification, try using milder conditions. Avoid strong acids or bases during workup and chromatography. Use a neutral work-up followed by chromatography on silica gel. When removing solvents, use a rotary evaporator at reduced pressure and a moderate temperature to avoid excessive heating.

Q4: Are there any general guidelines for handling reactive precursors used in 1,2,4-triazole synthesis?

A4: Yes, many syntheses of 1,2,4-triazoles involve reactive reagents like hydrazine and its derivatives. These should be handled with care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses. Unreacted reagents should be quenched safely. A general procedure for quenching water-reactive materials involves creating a dilute suspension in an inert solvent and slowly adding a quenching agent like isopropanol, followed by water.[2] Always consult the safety data sheet (SDS) for specific handling and quenching procedures for each reagent.

Data Presentation

Table 1: Thermal Stability of Substituted 1,2,4-Triazole Derivatives

This table summarizes the decomposition temperatures of various 1,2,4-triazole derivatives, providing an indication of their thermal stability.

CompoundSubstituent(s)Decomposition Onset (°C)Decomposition Peak (°C)
13-amino168223
23-ylidene-nitramide164209
35-amino, 3-yl-acetic acid-212
4Annelated triazinones-241-296

Data compiled from multiple sources providing thermal analysis of different 1,2,4-triazole derivatives.[3][4][5]

Experimental Protocols

Protocol 1: General Procedure for N-Boc Protection of Amines

This protocol describes a general method for the protection of an amine functional group with a tert-butyloxycarbonyl (Boc) group, which can be adapted for the protection of the 1,2,4-triazole nitrogen.

Materials:

  • Amine-containing substrate (e.g., your 1,2,4-triazole intermediate)

  • Di-tert-butyl dicarbonate (Boc₂O) (2-3 equivalents)

  • Base (e.g., sodium hydroxide, 4-dimethylaminopyridine (DMAP)) (1-1.5 equivalents)

  • Solvent (e.g., water, THF, acetonitrile)

Procedure:

  • Prepare a solution of the amine-containing substrate in the chosen solvent.

  • Add the base to the solution.

  • Add 2-3 equivalents of Boc₂O to the reaction mixture.

  • Stir the reaction at room temperature or with moderate heating (e.g., 40°C).

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, quench the reaction with water.

  • Extract the product with a suitable organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the Boc-protected product.

This is a general protocol and may require optimization for specific substrates.[6]

Protocol 2: General Procedure for the Deprotection of a Boc-Protected Amine

This protocol outlines a common method for the removal of the Boc protecting group under acidic conditions.

Materials:

  • Boc-protected substrate

  • Acid (e.g., Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl))

  • Solvent (e.g., Dichloromethane (DCM), Ethyl acetate, or 1,4-Dioxane)

Procedure:

  • Dissolve the Boc-protected substrate in the chosen solvent.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add the acid (e.g., an equal volume of TFA to the solvent, or a solution of HCl in dioxane).

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Concentrate the solution under reduced pressure.

  • If the free amine is desired, the resulting salt can be neutralized by washing with a saturated aqueous solution of a weak base like sodium bicarbonate.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate to yield the deprotected amine.

Caution: Strong acids like TFA are corrosive and should be handled with care in a fume hood.[6]

Visualizations

experimental_workflow cluster_synthesis Multi-Step Synthesis cluster_troubleshooting Troubleshooting Loop start Starting Materials intermediate Unstable 1,2,4-Triazole Intermediate start->intermediate Synthesis product Final Product intermediate->product Further Reactions instability Stability Issue (Low Yield, Side Products) intermediate->instability Degradation/ Side Reactions stabilization Implement Stabilization Strategy instability->stabilization analysis Analyze Outcome (TLC, LC-MS) stabilization->analysis analysis->intermediate Issue Resolved analysis->instability Issue Persists

Caption: Experimental workflow for multi-step synthesis involving unstable 1,2,4-triazole intermediates and a troubleshooting loop for addressing stability issues.

degradation_pathways cluster_conditions Adverse Conditions triazole 1,2,4-Triazole Intermediate rearrangement Thermal Rearrangement (Isomers) triazole->rearrangement Heat oxadiazole 1,3,4-Oxadiazole (Side Product) triazole->oxadiazole H₂O, Heat decomposition Ring Decomposition triazole->decomposition Harsh pH high_temp High Temperature high_temp->rearrangement water Presence of Water water->oxadiazole strong_acid_base Strong Acid/Base strong_acid_base->decomposition

Caption: Common degradation pathways for 1,2,4-triazole intermediates under various adverse reaction conditions.

Caption: A logical decision-making diagram for troubleshooting instability issues in 1,2,4-triazole synthesis.

References

Validation & Comparative

A Comparative Guide to the Structural Confirmation of Novel 1,2,4-Triazole Derivatives Using X-ray Crystallography

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous determination of the three-dimensional structure of novel 1,2,4-triazole derivatives is crucial for understanding structure-activity relationships, optimizing drug design, and securing intellectual property. While various analytical techniques are employed for characterization, single-crystal X-ray crystallography remains the definitive method, providing unequivocal proof of a molecule's atomic arrangement in the solid state. This guide presents a comparative analysis of the crystallographic data of three recently synthesized 1,2,4-triazole derivatives with diverse substitution patterns and biological activities, alongside detailed experimental protocols for their synthesis and structural confirmation.

Comparison of Crystallographic Data

The following tables summarize the key crystallographic parameters for three distinct 1,2,4-triazole derivatives, showcasing the precise data obtainable from single-crystal X-ray diffraction experiments.

Table 1: Crystal Data and Structure Refinement Details

ParameterCompound 1: 4-(4-methoxyphenethyl)-3,5-diphenyl-4H-1,2,4-triazoleCompound 2: 4-(4-methoxyphenethyl)-3-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazoleCompound 3: (Z)-1-(6-(4-nitrophenoxy)pyridin-3-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one O-methyl oxime
Empirical FormulaC23H21N3OC24H23N3OC16H14N6O4
Formula Weight355.43369.46354.33
Crystal SystemMonoclinicMonoclinicMonoclinic
Space GroupP21/cP21/cP21/c
a (Å)13.144(5)10.032(5)11.834(2)
b (Å)7.411(5)13.752(5)8.989(2)
c (Å)21.333(5)14.953(5)15.422(3)
α (°)909090
β (°)106.83(5)95.52(3)109.12(3)
γ (°)909090
Volume (ų)1989.0(16)2051.1(14)1549.3(5)
Z444
R-factor (%)5.76.85.2

Table 2: Selected Bond Lengths and Angles

FeatureCompound 1Compound 2Compound 3
Bond Lengths (Å)
N1-N21.395(2)1.398(3)1.389(2)
N2-C31.311(2)1.314(4)1.318(3)
C3-N41.369(2)1.372(4)-
N4-C51.371(2)1.369(4)-
C5-N11.313(2)1.316(4)-
N1-C(triazole)-C(pyridine)--1.375(3)
**Bond Angles (°) **
C5-N1-N2105.9(1)105.8(2)-
N1-N2-C3110.8(1)110.6(2)-
N2-C3-N4106.3(2)106.5(3)-
C3-N4-C5109.7(2)109.5(3)-
N4-C5-N1107.3(2)107.6(3)-
C(pyridine)-C-N(triazole)--113.2(2)

Experimental Protocols

The definitive structural confirmation of a novel 1,2,4-triazole derivative by X-ray crystallography involves a multi-step process, from synthesis to data analysis.

Synthesis of 1,2,4-Triazole Derivatives

A general procedure for the synthesis of 4,5-disubstituted 1,2,4-triazole-3-thiones, common precursors, is as follows:

  • Thiocarbohydrazide Formation: A mixture of an appropriate carboxylic acid and thiocarbohydrazide is heated under reflux in a suitable solvent (e.g., ethanol) for several hours.

  • Cyclization: The resulting intermediate is then cyclized by refluxing with a base, such as aqueous sodium hydroxide, to yield the 1,2,4-triazole-3-thione.

  • Substitution (if required): Further functionalization at the thiol group or other positions can be achieved through various organic reactions, such as alkylation or arylation.

  • Purification: The final product is purified by recrystallization from a suitable solvent (e.g., ethanol, methanol, or DMF) to obtain single crystals suitable for X-ray diffraction.

Single-Crystal X-ray Crystallography
  • Crystal Mounting: A suitable single crystal of the synthesized compound is carefully selected and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a diffractometer, and X-ray diffraction data are collected at a specific temperature (often 100 K or 293 K) using a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).

  • Data Processing: The collected diffraction intensities are processed to correct for experimental factors such as absorption and polarization. This step also determines the unit cell parameters and the space group of the crystal.

  • Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods, which provide an initial model of the atomic positions. This model is then refined using least-squares methods to best fit the experimental data.

  • Validation: The final refined structure is validated using various crystallographic metrics to ensure its quality and accuracy.

Visualization of Experimental Workflow

The following diagrams illustrate the general workflow for the synthesis and structural confirmation of novel 1,2,4-triazole derivatives.

experimental_workflow cluster_synthesis Synthesis cluster_crystallography X-ray Crystallography start Starting Materials (Carboxylic Acid, Thiocarbohydrazide) reflux1 Reaction & Reflux start->reflux1 cyclization Base-catalyzed Cyclization reflux1->cyclization purification Recrystallization cyclization->purification crystals Single Crystals purification->crystals mounting Crystal Mounting crystals->mounting data_collection Data Collection (Diffractometer) mounting->data_collection data_processing Data Processing data_collection->data_processing structure_solution Structure Solution & Refinement data_processing->structure_solution validation Structure Validation structure_solution->validation final_structure Final 3D Structure validation->final_structure

Caption: Experimental workflow for the synthesis and structural confirmation of 1,2,4-triazole derivatives.

logical_relationship cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_analysis Data Analysis & Confirmation Synthesis Synthesis Purification Purification Synthesis->Purification Crystal Growth Crystal Growth Purification->Crystal Growth Spectroscopy Spectroscopic Methods (NMR, IR, MS) Purification->Spectroscopy Elemental_Analysis Elemental Analysis Purification->Elemental_Analysis X-ray_Diffraction Single-Crystal X-ray Diffraction Crystal Growth->X-ray_Diffraction Structure_Solution Structure Solution & Refinement X-ray_Diffraction->Structure_Solution Data_Interpretation Data Interpretation Spectroscopy->Data_Interpretation Elemental_Analysis->Data_Interpretation Structural_Confirmation Unambiguous Structural Confirmation Structure_Solution->Structural_Confirmation Data_Interpretation->Structural_Confirmation

Comparative analysis of the biological activity of 1,2,3-triazole vs 1,2,4-triazole

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of the Biological Activity of 1,2,3-Triazole versus 1,2,4-Triazole

Triazoles, a class of five-membered heterocyclic compounds containing three nitrogen atoms, are a cornerstone in medicinal chemistry. Their two primary isomeric forms, 1,2,3-triazole and 1,2,4-triazole, serve as privileged scaffolds in the development of a diverse array of therapeutic agents.[1] Both isomers possess a unique combination of chemical stability, favorable electronic properties, and the capacity for hydrogen bonding, which enhances their interactions with biological targets.[1] The distinct arrangement of nitrogen atoms within the heterocyclic ring—adjacent in 1,2,3-triazoles and separated in 1,2,4-triazoles—significantly influences their electronic distribution, dipole moment, and hydrogen bonding capabilities, leading to different pharmacological profiles.[1] This guide provides a comparative analysis of the biological activities of these two isomers, supported by experimental data, to aid researchers in the strategic design of novel drug candidates.

Core Structural Differences

The fundamental difference between the two isomers lies in the placement of the three nitrogen atoms within the five-membered ring. This seemingly minor structural variance leads to distinct electronic and physicochemical properties, which in turn dictate their biological activity. The synthesis of 1,2,3-triazoles has been significantly advanced by the advent of "click chemistry," particularly the Huisgen 1,3-dipolar cycloaddition, which facilitates the efficient creation of 1,4-disubstituted derivatives.[1]

Comparative Bioactivity Overview

Both 1,2,3- and 1,2,4-triazole derivatives exhibit a broad spectrum of biological activities, including anticancer, antifungal, and antibacterial properties.[1][2] However, the prevalence and potency of these activities often differ between the two scaffolds. The 1,2,4-triazole ring is a well-established pharmacophore in many commercially available drugs, such as the antifungal agents fluconazole and itraconazole.[1]

Anticancer Activity

Both isomers have demonstrated significant potential as anticancer agents, frequently by inducing cell cycle arrest and apoptosis.[3][4]

1,2,3-Triazole Derivatives: Recent studies have highlighted the anticancer potential of 1,2,3-triazole-containing compounds. For instance, a series of 1,2,3-triazole-tethered thymol-1,3,4-oxadiazole derivatives were synthesized and evaluated for their antiproliferative activity.[5] One derivative, compound 9 , exhibited potent activity against MCF-7, HCT-116, and HepG2 cancer cell lines, with IC50 values of 1.1 µM, 2.6 µM, and 1.4 µM, respectively, proving to be more effective than the standard drugs doxorubicin and 5-fluorouracil in some cases.[5] Another study reported a 1,2,3-triazole derivative with a phosphonate group (compound 8 ) as the most active in a series against four cancer cell lines, with IC50 values ranging from 15.13 to 21.25 µM.[6]

1,2,4-Triazole Derivatives: Derivatives of 1,2,4-triazole have also shown significant anticancer properties.[7] For example, certain indolyl-1,2,4-triazoles have demonstrated significant inhibitory effects against prostate, breast, and pancreatic cancer cell lines.[7] In one study, newly synthesized 1,2,4-triazole derivatives showed potent anticancer activity against the HCT116 cell line, with compounds T2 and T7 having IC50 values of 3.84 µM and 3.25 µM, respectively, which is significantly more potent than the standard 5-FU (IC50 = 25.36 µM).[8]

Anticancer Activity Data Compound Class Cancer Cell Line IC50 (µM) Reference Compound IC50 (µM)
Compound 9 1,2,3-TriazoleMCF-71.1Doxorubicin-
Compound 9 1,2,3-TriazoleHCT-1162.65-Fluorouracil-
Compound 9 1,2,3-TriazoleHepG21.4--
Compound 8 1,2,3-TriazoleHT-108015.13Doxorubicin-
Compound T2 1,2,4-TriazoleHCT1163.845-FU25.36
Compound T7 1,2,4-TriazoleHCT1163.255-FU25.36
Antifungal Activity

The 1,2,4-triazole scaffold is a well-established pharmacophore in antifungal drug design and is the core of leading azole antifungals.[1] Their primary mechanism of action involves inhibiting the enzyme lanosterol 14α-demethylase (CYP51), which is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[9]

1,2,4-Triazole Dominance: Market-leading antifungal drugs like fluconazole and itraconazole are based on the 1,2,4-triazole structure.[1] Numerous studies have focused on synthesizing novel 1,2,4-triazole derivatives with potent antifungal activity.[10][11]

Emerging 1,2,3-Triazoles: While less common, 1,2,3-triazole derivatives are also being investigated for their antifungal properties. A recent study synthesized a series of new azole derivatives containing a 1,2,3-triazole moiety and found that several compounds exhibited better antifungal activity against Candida albicans than fluconazole.[12] For instance, compound 4s had a MIC50 value of 0.53 µg/mL, which was significantly lower than that of fluconazole (MIC50 = 1.52 µg/mL).[12]

Antifungal Activity Data Compound Class Fungal Strain MIC (µg/mL) Reference Compound MIC (µg/mL)
Compound 4s 1,2,3-TriazoleC. albicans SC53140.53 (MIC50)Fluconazole1.52 (MIC50)
Compound 4c 1,2,3-TriazoleCandida spp.64-256Fluconazole0.5-64
Various Derivatives1,2,4-TriazoleM. gypseumSuperior to KetoconazoleKetoconazole-

G

Antimicrobial (Antibacterial) Activity

Both 1,2,3- and 1,2,4-triazole derivatives have been reported to possess antibacterial activity.[5][13]

1,2,3-Triazole Derivatives: Some synthesized 1,2,3-triazole tethered thymol-1,3,4-oxadiazole conjugates showed good inhibition against Escherichia coli and Staphylococcus aureus.[5]

1,2,4-Triazole Derivatives: A significant amount of research has been conducted on the antibacterial activity of 1,2,4-triazoles.[14][15] Novel nalidixic acid-based 1,2,4-triazole-3-thione derivatives were found to be highly active against both Gram-positive and Gram-negative bacteria.[14] Another study synthesized a series of Schiff bases based on a 1,2,4-triazole-3-thiol scaffold and found that all compounds exhibited strong antibacterial activity against S. aureus, with some being superior to the standard drug streptomycin.[15]

Antibacterial Activity Data Compound Class Bacterial Strain Activity Reference Compound
Compounds 6, 7, 9, 16, 17 1,2,3-TriazoleE. coli, S. aureusGood Inhibition-
Compound 5e 1,2,4-TriazoleS. aureusSuperior to StreptomycinStreptomycin
Compounds 10a, 10b 1,2,4-TriazoleVarious pathogensMIC: 0.12-1.95 µg/mL-

Experimental Protocols

A brief description of the key experimental methodologies cited in the comparative analysis is provided below.

MTT Assay for Anticancer Activity

This colorimetric assay is used to assess cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in 96-well plates and incubated to allow for attachment.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48-72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

  • Formazan Solubilization: The medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals formed by metabolically active cells.

  • Absorbance Measurement: The absorbance is read using a microplate reader at a specific wavelength (e.g., 570 nm). The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.

G A Seed cancer cells in 96-well plate B Treat with test compounds A->B C Add MTT solution B->C D Solubilize formazan crystals C->D E Measure absorbance and calculate IC50 D->E

Broth Microdilution Method for Antifungal/Antibacterial Activity

This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Compound Dilution: Serial dilutions of the test compounds are prepared in a liquid growth medium in 96-well microtiter plates.

  • Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.

  • Incubation: The plates are incubated under appropriate conditions (temperature, time) to allow for microbial growth.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (no turbidity).

Conclusion

Both 1,2,3- and 1,2,4-triazole isomers are versatile scaffolds in drug discovery, each with distinct advantages in different therapeutic areas. The 1,2,4-triazole core is well-entrenched in the field of antifungal agents, with a clear mechanism of action and numerous approved drugs. In contrast, the 1,2,3-triazole scaffold, greatly enabled by the efficiency of click chemistry, is a rapidly emerging and promising framework, particularly in the development of novel anticancer agents. The choice between these two isomers in drug design will ultimately depend on the specific biological target and the desired pharmacological profile. This guide provides a foundation for researchers to make informed decisions in the development of next-generation triazole-based therapeutics.

References

In Vitro Validation of Novel 1,2,4-Triazole Compounds as Potent Anticancer Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The relentless pursuit of novel and effective anticancer therapeutics has identified the 1,2,4-triazole scaffold as a "privileged" structure in medicinal chemistry.[1] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including significant anticancer properties.[2][3][4] This guide provides a comparative analysis of the in vitro anticancer activity of recently developed 1,2,4-triazole compounds, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

Comparative Anticancer Activity of Novel 1,2,4-Triazole Derivatives

The following table summarizes the in vitro cytotoxic activity (IC50 values) of selected novel 1,2,4-triazole compounds against various human cancer cell lines. The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell growth. A lower IC50 value indicates a higher potency of the compound.

Compound IDCancer Cell LineIC50 (µM)Reference
Series 1 [5][6]
7dHeLa (Cervical Cancer)<12[5][6]
7eHeLa (Cervical Cancer)<12[5][6]
10aHeLa (Cervical Cancer)<12[5][6]
10dHeLa (Cervical Cancer)<12[5][6]
Series 2 [7]
TP6B16F10 (Murine Melanoma)41.12[7]
Series 3 [8]
15MDA-MB-231 (Breast Cancer)3.48[8]
20MDA-MB-231 (Breast Cancer)5.95[8]
Series 4 [9]
5ePANC1 (Pancreatic Cancer)5.9 - 7.3[9]
5fPANC1 (Pancreatic Cancer)5.9 - 7.3[9]
5gPANC1 (Pancreatic Cancer)5.9 - 7.3[9]
Series 5 [10]
VfMCF-7 (Breast Cancer)2.91[10]
VfMDA-MB-231 (Breast Cancer)1.914[10]
VgMCF-7 (Breast Cancer)0.891[10]
VgMDA-MB-231 (Breast Cancer)3.479[10]

Experimental Protocols

The in vitro anticancer activity of the 1,2,4-triazole compounds is predominantly evaluated using cell viability assays. The most common method cited is the MTT assay.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells. The resulting intracellular formazan crystals are solubilized and the absorbance is measured, which is directly proportional to the number of living cells.

Materials:

  • Cancer cell lines

  • Complete growth medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)

  • 96-well plates

  • Multi-well spectrophotometer

Procedure:

  • Cell Seeding: Harvest and count the cancer cells. Seed the cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 1,2,4-triazole compounds in the growth medium. After 24 hours of incubation, remove the old medium and add 100 µL of the medium containing various concentrations of the test compounds to the wells. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a multi-well spectrophotometer.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizing Experimental Workflow and Signaling Pathways

The following diagrams illustrate a typical workflow for in vitro anticancer drug screening and the signaling pathways targeted by some of the novel 1,2,4-triazole compounds.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Anticancer Evaluation cluster_mechanistic Mechanism of Action Studies synthesis Synthesis of Novel 1,2,4-Triazole Derivatives characterization Structural Characterization (NMR, Mass Spec, IR) synthesis->characterization treatment Treatment with Triazole Compounds characterization->treatment cell_culture Cancer Cell Line Culture cell_culture->treatment viability_assay Cell Viability Assay (e.g., MTT Assay) treatment->viability_assay data_analysis IC50 Value Determination viability_assay->data_analysis pathway_analysis Signaling Pathway Analysis data_analysis->pathway_analysis cell_cycle Cell Cycle Analysis pathway_analysis->cell_cycle apoptosis Apoptosis Assay cell_cycle->apoptosis

Caption: General workflow for the in vitro validation of anticancer compounds.

Many 1,2,4-triazole derivatives exert their anticancer effects by inhibiting key enzymes involved in cancer cell proliferation and survival, such as Cyclin-Dependent Kinases (CDKs).[10]

cdk_inhibition_pathway cluster_cell_cycle Cell Cycle Progression cluster_regulation Regulation by CDK4/6 G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 M M Phase G2->M M->G1 CyclinD Cyclin D CDK46 CDK4/6 CyclinD->CDK46 activates Rb Rb CDK46->Rb phosphorylates pRb pRb E2F E2F Rb->E2F inhibits E2F->S drives entry Triazole 1,2,4-Triazole Compound (e.g., Vg) Triazole->CDK46 inhibits

Caption: Inhibition of the CDK4/6 pathway by 1,2,4-triazole derivatives.

Concluding Remarks

The presented data highlights the significant potential of novel 1,2,4-triazole derivatives as a promising class of anticancer agents. The diverse chemical structures and the ability to target various cancer cell lines and molecular pathways underscore the importance of this heterocyclic scaffold in modern drug discovery. Further in-depth mechanistic studies and in vivo validation are warranted to translate these promising in vitro findings into clinically effective cancer therapies.

References

Comparing the efficacy of different synthetic methods for 1,2,4-triazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, integral to a wide array of therapeutic agents. The efficacy of synthesizing this privileged heterocyclic ring system is paramount to the rapid discovery and development of novel drugs. This guide provides an objective comparison of various synthetic methodologies for 1,2,4-triazoles, supported by experimental data to inform the selection of the most suitable method for a given research and development endeavor.

Comparative Analysis of Synthetic Methods

The synthesis of 1,2,4-triazoles can be broadly categorized into classical and modern methods. Classical approaches, such as the Pellizzari and Einhorn-Brunner reactions, are well-established but often require harsh reaction conditions. Modern methods, including copper-catalyzed and microwave-assisted syntheses, offer milder conditions, improved yields, and shorter reaction times. The following table provides a quantitative comparison of these methods for the synthesis of a model compound, 3,5-diphenyl-1,2,4-triazole.

MethodStarting MaterialsReaction ConditionsReaction TimeYield (%)AdvantagesDisadvantages
Pellizzari Reaction Benzamide and Benzoylhydrazide220-250°C, neat or high-boiling solvent2-4 hours~80-95%High yield for symmetrical triazoles, simple starting materials.High temperatures, long reaction times, potential for side products with unsymmetrical substrates.[1]
Einhorn-Brunner Reaction N-formylbenzamide and PhenylhydrazineReflux in glacial acetic acid4-8 hours~50-65%Good for specific regioisomers, predictable regioselectivity.[2]Moderate yields, requires diacylamine starting materials.[3]
Copper-Catalyzed Synthesis Amidines and NitrilesCuBr, ZnI₂, 1,2-dichlorobenzene, air12-24 hoursUp to 81%Milder conditions, good functional group tolerance, single-step synthesis.[4]Requires a metal catalyst, longer reaction times in some cases.
Microwave-Assisted Synthesis Hydrazides and Nitrilesn-Butanol, K₂CO₃, 150°C (microwave)2 hoursHighSignificantly reduced reaction times, often higher yields, eco-friendly.[1]Requires specialized microwave equipment.

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below. These protocols are intended as a general guide and may require optimization for specific substrates.

Protocol 1: Pellizzari Reaction for 3,5-Diphenyl-1,2,4-triazole

Materials:

  • Benzamide

  • Benzoylhydrazide

  • High-boiling point solvent (e.g., nitrobenzene) or neat conditions

  • Ethanol for recrystallization

Procedure:

  • In a round-bottom flask, combine equimolar amounts of benzamide and benzoylhydrazide.

  • If using a solvent, add it to the flask.

  • Heat the mixture to 220-250°C under a nitrogen atmosphere with stirring.

  • Maintain the temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The solid product is then purified by recrystallization from ethanol.

Protocol 2: Einhorn-Brunner Reaction for 1,5-Diphenyl-1,2,4-triazole

Materials:

  • N-formylbenzamide

  • Phenylhydrazine

  • Glacial Acetic Acid

Procedure:

  • Dissolve N-formylbenzamide in glacial acetic acid in a round-bottom flask equipped with a reflux condenser.

  • Slowly add an equimolar amount of phenylhydrazine to the solution.

  • Heat the reaction mixture to reflux for 4-8 hours. Monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture and pour it into ice-cold water to precipitate the product.

  • Collect the precipitate by filtration, wash with cold water, and dry.

  • The crude product can be purified by recrystallization from a suitable solvent.

Protocol 3: Copper-Catalyzed Synthesis of 1,3,5-Trisubstituted-1,2,4-triazoles

Materials:

  • Amidine hydrochloride

  • Nitrile

  • Copper(I) bromide (CuBr)

  • Zinc Iodide (ZnI₂)

  • 1,2-dichlorobenzene (DCB)

Procedure:

  • To a reaction vessel, add the amidine hydrochloride, nitrile, CuBr, and ZnI₂ in DCB.

  • Heat the mixture at a specified temperature (e.g., 80-120°C) under an air atmosphere.

  • Stir the reaction for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and purify by column chromatography to isolate the desired 1,2,4-triazole.

Protocol 4: Microwave-Assisted Synthesis of 3,5-Disubstituted-1,2,4-triazoles

Materials:

  • Aromatic hydrazide

  • Substituted nitrile

  • Potassium carbonate (K₂CO₃)

  • n-Butanol

Procedure:

  • In a microwave reaction vessel, combine the aromatic hydrazide, substituted nitrile, and K₂CO₃ in n-butanol.

  • Subject the reaction mixture to microwave irradiation at 150°C for 2 hours.

  • After cooling, the precipitated product is filtered and recrystallized from ethanol to yield the pure 1,2,4-triazole.[1]

Visualizing Synthesis and Biological Action

To further elucidate the processes involved, the following diagrams illustrate a general experimental workflow and a key signaling pathway where 1,2,4-triazoles play a crucial therapeutic role.

G cluster_prep Preparation cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis start Starting Materials reaction Reaction Setup start->reaction synthesis Synthetic Method (e.g., Pellizzari, Cu-catalyzed) reaction->synthesis monitoring Reaction Monitoring (TLC/LC-MS) synthesis->monitoring workup Quenching & Extraction monitoring->workup purification Column Chromatography / Recrystallization workup->purification characterization Characterization (NMR, MS, etc.) purification->characterization final_product Pure 1,2,4-Triazole characterization->final_product

Caption: General experimental workflow for the synthesis of 1,2,4-triazoles.

1,2,4-triazole derivatives, such as Letrozole, are potent aromatase inhibitors used in the treatment of hormone-responsive breast cancer. The following diagram illustrates this inhibitory pathway.

G cluster_pathway Aromatase Inhibition Pathway Androgens Androgens (e.g., Testosterone) Aromatase Aromatase (CYP19A1) Androgens->Aromatase Binds to Estrogens Estrogens (e.g., Estradiol) Aromatase->Estrogens Catalyzes conversion TumorGrowth Hormone-Dependent Tumor Growth Estrogens->TumorGrowth Promotes Letrozole Letrozole (1,2,4-Triazole) Letrozole->Aromatase Inhibits

Caption: Inhibition of aromatase by the 1,2,4-triazole derivative, Letrozole.

Conclusion

The choice of a synthetic method for 1,2,4-triazoles is a critical decision in the drug discovery and development pipeline. While classical methods like the Pellizzari and Einhorn-Brunner reactions remain valuable for specific applications, modern copper-catalyzed and microwave-assisted syntheses offer significant advantages in terms of efficiency, milder reaction conditions, and reduced environmental impact. This guide provides the necessary data and protocols to enable an informed selection of the most appropriate synthetic strategy, thereby accelerating the development of novel 1,2,4-triazole-based therapeutics.

References

Unveiling the Structure-Activity Relationship of 1H-1,2,4-Triazol-5-ylmethanol Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous therapeutic agents with a broad spectrum of pharmacological activities, including antifungal, antibacterial, anticancer, and anticonvulsant properties.[1][2] This guide delves into the structure-activity relationship (SAR) studies of 1H-1,2,4-triazol-5-ylmethanol analogs and related derivatives, providing a comparative analysis of their biological performance based on available experimental data. The insights from these studies are crucial for the rational design of novel and more potent therapeutic agents.

Comparative Biological Activity of 1,2,4-Triazole Derivatives

The biological activity of 1,2,4-triazole analogs is profoundly influenced by the nature and position of substituents on the triazole ring and its appended functionalities. The following table summarizes the in vitro activity of a series of synthesized 1,2,4-triazole derivatives against various biological targets.

Compound IDCore Structure ModificationR GroupBiological TargetActivity MetricValueReference
Series 1: Antifungal Activity
8d1,2,4-triazole with amino acid fragmentL-isoleucine methyl esterPhysalospora piricolaEC₅₀10.808 µg/mL[3]
8k1,2,4-triazole with amino acid fragmentL-phenylalanine methyl esterPhysalospora piricolaEC₅₀10.126 µg/mL[3]
MefentrifluconazoleReference Drug-Physalospora piricolaEC₅₀>50 µg/mL[3]
Series 2: Antitubercular Activity
211,2,4-triazole derivative-Mtb strain H37RvMIC0.03–0.13 μg/mL[4]
281,2,4-triazole derivative-Mtb strain H37RvMIC0.03–0.13 μg/mL[4]
Series 3: Antimicrobial Activity
2hVinyl-1,2,4-triazole derivative-Xanthomonas campestrisMIC0.0002-0.0033 mM[5]
2fVinyl-1,2,4-triazole derivative-Various bacteriaMICGood activity[5]
2gVinyl-1,2,4-triazole derivative-Various bacteriaMICGood activity[5]
Series 4: Anticonvulsant Activity
6fN-(4-(1H-1,2,4-triazol-1-yl)phenyl)-amide4-ChlorobenzamideGABAA receptorsED₅₀ (MES)13.1 mg/kg[6][7]
6lN-(4-(1H-1,2,4-triazol-1-yl)phenyl)-amide4-FluorobenzamideGABAA receptorsED₅₀ (MES)9.1 mg/kg[6][7]

Key SAR Insights:

  • Antifungal Activity: The incorporation of amino acid fragments into the 1,2,4-triazole structure has shown to enhance antifungal activity against certain phytopathogenic fungi, with compounds 8d and 8k exhibiting significantly better efficacy than the reference drug mefentrifluconazole.[3] The proposed mechanism for many antifungal triazoles is the inhibition of lanosterol 14-alpha-demethylase (CYP51), an essential enzyme in fungal ergosterol biosynthesis.[3][5]

  • Antitubercular Activity: Specific substitutions on the 1,2,4-triazole core have led to the development of potent antitubercular agents. Compounds 21 and 28 demonstrated strong activity against drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis, likely by inhibiting the mycobacterial membrane protein large 3 (MmpL3).[4]

  • Antimicrobial Activity: Vinyl-1,2,4-triazole derivatives have exhibited broad-spectrum antimicrobial activity. Compound 2h was particularly potent against a range of bacteria and fungi, with minimum inhibitory concentrations (MIC) in the micromolar to nanomolar range.[5]

  • Anticonvulsant Activity: For N-phenyl-1,2,4-triazole amide derivatives, the substituent on the benzamide moiety plays a crucial role. Halogen substitutions at the 4-position of the phenyl ring, as seen in compounds 6f (chloro) and 6l (fluoro), resulted in potent anticonvulsant activity in animal models.[6][7] The mechanism is suggested to be related to the modulation of GABAA receptors.[6][7]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are the experimental protocols for key assays cited in this guide.

In Vitro Antifungal Assay

The antifungal activity of the synthesized compounds was evaluated in vitro against various phytopathogenic fungi using the mycelium growth rate method.[3]

  • Preparation of Media: Potato dextrose agar (PDA) medium was prepared and autoclaved.

  • Compound Preparation: The test compounds were dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions.

  • Assay Plate Preparation: The stock solutions were mixed with the molten PDA medium to achieve the desired final concentrations. The medium was then poured into Petri dishes.

  • Inoculation: A 5 mm diameter mycelial disc of the test fungus was placed at the center of each agar plate.

  • Incubation: The plates were incubated at a suitable temperature (e.g., 25 °C) for a specified period.

  • Data Collection: The diameter of the fungal colony was measured, and the percentage of inhibition was calculated relative to a control group (without the test compound).

  • EC₅₀ Determination: The half-maximal effective concentration (EC₅₀) was calculated from the dose-response curves.

Antitubercular Activity Assay (Microplate Alamar Blue Assay)

The minimum inhibitory concentration (MIC) against Mycobacterium tuberculosis H37Rv was determined using the microplate Alamar Blue assay (MABA).[4]

  • Culture Preparation: M. tuberculosis H37Rv was grown in Middlebrook 7H9 broth supplemented with OADC.

  • Compound Dilution: The test compounds were serially diluted in a 96-well microplate.

  • Inoculation: A standardized inoculum of M. tuberculosis was added to each well.

  • Incubation: The plates were incubated at 37 °C for 7 days.

  • Alamar Blue Addition: Alamar Blue solution was added to each well, and the plates were re-incubated.

  • Result Interpretation: A color change from blue to pink indicated bacterial growth. The MIC was defined as the lowest concentration of the compound that prevented this color change.

Anticonvulsant Screening

The anticonvulsant activity was evaluated in mice using the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests.[6][7]

  • Animal Preparation: Male Kunming mice were used for the study. The test compounds were administered intraperitoneally.

  • Maximal Electroshock (MES) Test: At a predetermined time after compound administration, a maximal electrical stimulus was delivered through corneal electrodes. Protection was defined as the abolition of the tonic hind limb extension.

  • Subcutaneous Pentylenetetrazole (scPTZ) Test: A convulsant dose of pentylenetetrazole was administered subcutaneously. Protection was defined as the absence of clonic seizures within a specified observation period.

  • ED₅₀ Determination: The 50% effective dose (ED₅₀) was calculated for each compound using probit analysis.

Visualizing SAR Principles and Mechanisms

Graphical representations are invaluable for understanding complex biological and chemical relationships. The following diagrams, generated using Graphviz, illustrate the SAR workflow and a common mechanism of action for triazole-based inhibitors.

SAR_Workflow cluster_0 Lead Identification & Optimization Lead Compound Lead Compound Analog Synthesis Analog Synthesis Lead Compound->Analog Synthesis Modification Biological Screening Biological Screening Analog Synthesis->Biological Screening Testing SAR Analysis SAR Analysis Biological Screening->SAR Analysis Data SAR Analysis->Analog Synthesis Feedback Optimized Analog Optimized Analog SAR Analysis->Optimized Analog Improved Activity

Caption: A generalized workflow for structure-activity relationship (SAR) studies.

References

Rise of Resistant Fungi Calls for Novel 1,2,4-Triazole Derivatives: A Comparative Evaluation

Author: BenchChem Technical Support Team. Date: December 2025

The escalating threat of drug-resistant fungal infections necessitates the urgent development of new and effective antifungal agents. Among the most promising candidates are derivatives of the 1,2,4-triazole scaffold, which have demonstrated significant potential in combating a wide range of pathogenic fungi, including strains resistant to existing therapies. This guide provides a comparative analysis of the biological evaluation of novel 1,2,4-triazole derivatives, presenting key experimental data, detailed methodologies, and a visual representation of their mechanism of action and evaluation workflow.

The core mechanism by which triazole antifungals exert their effect is the inhibition of a crucial enzyme in the fungal cell membrane's ergosterol biosynthesis pathway: lanosterol 14α-demethylase (CYP51).[1][2][3] By blocking this enzyme, these compounds disrupt the integrity of the fungal cell membrane, leading to cell death.[3] However, the emergence of resistance, often through mutations in the CYP51 gene, has compromised the efficacy of established triazole drugs like fluconazole.[4] Researchers are actively designing and synthesizing novel 1,2,4-triazole derivatives to overcome these resistance mechanisms and provide more potent and broad-spectrum antifungal activity.

Comparative Antifungal Activity of Novel 1,2,4-Triazole Derivatives

The following tables summarize the in vitro antifungal activity of various recently developed 1,2,4-triazole derivatives against a panel of susceptible and resistant fungal strains. The data, presented as Minimum Inhibitory Concentration (MIC) and half-maximal effective concentration (EC50) values, highlight the potency of these novel compounds in comparison to standard antifungal drugs.

Table 1: Antifungal Activity (MIC in µg/mL) of Novel 1,2,4-Triazole Derivatives against Candida Species

Compound/DrugC. albicans (Susceptible)C. albicans (Fluconazole-Resistant)C. glabrataC. kruseiReference
Novel Derivative 7g 0.50.5--[5]
Novel Derivative 7h 0.50.5--[5]
Novel Derivative 8g 0.5 (MIC90)-0.25 (MIC90)0.125 (MIC90)[6]
Compound A1 ≤0.1251.0≤0.125-[7][8]
Compound A2 ≤0.125-≤0.125-[7][8]
Compound A6 ≤0.125-≤0.125-[7][8]
Compound A12 ≤0.125-≤0.125-[7][8]
Compound A15 ≤0.125-≤0.125-[7][8]
Fluconazole 8 (MIC90)>256.064 (MIC90)64 (MIC90)[6][7][8]
Voriconazole 0.25 (MIC90)-1 (MIC90)0.125 (MIC90)[6]

Table 2: Antifungal Activity (MIC in µg/mL) against Other Pathogenic Fungi

Compound/DrugCryptococcus neoformansAspergillus fumigatusReference
Compound 7 0.0156-[9]
Compound 21 0.0156-[9]
Compound 6c 0.06254.0[10]
Compound 5k 0.1258.0[10]
Compound A3 --[7]
Compound A9 --[7]
Fluconazole ->64.0[10]
Voriconazole 0.0156-[9]

Table 3: Antifungal Activity (EC50 in µg/mL) against Phytopathogenic Fungi

CompoundPhysalospora piricolaReference
Compound 8d 10.808[11][12]
Compound 8k 10.126[11][12]
Mefentrifluconazole (Control) -[11][12]

Experimental Protocols

A standardized approach is crucial for the reliable evaluation of antifungal properties. The following are detailed methodologies for key experiments cited in the evaluation of 1,2,4-triazole derivatives.

Antifungal Susceptibility Testing: Broth Microdilution Method (Based on CLSI Guidelines)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that inhibits the visible growth of a microorganism.

  • Preparation of Fungal Inoculum: Fungal strains are cultured on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at a suitable temperature (e.g., 35°C) for 24-48 hours. A suspension of the fungal colonies is prepared in sterile saline or RPMI-1640 medium and adjusted to a concentration of 0.5-2.5 x 10^3 cells/mL.

  • Preparation of Drug Dilutions: The test compounds and standard antifungal agents are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions.[13] A series of twofold dilutions of the compounds are prepared in 96-well microtiter plates using RPMI-1640 medium.

  • Inoculation and Incubation: Each well is inoculated with the prepared fungal suspension. The plates are then incubated at 35°C for 24-48 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the fungus.

Disc Diffusion Assay

This method provides a qualitative assessment of antifungal activity.

  • Preparation of Agar Plates: A suitable agar medium (e.g., Mueller-Hinton agar) is poured into petri dishes and allowed to solidify.

  • Inoculation: A standardized fungal suspension is evenly spread over the surface of the agar.

  • Application of Test Compounds: Sterile filter paper discs are impregnated with known concentrations of the test compounds and placed on the surface of the inoculated agar.

  • Incubation: The plates are incubated at an appropriate temperature for a specified period.

  • Measurement of Inhibition Zones: The antifungal activity is determined by measuring the diameter of the zone of inhibition around each disc. A larger zone of inhibition indicates greater antifungal activity.

Visualizing the Mechanism and Workflow

To better understand the biological context and the experimental process, the following diagrams have been generated using Graphviz.

Ergosterol_Biosynthesis_Pathway Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Squalene epoxidase CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Intermediate 14α-demethylated sterols Ergosterol Ergosterol Intermediate->Ergosterol Disruption Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Triazoles 1,2,4-Triazole Derivatives Triazoles->CYP51 Inhibition CYP51->Intermediate Inhibition

Caption: The inhibitory action of 1,2,4-triazole derivatives on the ergosterol biosynthesis pathway.

Antifungal_Evaluation_Workflow start Start: Synthesis of 1,2,4-Triazole Derivatives in_vitro In Vitro Antifungal Susceptibility Testing (e.g., Broth Microdilution) start->in_vitro mic Determine Minimum Inhibitory Concentration (MIC) in_vitro->mic resistant Testing against Resistant Strains mic->resistant cytotoxicity Cytotoxicity Assays (e.g., MTT Assay on human cell lines) mic->cytotoxicity resistant->cytotoxicity mechanism Mechanism of Action Studies (e.g., Ergosterol Quantification) cytotoxicity->mechanism in_vivo In Vivo Efficacy Studies (Animal Models) mechanism->in_vivo lead Lead Compound Identification in_vivo->lead

Caption: A generalized workflow for the biological evaluation of novel antifungal compounds.

References

Comparative Molecular Docking of 1,2,4-Triazole-Based Inhibitors: A Researcher's Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of 1,2,4-triazole-based inhibitors against various biological targets. Supported by experimental and computational data, this document summarizes key quantitative findings, details experimental methodologies, and visualizes relevant biological pathways to accelerate therapeutic discovery.

The 1,2,4-triazole scaffold is a prominent heterocyclic nucleus in medicinal chemistry, forming the structural core of numerous approved drugs with a wide range of activities, including antifungal, anticancer, and antimicrobial properties. Its versatility in forming various non-covalent interactions with biological macromolecules makes it a privileged structure for the design of potent and selective inhibitors. This guide synthesizes findings from recent molecular docking studies to provide a comparative analysis of novel 1,2,4-triazole derivatives.

Data Presentation: A Comparative Look at Inhibitor Performance

Molecular docking studies have been instrumental in predicting the binding affinities and modes of 1,2,4-triazole derivatives against a diverse array of protein targets. The following tables summarize quantitative data from several studies, offering a comparative overview of their potential as therapeutic agents.

Anticancer Activity
Compound/DerivativeTarget ProteinBinding Energy (kcal/mol)IC50 (µM)Cancer Cell Line
7f (acetamide hybrid) c-kit tyrosine kinase-176.74916.782 (µg/mL)HepG2 (Liver)[1]
7f (acetamide hybrid) Protein kinase B-170.06616.782 (µg/mL)HepG2 (Liver)[1]
Designed derivatives Aromatase-9.04 to -9.96--
1,2,3-triazole-pyrimidine hybrids MGC-803 (Gastric Cancer)-3.2 to -10.34.64 to 64MGC-803[2]
Antifungal Activity
Compound/DerivativeTarget ProteinBinding Energy (kcal/mol)MIC (µg/mL)Fungal Strain
UI CYP51-6.824Candida albicans[3]
UIA CYP51-7.848Candida tropicalis[3]
Fluconazole (Standard) CYP51-7.1--[3]
Benzimidazole-1,2,4-triazole (6b, 6i, 6j) 14α-demethylase (CYP51)-0.97Candida glabrata[4]
Triazole alcohols (21b) --0.063 - 0.5Candida species[5]
Antibacterial Activity
Compound/DerivativeTarget ProteinBinding Energy (kcal/mol)MIC (µg/mL)Bacterial Strain
Furochromone derivatives (20b, 21b) FabH-42.40 to -49.84 (MM-GBSA)1-6Various bacteria[6]
Nalidixic acid-based (1a-g) DNA gyrase-16P. aeruginosa[7]
Nalidixic acid-based (2) DNA gyrase-16Various bacteria[7]
Ciprofloxacin hybrids DNA gyrase-9.50.134 - 1.84E. coli[7]
Antitubercular (C4) CYP121-0.976Mycobacterium H37Ra[8]

Experimental Protocols: A Generalized Molecular Docking Workflow

The following protocol outlines a general workflow for performing molecular docking studies, synthesized from various methodologies reported in the literature. This can be adapted based on the specific software (e.g., AutoDock, Glide, GOLD) and target system.

Preparation of the Receptor Protein
  • Retrieval: The three-dimensional structure of the target protein is typically downloaded from the Protein Data Bank (PDB).

  • Cleaning: Water molecules, co-crystallized ligands, and any other heteroatoms not essential for the study are generally removed. If the protein functions as a monomer, extraneous protein chains are also deleted.

  • Refinement: Missing atoms or residues in the protein structure are added and corrected.

  • Protonation: Hydrogen atoms are added to the protein structure, which is crucial for defining the correct ionization and tautomeric states of amino acid residues.

  • Charge Assignment: Partial atomic charges (e.g., Kollman or Gasteiger charges) are assigned to the protein atoms.

  • File Format Conversion: The prepared protein structure is saved in a specific format required by the docking software (e.g., PDBQT for AutoDock).

Preparation of the Ligand (1,2,4-Triazole Inhibitors)
  • Structure Generation: The 2D structures of the 1,2,4-triazole derivatives are drawn using chemical drawing software (e.g., ChemDraw, Marvin Sketch) and converted to 3D structures.

  • Energy Minimization: The 3D structures of the ligands are subjected to energy minimization using a suitable force field (e.g., MMFF94) to obtain a stable, low-energy conformation.

  • Charge and Torsion Angle Definition: Atomic charges are calculated, and rotatable bonds are defined for the ligand to allow for conformational flexibility during docking.

  • File Format Conversion: The prepared ligands are saved in the appropriate format for the docking software (e.g., PDBQT).

Molecular Docking Simulation
  • Grid Box Definition: A grid box is defined around the active site of the target protein. This box specifies the search space for the ligand during the docking process. The size and center of the grid are determined based on the location of the co-crystallized ligand or predicted binding pockets.

  • Docking Algorithm: A specific docking algorithm (e.g., genetic algorithm, Lamarckian genetic algorithm) is selected to explore the conformational space of the ligand within the defined grid box.

  • Execution: The docking simulation is run, generating a set of possible binding poses for each ligand.

  • Scoring and Ranking: The generated poses are evaluated using a scoring function that estimates the binding affinity (e.g., in kcal/mol). The poses are then ranked based on their scores.

Analysis of Docking Results
  • Pose Visualization: The top-ranked docking poses are visualized and analyzed to understand the binding mode of the inhibitor within the active site of the protein.

  • Interaction Analysis: The non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the protein are identified and examined.

  • Correlation with Experimental Data: The docking scores and predicted binding modes are correlated with experimental data, such as IC50 or MIC values, to validate the computational model.

Mandatory Visualization: Signaling Pathways and Experimental Workflow

To provide a clearer understanding of the biological context and experimental design, the following diagrams have been generated using Graphviz.

G cluster_receptor_prep Receptor Preparation cluster_ligand_prep Ligand Preparation cluster_docking Molecular Docking cluster_analysis Analysis PDB Download PDB File Clean Remove Water & Heteroatoms PDB->Clean Refine Add Missing Atoms/Residues Clean->Refine Protonate Add Hydrogens Refine->Protonate Charge_P Assign Charges Protonate->Charge_P PDBQT_P Save as PDBQT Charge_P->PDBQT_P Grid Define Grid Box PDBQT_P->Grid Draw Draw 2D Structure Convert3D Convert to 3D Draw->Convert3D Minimize Energy Minimization Convert3D->Minimize Charge_L Define Charges & Torsions Minimize->Charge_L PDBQT_L Save as PDBQT Charge_L->PDBQT_L Dock Run Docking Algorithm PDBQT_L->Dock Grid->Dock Score Score & Rank Poses Dock->Score Visualize Visualize Poses Score->Visualize Analyze Analyze Interactions Visualize->Analyze Correlate Correlate with Experimental Data Analyze->Correlate

Molecular Docking Workflow

acetyl_coa Acetyl-CoA squalene Squalene acetyl_coa->squalene lanosterol Lanosterol squalene->lanosterol cyp51 CYP51 (14α-demethylase) lanosterol->cyp51 ergosterol_precursor Ergosterol Precursor cyp51->ergosterol_precursor ergosterol Ergosterol ergosterol_precursor->ergosterol membrane Fungal Cell Membrane ergosterol->membrane

Fungal Sterol Biosynthesis Pathway

ub_protein Ubiquitinated Protein p97 p97/VCP (AAA+ ATPase) ub_protein->p97 unfolding Protein Unfolding & Segregation p97->unfolding ATP Hydrolysis cofactors Cofactors (e.g., NPL4/UFD1) cofactors->p97 proteasome 26S Proteasome unfolding->proteasome degradation Protein Degradation proteasome->degradation

p97/VCP in the Ubiquitin-Proteasome System

ligand Growth Factor (e.g., EGF) egfr EGFR ligand->egfr ras RAS egfr->ras activates braf BRAF ras->braf activates mek MEK braf->mek phosphorylates erk ERK mek->erk phosphorylates nucleus Nucleus erk->nucleus transcription Transcription Factors (e.g., Myc, AP-1) nucleus->transcription proliferation Cell Proliferation, Survival, etc. transcription->proliferation

EGFR/BRAF Signaling Pathway

tubulin_dimer αβ-Tubulin Dimer (GTP-bound) polymerization Polymerization tubulin_dimer->polymerization microtubule Microtubule polymerization->microtubule gtp_hydrolysis GTP Hydrolysis microtubule->gtp_hydrolysis gdp_tubulin GDP-Tubulin in Lattice gtp_hydrolysis->gdp_tubulin depolymerization Depolymerization (Catastrophe) gdp_tubulin->depolymerization depolymerization->tubulin_dimer GDP/GTP Exchange

Microtubule Dynamics

References

The Ascendant Antimicrobial Potential of Novel 1,2,4-Triazole Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

The global challenge of antimicrobial resistance necessitates the urgent development of novel therapeutic agents. Among the heterocyclic compounds showing significant promise, 1,2,4-triazole derivatives have emerged as a versatile scaffold for the synthesis of new drugs with a broad spectrum of antimicrobial activity. This guide provides a comparative assessment of newly synthesized 1,2,4-triazoles, presenting their performance against various microbial strains alongside established antimicrobial agents, supported by experimental data and detailed protocols.

Derivatives of 1,2,4-triazole are recognized as promising frameworks for developing biologically active compounds, particularly those with antimicrobial properties.[1] The versatility of the 1,2,4-triazole ring allows for the creation of a wide array of derivatives with diverse biological activities, including antibacterial, antifungal, antiviral, and antitubercular properties.[2] This has led to extensive research into synthesizing and evaluating new 1,2,4-triazole compounds to combat drug-resistant pathogens.[3][4]

Comparative Antimicrobial Spectrum of Novel 1,2,4-Triazoles

Recent studies have demonstrated the potent and broad-spectrum antimicrobial activity of newly synthesized 1,2,4-triazole derivatives against a panel of clinically significant Gram-positive and Gram-negative bacteria, as well as fungal strains. The antimicrobial efficacy is often evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Below is a summary of the antimicrobial activity of selected novel 1,2,4-triazole derivatives compared to standard reference drugs.

Compound IDTarget MicroorganismMIC (µg/mL)Reference DrugMIC (µg/mL)
Series A: Phenylpiperazine-triazole-fluoroquinolone hybrids S. aureus0.25 - 8Ciprofloxacin0.5 - 2
E. coli0.5 - 16Ciprofloxacin0.25 - 1
P. aeruginosa1 - 64Ciprofloxacin0.5 - 4
C. albicans2 - 128Fluconazole0.25 - 8
Series B: Indole-triazole conjugates B. subtilis250 - 500Ampicillin500
C. tropicalis2Amphotericin BNot specified
C. albicans2Amphotericin BNot specified
Series C: Vinyl-1,2,4-triazole derivatives S. aureus0.0002 - 0.0033 mMNot specifiedNot specified
E. coli0.0002 - 0.0033 mMNot specifiedNot specified
C. albicans0.02 - 0.04 mMNot specifiedNot specified

Note: The data presented is a compilation from multiple research sources and is intended for comparative purposes. The specific activity of a compound can vary based on its exact structure and the experimental conditions.

Experimental Protocols

The determination of the antimicrobial spectrum of the synthesized 1,2,4-triazole derivatives is primarily conducted using standardized in vitro assays. The following are detailed methodologies for the key experiments cited.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Preparation of Inoculum: Bacterial or fungal strains are cultured on appropriate agar plates. A few colonies are then transferred to a sterile broth and incubated to achieve a turbidity equivalent to the 0.5 McFarland standard. This suspension is then diluted to the final inoculum concentration.

  • Preparation of Microtiter Plates: The synthesized compounds and reference drugs are serially diluted in a 96-well microtiter plate using a suitable broth medium.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).

  • Determination of MIC: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Agar Disk Diffusion Method

This method is a qualitative or semi-quantitative test to assess the antimicrobial activity of a compound.

  • Preparation of Agar Plates: A standardized inoculum of the test microorganism is uniformly spread over the surface of an appropriate agar plate.

  • Application of Compounds: Sterile filter paper discs impregnated with a known concentration of the synthesized compounds are placed on the agar surface.

  • Incubation: The plates are incubated under suitable conditions.

  • Measurement of Inhibition Zone: The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (the area around the disc where microbial growth is inhibited). A larger zone of inhibition indicates greater antimicrobial activity.[1]

Mechanism of Action: A Visual Representation

The antifungal activity of many 1,2,4-triazole derivatives is attributed to their ability to inhibit the enzyme lanosterol 14α-demethylase (CYP51).[5] This enzyme is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. Inhibition of this enzyme disrupts the membrane integrity, leading to fungal cell death.

Antifungal_Mechanism cluster_fungal_cell Fungal Cell cluster_inhibition Lanosterol Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Binds to Ergosterol_Precursor Ergosterol Precursor CYP51->Ergosterol_Precursor Catalyzes conversion Ergosterol Ergosterol Ergosterol_Precursor->Ergosterol Cell_Membrane Fungal Cell Membrane Ergosterol->Cell_Membrane Component of Disrupted_Membrane Disrupted Membrane Integrity & Fungal Cell Death Cell_Membrane->Disrupted_Membrane Triazole 1,2,4-Triazole Derivative Triazole->CYP51 Inhibits

Caption: Inhibition of ergosterol biosynthesis by 1,2,4-triazole derivatives.

Experimental Workflow for Antimicrobial Spectrum Assessment

The systematic evaluation of the antimicrobial spectrum of newly synthesized compounds involves a series of well-defined steps, from compound synthesis to data analysis.

Antimicrobial_Workflow Synthesis Synthesis of 1,2,4-Triazole Derivatives Purification Purification & Characterization (e.g., NMR, Mass Spec) Synthesis->Purification Stock_Solution Preparation of Stock Solutions of Test Compounds Purification->Stock_Solution Antimicrobial_Assay Antimicrobial Susceptibility Testing (e.g., Broth Microdilution, Disk Diffusion) Stock_Solution->Antimicrobial_Assay Microbial_Cultures Selection & Culturing of Test Microorganisms Microbial_Cultures->Antimicrobial_Assay Data_Collection Data Collection (MIC values, Inhibition Zones) Antimicrobial_Assay->Data_Collection Data_Analysis Comparative Data Analysis vs. Standard Drugs Data_Collection->Data_Analysis SAR_Analysis Structure-Activity Relationship (SAR) Analysis Data_Analysis->SAR_Analysis Conclusion Conclusion on Antimicrobial Spectrum & Lead Compound Identification SAR_Analysis->Conclusion

References

Benchmarking novel triazole fungicides against existing commercial standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of novel triazole fungicides against existing commercial standards, supported by experimental data. The information is intended to assist researchers and professionals in drug development in evaluating the efficacy and mechanisms of these antifungal agents.

Performance Data: Novel vs. Commercial Triazole Fungicides

The in vitro activity of novel triazole fungicides is often compared to commercial standards using metrics such as the Minimum Inhibitory Concentration (MIC) and the half-maximal effective concentration (EC50). Lower values for these metrics indicate higher antifungal potency. The following tables summarize the comparative efficacy of selected novel and commercial triazoles against various fungal pathogens.

Table 1: Comparative in vitro Activity (MIC µg/mL) of Novel and Commercial Triazoles against Dermatophytes
Fungicide ClassAntifungal AgentTrichophyton rubrum (Geometric Mean MIC)Trichophyton interdigitale (MIC90)Microsporum canis (Geometric Mean MIC)
Novel Triazoles Luliconazole0.0008[1]0.25[2]0.02[2]
Lanoconazole0.003[1]--
Isavuconazole0.13[3]0.5[2]0.025[2]
Voriconazole0.05[3]--
Posaconazole0.11[3]--
Commercial Standards Terbinafine0.019[1]1[2]0.04[2]
Itraconazole0.085[1]4[2]0.117[2]
Fluconazole11.58[1]32[2]1.36[2]
Ketoconazole0.089[1]--
Griseofulvin0.351[1]4[2]0.171[2]

Data compiled from multiple studies. "-" indicates data not available in the cited sources.

Table 2: Comparative in vitro Activity (EC50 mg/L) of Triazoles against Fusarium Species
FungicideF. avenaceum (Range)F. culmorum (Range)F. graminearum (Range)F. sporotrichioides (Range)
Metconazole 0.3 – 2.20.18 – 1.60.18 – 2.90.05 – 1.9
Prothioconazole 0.12 – 16.82.4 – 21.42.2 – 22.90.15 – 23.5
Tebuconazole 1.1 – 15.11.1 – 3.62.6 – 25.60.09 – 5.4

Source: In Vitro Sensitivity Test of Fusarium Species from Weeds and Non-Gramineous Plants to Triazole Fungicides.[4]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of antifungal agents.

Broth Microdilution Method for Antifungal Susceptibility Testing of Filamentous Fungi (Adapted from CLSI M38-A2)

This method is a reference standard for determining the MIC of antifungal agents against filamentous fungi.[5][6][7][8]

1. Preparation of Antifungal Stock Solutions:

  • Antifungal agents are dissolved in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to create a high-concentration stock solution.
  • Serial two-fold dilutions of the stock solution are prepared in RPMI-1640 medium to achieve the desired final concentrations.

2. Inoculum Preparation:

  • Fungal isolates are grown on a suitable agar medium (e.g., Potato Dextrose Agar - PDA) to promote sporulation.
  • Conidia are harvested by flooding the agar surface with sterile saline and gently scraping the surface.
  • The resulting suspension is adjusted spectrophotometrically to a specific optical density, corresponding to a defined conidial concentration (e.g., 0.4 x 10^4 to 5 x 10^4 CFU/mL).[7]

3. Assay Setup:

  • The assay is performed in sterile 96-well microtiter plates.
  • Each well receives 100 µL of the diluted antifungal solution.
  • 100 µL of the standardized fungal inoculum is added to each well, resulting in a final volume of 200 µL.
  • Control wells include a growth control (inoculum without antifungal agent) and a sterility control (medium only).

4. Incubation:

  • The microtiter plates are incubated at a specified temperature (e.g., 35°C) for a defined period (e.g., 48-72 hours), or until sufficient growth is observed in the control wells.

5. Determination of MIC:

  • The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (typically ≥80%) compared to the growth control. This can be assessed visually or spectrophotometrically.[2]

In Vitro Mycelial Growth Inhibition Assay

This assay is used to determine the EC50 of a fungicide, which is the concentration that inhibits mycelial growth by 50%.

1. Preparation of Fungicide-Amended Media:

  • A stock solution of the fungicide is prepared in a suitable solvent.
  • The stock solution is added to molten agar medium (e.g., PDA) at a temperature that does not degrade the fungicide (e.g., 50-55°C) to achieve a range of final concentrations.
  • The amended agar is poured into sterile Petri dishes.

2. Inoculation:

  • A mycelial plug of a specific diameter (e.g., 5 mm) is taken from the actively growing edge of a fungal culture.
  • The plug is placed, mycelium-side down, in the center of each fungicide-amended and control (no fungicide) agar plate.[9]

3. Incubation:

  • The plates are incubated at the optimal growth temperature for the fungus in the dark.

4. Data Collection and Analysis:

  • The diameter of the fungal colony is measured in two perpendicular directions at regular intervals until the growth in the control plate reaches the edge of the plate.
  • The percentage of mycelial growth inhibition is calculated for each fungicide concentration relative to the control.
  • The EC50 value is determined by plotting the percent inhibition against the logarithm of the fungicide concentration and performing a regression analysis.[10]

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of triazole fungicides and a typical experimental workflow for their evaluation.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_fungicide Prepare Fungicide Stock Solutions prep_media Prepare Fungicide-Amended Media prep_fungicide->prep_media inoculation Inoculation of Plates/Wells prep_media->inoculation prep_inoculum Prepare Fungal Inoculum prep_inoculum->inoculation incubation Incubation inoculation->incubation data_collection Data Collection (e.g., Colony Diameter, OD) incubation->data_collection calc_inhibition Calculate Percent Inhibition data_collection->calc_inhibition calc_ec50_mic Determine EC50/MIC calc_inhibition->calc_ec50_mic

Fungicide Efficacy Testing Workflow

ergosterol_biosynthesis_pathway acetyl_coa Acetyl-CoA mevalonate_pathway Mevalonate Pathway acetyl_coa->mevalonate_pathway squalene Squalene mevalonate_pathway->squalene squalene_epoxide Squalene Epoxide squalene->squalene_epoxide lanosterol Lanosterol squalene_epoxide->lanosterol demethylation 14-alpha demethylation lanosterol->demethylation intermediates Further Intermediates demethylation->intermediates erg11 Erg11p (CYP51) erg11->demethylation triazoles Triazole Fungicides triazoles->erg11 Inhibition ergosterol Ergosterol intermediates->ergosterol

Triazole Fungicide Mode of Action

References

Efficacy of 1H-1,2,4-Triazole Derivatives Compared to Standard Antifungal Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of drug-resistant fungal pathogens necessitates the development of novel antifungal agents. Derivatives of the 1H-1,2,4-triazole scaffold have shown significant promise as potent antifungal compounds, often exhibiting efficacy comparable or superior to existing standard drugs. This guide provides an objective comparison of the performance of various 1H-1,2,4-triazole derivatives against established antifungal agents, supported by experimental data and detailed methodologies.

While specific comparative data for 1H-1,2,4-triazol-5-ylmethanol derivatives is limited in publicly available literature, this guide consolidates findings from closely related 1H-1,2,4-triazolyl derivatives, particularly those featuring a crucial hydroxyl moiety, to provide a relevant and insightful overview for researchers in the field.

Quantitative Efficacy Comparison

The following tables summarize the in vitro antifungal activity of various 1H-1,2,4-triazole derivatives compared to standard antifungal drugs, primarily ketoconazole and fluconazole. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL, which represents the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Table 1: Antifungal Activity against Candida albicans

Compound/DrugMIC (µg/mL)Reference
1,2,4-Triazole Derivatives
Derivative Series A0.0625 - 1[1]
Derivative Series B<65 ng/mL[2]
Sulfide Derivatives (IVe, f, i, j)Equal or more potent than Ketoconazole[3][4]
Standard Drugs
Ketoconazole12.5[5]
Fluconazole0.5 - 4[6]

Table 2: Antifungal Activity against Aspergillus fumigatus

Compound/DrugMIC (µg/mL)Reference
1,2,4-Triazole Derivatives
Derivative Series C0.125 - 1[6]
Standard Drugs
ItraconazoleNot specified[7]
VoriconazoleNot specified[7]

Table 3: Antifungal Activity against Various Fungal Strains

Compound/DrugFungal StrainMIC (mM)Reference
1H-1,2,4-triazolyl derivatives Various0.02–1.88[8]
Ketoconazole Various0.38–1.88[8]
Bifonazole Various0.32–0.64[8]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for key experiments cited in the evaluation of these antifungal agents.

Antifungal Susceptibility Testing: Broth Microdilution Method

This method is a standardized procedure for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.[9][10][11]

1. Preparation of Fungal Inoculum:

  • Fungal strains are cultured on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at a suitable temperature (e.g., 35°C) for 24-48 hours.
  • A suspension of the fungal colonies is prepared in sterile saline or phosphate-buffered saline (PBS).
  • The turbidity of the suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL.
  • The inoculum is further diluted in the test medium (e.g., RPMI-1640) to the final desired concentration.

2. Preparation of Microdilution Plates:

  • The test compounds and standard drugs are serially diluted (usually two-fold) in a 96-well microtiter plate containing the appropriate broth medium.
  • A growth control well (containing medium and inoculum but no drug) and a sterility control well (containing medium only) are included on each plate.

3. Inoculation and Incubation:

  • Each well is inoculated with the prepared fungal suspension.
  • The plates are incubated at 35°C for 24-48 hours.

4. Determination of MIC:

  • The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the fungus.

CYP51 Enzyme Inhibition Assay

The primary mechanism of action for azole antifungals is the inhibition of lanosterol 14α-demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway.[12]

1. Reagents and Materials:

  • Purified recombinant fungal CYP51 enzyme.
  • Cytochrome P450 reductase (CPR).
  • Lanosterol (substrate).
  • NADPH (cofactor).
  • Test compounds and a known inhibitor (e.g., ketoconazole).
  • Reaction buffer (e.g., potassium phosphate buffer, pH 7.4).

2. Assay Procedure:

  • A reaction mixture is prepared containing the CYP51 enzyme, CPR, and the test compound at various concentrations in the reaction buffer.
  • The mixture is pre-incubated to allow the inhibitor to bind to the enzyme.
  • The reaction is initiated by the addition of the substrate, lanosterol.
  • The reaction is further initiated by the addition of NADPH.
  • The reaction is incubated at 37°C for a specific period.
  • The reaction is terminated by the addition of a quenching solution (e.g., acetonitrile).

3. Analysis:

  • The amount of the product formed is quantified using methods such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
  • The percentage of inhibition for each concentration of the test compound is calculated relative to a control with no inhibitor.
  • The IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the inhibitor concentration.

Mechanism of Action and Experimental Workflow

The primary antifungal mechanism of 1,2,4-triazole derivatives involves the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51). This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. Inhibition of CYP51 leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately disrupting membrane integrity and inhibiting fungal growth.

G cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Inhibition Mechanism cluster_workflow Experimental Workflow AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate Squalene Squalene Mevalonate->Squalene Multiple Steps Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Demethylation CYP51 CYP51 (Lanosterol 14α-demethylase) Lanosterol->CYP51 CYP51->Ergosterol Disruption Ergosterol Depletion & Accumulation of Toxic Sterols Triazole 1,2,4-Triazole Derivative Inhibition Inhibition Triazole->Inhibition Inhibition->CYP51 MembraneDamage Disrupted Membrane Integrity Disruption->MembraneDamage FungalDeath Fungal Cell Death MembraneDamage->FungalDeath start Start: Synthesize Derivatives susceptibility Antifungal Susceptibility Testing (MIC) start->susceptibility enzyme_assay CYP51 Inhibition Assay (IC50) start->enzyme_assay data_analysis Data Analysis & Comparison susceptibility->data_analysis enzyme_assay->data_analysis end Conclusion: Efficacy Evaluation data_analysis->end

Caption: Fungal ergosterol biosynthesis pathway, inhibition by 1,2,4-triazole derivatives, and the corresponding experimental workflow.

References

Safety Operating Guide

Proper Disposal of 1H-1,2,4-triazol-5-ylmethanol: A Safety and Operational Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the proper disposal of 1H-1,2,4-triazol-5-ylmethanol. The following procedures are based on information for structurally similar triazole compounds and are intended to ensure laboratory safety and environmental compliance. Always consult your institution's Environmental Health and Safety (EHS) department for specific protocols and regulatory requirements.

Immediate Safety and Handling Precautions

Before handling this compound, it is crucial to be aware of its potential hazards. Based on data for related compounds, this substance should be treated as hazardous.[1][2]

Personal Protective Equipment (PPE):

  • Eye Protection: Wear safety glasses or goggles and a face shield.[1]

  • Hand Protection: Use chemically resistant gloves and inspect them before each use.[2]

  • Body Protection: A protective lab coat or chemical suit is required.[2]

Handling:

  • Work in a well-ventilated area, preferably within a certified laboratory chemical fume hood.[2]

  • Avoid generating dust.[2][3][4]

  • Do not allow the chemical to come into contact with skin or eyes.[2][3][4]

  • Do not eat, drink, or smoke when using this product.[1]

  • Wash hands thoroughly after handling.[1]

Hazard Identification and Classification

Based on information for analogous compounds, this compound is classified with the following hazards:

  • Acute toxicity (oral)[1]

  • Skin irritation[1]

  • Serious eye irritation[1]

  • May cause respiratory irritation[1]

The GHS07 pictogram, indicating "Warning," is associated with these hazards.[1]

Disposal Protocol: A Step-by-Step Approach

The disposal of this compound must be managed as hazardous waste.[2][3] Under no circumstances should this chemical be disposed of down the drain or in regular trash. [2][3]

  • Segregation: Keep this compound waste separate from other waste streams to prevent potentially dangerous reactions. It is incompatible with strong oxidizing agents and strong acids.[1][2][3][4]

  • Container Selection: Use a designated, compatible, and sealable waste container that is in good condition and properly capped at all times.[2][3][4]

  • Labeling: Clearly label the waste container with the chemical name ("this compound Waste") and appropriate hazard symbols.

  • Collection of Spills: For spills, sweep up the solid material and shovel it into a suitable container for disposal.[3][4] Avoid creating dust.

  • Storage: Store waste in a cool, dry, and well-ventilated area, away from incompatible materials.[1]

  • Arranging for Disposal: Contact your institution's EHS department or a certified hazardous waste disposal company to arrange for pickup and proper disposal. Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[3]

Quantitative Data Summary
ParameterValueSource
Hazard Classifications Acute Tox. 4 (H302), Skin Irrit. 2 (H315), Eye Irrit. 2 (H319), STOT SE 3 (H335)[1]
GHS Pictogram GHS07 (Exclamation Mark)[1]
Signal Word Warning[1]
Incompatible Materials Strong oxidizing agents, Strong acids[1][3][4]
Storage Class 11 - Combustible Solids
Disposal Method Hazardous Waste Incineration (recommended)[3]

Experimental Protocols

Currently, there are no standardized, publicly available experimental protocols for the chemical neutralization or deactivation of this compound at the laboratory scale. Therefore, treatment of this waste should not be attempted by laboratory personnel. The most appropriate and compliant procedure is to dispose of the chemical through a certified hazardous waste management program.[2]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

Disposal_Workflow A Wear Appropriate PPE (Goggles, Gloves, Lab Coat) B Handle in a Fume Hood A->B C Collect Waste in a Designated, Labeled Container B->C D Segregate from Incompatible Materials (e.g., Strong Oxidizers) C->D E Store Waste Container in a Cool, Dry, Ventilated Area D->E F Contact EHS for Waste Pickup E->F G Complete Hazardous Waste Manifest F->G H Professional Disposal (e.g., Incineration) G->H

Caption: Disposal workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1H-1,2,4-triazol-5-ylmethanol
Reactant of Route 2
1H-1,2,4-triazol-5-ylmethanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.